N-Desmethyl sorafenib
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWBZYTKIMYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117356 | |
| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284461-74-1 | |
| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-439007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-439007 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the role of N-Desmethyl sorafenib in vivo
An In-Depth Technical Guide to the In Vivo Role of N-Desmethyl Sorafenib
Introduction
Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][2] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting multiple serine/threonine and receptor tyrosine kinases, including RAF1, BRAF, VEGFRs, and PDGFR.[1][3][4] As with most orally administered small molecules, the clinical activity and toxicity profile of sorafenib are not solely governed by the parent compound. The human body extensively metabolizes sorafenib, primarily in the liver, generating a series of derivative compounds.
Understanding the fate of sorafenib in vivo is critical for optimizing its therapeutic index. While several metabolites have been identified, their individual contributions to the drug's overall efficacy and adverse event profile are often complex and incompletely understood. This technical guide focuses on a specific, pharmacologically active metabolite: This compound . Although often considered a minor metabolite by concentration, its inherent activity warrants a detailed examination. This document serves as a resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the formation, pharmacokinetics, pharmacological activity, and potential clinical relevance of this compound.
The Metabolic Landscape of Sorafenib
The biotransformation of sorafenib is a complex process primarily occurring in the liver, dictated by two major enzymatic pathways: Phase I oxidation and Phase II glucuronidation.[5][6]
-
Oxidative Metabolism (Phase I): This pathway is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8] CYP3A4 is responsible for generating several oxidative metabolites. The main circulating metabolite formed via this pathway is sorafenib N-oxide (M2).[1][5] Additionally, CYP3A4 catalyzes the formation of this compound (M4) through demethylation and other oxidative metabolites like M5.[1][5][7] Studies using cDNA-expressed human CYPs have confirmed that CYP3A4 is the major catalyst for the formation of this compound, with other isoforms like CYP3A5 exhibiting minimal activity.[7]
-
Glucuronidation (Phase II): This conjugation reaction is mediated by UDP glucuronosyltransferase 1A9 (UGT1A9), which attaches a glucuronic acid moiety to the parent sorafenib molecule, forming sorafenib glucuronide (M7).[1][9] This process generally increases the water solubility of the compound, facilitating its excretion.[10]
While glucuronidation accounts for a significant portion of sorafenib's clearance, the oxidative pathway is critical as it produces pharmacologically active metabolites.[1][5]
Pharmacokinetics of this compound
Sorafenib exhibits a long mean half-life of 25 to 48 hours and reaches steady-state concentrations in approximately 7 days.[1][11] A key feature of its pharmacokinetics is the high interpatient variability, which can be attributed to differences in metabolizing enzyme activity and transporter function.[5]
Data specifically detailing the clinical pharmacokinetics of this compound are less abundant than for the parent drug or the major metabolite, sorafenib N-oxide. However, available studies allow for a comparative understanding.
-
Relative Exposure: this compound is generally considered a minor metabolite in terms of systemic exposure. The primary circulating metabolite is sorafenib N-oxide, which can constitute 9-16% of the circulating analytes at steady state.[1][5] In contrast, this compound is typically found at lower concentrations.[7][12]
-
Formation Rate: The formation of this compound is dependent on CYP3A4 activity. Therefore, its plasma concentration can be influenced by genetic polymorphisms in the CYP3A4 gene or by co-administration of CYP3A4 inducers (e.g., rifampin, St. John's Wort) or inhibitors (e.g., ketoconazole).[1] Inducers would be expected to increase its formation, while inhibitors would decrease it.
| Analyte | Typical Plasma Concentration | Half-Life (t½) | Primary Metabolic Enzyme | Key Characteristics |
| Sorafenib | Varies significantly (µg/mL range) | 25-48 hours[1] | CYP3A4, UGT1A9[5] | High interpatient variability; parent active compound. |
| Sorafenib N-oxide (M2) | 9-16% of total circulating analytes[1][5] | Data not consistently reported | CYP3A4[5] | Major oxidative metabolite; pharmacologically active. |
| This compound (M4) | Minor/Low[7][12] | Data not consistently reported | CYP3A4[7] | Minor oxidative metabolite; pharmacologically active. |
Table 1: Comparative Pharmacokinetic and Metabolic Profile.
The In Vivo Pharmacological Activity
Despite its lower concentration, this compound is not an inert byproduct. In vitro studies have demonstrated that it retains significant pharmacological activity.
Mechanism of Action: Like its parent compound, this compound (M4) has been found to inhibit key signaling pathways implicated in tumor growth and angiogenesis.[1][5] This includes inhibitory activity against:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.
-
Platelet-Derived Growth Factor Receptor (PDGFR) signaling.
-
Members of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., RAF kinases).[1][5]
This shared mechanism of action implies that this compound can contribute to the overall anti-tumor effect of sorafenib therapy. It can act on the same molecular targets within tumor cells and the surrounding vasculature to inhibit proliferation and blood vessel formation.[3][13]
Contribution to Efficacy: The total therapeutic effect of sorafenib is a composite of the activity of the parent drug and its active metabolites. While sorafenib itself is the principal contributor due to its much higher plasma concentrations, the presence of active metabolites like this compound and sorafenib N-oxide provides a supplementary, and potentially more sustained, inhibitory pressure on the target kinases. The clinical significance of this contribution is an area of ongoing research, but it is plausible that in patients with higher CYP3A4 activity ("fast metabolizers"), the activity of these metabolites plays a more pronounced role.
Role in Sorafenib-Mediated Toxicity
Sorafenib treatment is associated with a range of adverse events, including hand-foot skin reaction (HFSR), diarrhea, hypertension, and fatigue.[1][14] A critical question is whether the parent drug or its metabolites are the primary drivers of this toxicity.
Emerging evidence suggests that CYP3A4-mediated metabolism may, in some contexts, be a detoxification pathway. Studies using various liver cell models have indicated that CYP3A4 activity can increase resistance to sorafenib-induced hepatotoxicity.[15][16] This implies that the parent compound, sorafenib, may be more cytotoxic than its oxidative metabolites. One study found that while sorafenib markedly altered the cell cycle of HepG2 cells, its metabolites had minimal effect on cell cycle progression.[17]
Based on this, the direct contribution of this compound to the overall toxicity profile of sorafenib is likely limited and secondary to that of the parent drug. However, the complete toxicological profile of each metabolite has not been fully elucidated in vivo, and further research is required to definitively assign specific toxicities to individual compounds.
Methodologies for In Vivo Characterization
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and for exploring its clinical relevance. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a generalized workflow based on established methods.[19][20]
1. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled sorafenib or a structurally similar compound like gilteritinib) to each sample, calibrator, and quality control (QC) sample.[19] Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100-200 µL of the clear supernatant to an autosampler vial for analysis.
2. Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A rapid gradient elution is employed, starting with a high percentage of Mobile Phase A and quickly increasing the percentage of Mobile Phase B to elute the analytes. For example:
-
0-0.5 min: 10% B
-
0.5-1.5 min: Ramp to 90% B
-
1.5-2.5 min: Hold at 90% B
-
2.5-3.0 min: Return to 10% B for column equilibration.
-
-
Injection Volume: 2-5 µL.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for sorafenib, this compound, and the internal standard.
-
Example (values are instrument-dependent and require optimization):
-
Sorafenib: m/z 465.1 → 252.1
-
This compound: m/z 451.1 → 252.1
-
Internal Standard (e.g., Gilteritinib): m/z 553.1 → 436.0[19]
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration in unknown samples is determined.
Clinical Implications and Future Directions
The role of this compound, while secondary, is woven into the complex clinical pharmacology of sorafenib.
-
Drug-Drug Interactions: Co-medications that induce or inhibit CYP3A4 will alter the metabolic profile of sorafenib, thereby changing the ratio of the parent drug to its N-Desmethyl and N-oxide metabolites. This can shift the balance of efficacy and toxicity and is a critical consideration in clinical practice.
-
Biomarker Potential: While challenging, measuring the ratio of this compound to parent sorafenib could serve as a phenotypic biomarker for in vivo CYP3A4 activity in patients. This information could potentially be used to explain unexpected toxicity or lack of efficacy.
-
Future Research: Further studies are needed to fully characterize the pharmacodynamic profile of purified this compound. Investigating its potency against a wider range of kinases and its potential for off-target effects would provide a more complete picture of its in vivo role. Furthermore, prospective clinical studies correlating the plasma levels of sorafenib metabolites with clinical outcomes (both efficacy and specific adverse events) could help refine therapeutic drug monitoring strategies.
Conclusion
This compound is a pharmacologically active metabolite of sorafenib, formed via CYP3A4-mediated demethylation. It contributes to the overall therapeutic activity of sorafenib by inhibiting the same key oncogenic and angiogenic pathways—VEGFR, PDGFR, and RAF/MAPK—as the parent compound. However, its in vivo role appears to be secondary due to its significantly lower systemic exposure compared to both sorafenib and the major oxidative metabolite, sorafenib N-oxide. Current evidence suggests it may also play a lesser role in drug-induced toxicity. A comprehensive understanding of the entire metabolic profile of sorafenib, including the activity of minor metabolites like this compound, remains crucial for optimizing cancer therapy and forms a rational basis for investigating interpatient variability in drug response.
References
-
PharmGKB summary: Sorafenib Pathways - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Sorafenib Pharmacokinetics. (2017-04-03). ClinPGx. [Link]
-
The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. (2023-06-19). MDPI. [Link]
-
Role of Human CYP3A4 in the Biotransformation of Sorafenib to Its Major Oxidized Metabolites. (2012-07-15). PubMed. [Link]
-
Ontogeny and sorafenib metabolism - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity. (n.d.). Chemical Research in Toxicology. [Link]
-
Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC - NIH. (2016-04-06). National Center for Biotechnology Information. [Link]
-
Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. (n.d.). PLOS One. [Link]
-
Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC - NIH. (2014-05-05). National Center for Biotechnology Information. [Link]
-
The role of cytochrome P450 3A4-mediated metabolism in sorafenib and lapatinib hepatotoxicity. (2023-06-19). PubMed. [Link]
-
Effects of the kinase inhibitor sorafenib on heart, muscle, liver and plasma metabolism in vivo using non-targeted metabolomics analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Analytical estimation methods for determination of sorafenib. (2010-10-07). WJBPHS. [Link]
-
Sorafenib increases cytochrome P450 lipid metabolites in patient with hepatocellular carcinoma. (2023-03-02). Frontiers. [Link]
-
Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats. (n.d.). Taylor & Francis Online. [Link]
-
Analytical estimation methods for determination of sorafenib. (2025-08-08). ResearchGate. [Link]
-
Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301. (n.d.). PMC - PubMed Central. [Link]
-
Sorafenib. (n.d.). Wikipedia. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022-09-08). NIH. [Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions. (2025-04-14). Frontiers. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015-11-03). Oncology Central. [Link]
-
Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. (n.d.). International Journal of PharmTech Research. [Link]
-
Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials. (n.d.). PubMed. [Link]
-
Toxicity of sorafenib: clinical and molecular aspects. (n.d.). PubMed. [Link]
-
Sorafenib PK Fact Sheet. (n.d.). University of Liverpool. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PMC. [Link]
-
Molecular mechanisms of sorafenib action in liver cancer cells. (2012-08-01). PubMed. [Link]
-
What is the mechanism of Sorafenib Tosylate?. (2024-07-17). Patsnap Synapse. [Link]
-
Adverse events of sorafenib in hepatocellular carcinoma treatment. (2022-06-15). PubMed - NIH. [Link]
-
Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis. (n.d.). NIH. [Link]
-
Pharmacokinetic parameters of sorafenib after administration of T and R formulations under fasted conditions.. (n.d.). ResearchGate. [Link]
-
Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. (2022-11-21). MDPI. [Link]
Sources
- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 4. Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of human CYP3A4 in the biotransformation of sorafenib to its major oxidized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The role of cytochrome P450 3A4-mediated metabolism in sorafenib and lapatinib hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wjbphs.com [wjbphs.com]
- 19. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
N-Desmethyl sorafenib CAS number and chemical data
An In-Depth Technical Guide to N-Desmethyl Sorafenib: Chemical Data, Pharmacology, and Analytical Methodologies
Introduction
Sorafenib (Nexavar®) is a pivotal oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][2][3] Its therapeutic efficacy stems from its ability to simultaneously target multiple signaling pathways implicated in tumor proliferation and angiogenesis, including the Raf/MEK/ERK pathway, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][4][5][6]
The clinical pharmacology of sorafenib is complex, characterized by significant inter-patient variability in exposure and response. This variability is partly attributable to its extensive hepatic metabolism, which generates several metabolites. Among these is this compound, also known as M4, formed via a demethylation reaction.[7][8] While sorafenib N-oxide (M2) is the main circulating metabolite, this compound is also pharmacologically active, contributing to the overall therapeutic and toxicological profile of the parent drug by inhibiting key signaling pathways like VEGFR and PDGFR.[7][8]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates essential chemical data, delves into its metabolic generation and mechanism of action, and presents a detailed protocol for its analytical quantification.
Chemical and Physical Data
This compound is a critical analyte for metabolic studies and serves as an impurity reference standard in the manufacturing of sorafenib.[9][10] Its precise characterization is fundamental for accurate analytical method development and pharmacokinetic modeling.
| Property | Data | Reference(s) |
| CAS Number | 284461-74-1 | [9][10][11][12][13][14][15][16][17] |
| Chemical Name (IUPAC) | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide | [12][15][16] |
| Synonyms | Sorafenib metabolite M4, BAY 43-9007, 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | [16][17] |
| Molecular Formula | C₂₀H₁₄ClF₃N₄O₃ | [9][10][11][12][16][17] |
| Molecular Weight | 450.8 g/mol | [9][11][12][16] |
| Physical Form | Crystalline solid | [18] |
| Storage Conditions | Store at room temperature or -20°C, protected from light. | [12][18] |
Pharmacology and Metabolism
The biotransformation of sorafenib is a complex process occurring primarily in the liver, driven by two main pathways: Phase I oxidation mediated by Cytochrome P450 3A4 (CYP3A4) and Phase II conjugation by UDP glucuronosyltransferase 1A9 (UGT1A9).[7][8][19][20][21] These processes generate at least eight identified metabolites (M1-M8).[7][8]
This compound (M4) is a product of a Phase I demethylation reaction. While the specific CYP enzyme responsible for this particular step is less emphasized in the literature compared to the prominent role of CYP3A4 in forming the N-oxide metabolite (M2), it is an integral part of sorafenib's overall metabolic clearance.
Metabolic Pathway of Sorafenib
The following diagram illustrates the principal metabolic routes for sorafenib, highlighting the formation of its key active metabolites.
Pharmacological Activity
Crucially, metabolism does not necessarily lead to inactivation. Studies have shown that this compound (M4), along with the N-oxide (M2) and another oxidative metabolite (M5), retains pharmacological activity.[7][8] These metabolites have been found to inhibit the VEGFR and PDGFR signaling pathways, as well as members of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This sustained activity implies that a comprehensive understanding of sorafenib's clinical effect must consider the collective contribution of the parent drug and its active metabolites.
Mechanism of Action
The anti-tumor activity of sorafenib and its active metabolites is multifactorial, targeting key processes in both the tumor cell and its surrounding vasculature.
-
Inhibition of Tumor Cell Proliferation: this compound contributes to the inhibition of the Raf/MEK/ERK signaling cascade. This pathway is frequently overactive in cancer and is a critical regulator of cell division and survival. By targeting serine/threonine kinases like C-Raf and B-Raf, the drug and its active metabolites block downstream signaling, leading to decreased tumor cell proliferation.[4][5][6]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound, like its parent compound, targets receptor tyrosine kinases such as VEGFR and PDGFR-β.[4][7][8] Inhibition of these receptors on endothelial cells disrupts the signaling required for vascular growth, effectively reducing the tumor's blood supply.
The dual mechanism of inhibiting both proliferation and angiogenesis underscores the potency of sorafenib and its active metabolite pool.
Sources
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Sorafenib: a clinical and pharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 5. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. This compound | molsyns.com [molsyns.com]
- 10. biosynth.com [biosynth.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemwhat.com [chemwhat.com]
- 13. This compound | CAS 284461-74-1 | LGC Standards [lgcstandards.com]
- 14. This compound | CAS 284461-74-1 | LGC Standards [lgcstandards.com]
- 15. This compound | 284461-74-1 | SynZeal [synzeal.com]
- 16. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - SRIRAMCHEM [sriramchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Biological Activity of N-Desmethyl Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of several advanced cancers, primarily through its dual action on tumor cell proliferation and angiogenesis. While the pharmacological activity of sorafenib is well-documented, the contribution of its metabolites to its overall therapeutic and toxicological profile is an area of active investigation. This technical guide provides a comprehensive analysis of the biological activity of N-Desmethyl sorafenib, a principal oxidative metabolite. We will delve into its mechanism of action, comparative potency with the parent compound, and the experimental methodologies crucial for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of sorafenib metabolism and its implications for clinical efficacy and safety.
Introduction: The Clinical Significance of Sorafenib
Sorafenib (Nexavar®) is an orally active multi-kinase inhibitor that has demonstrated significant clinical benefit in the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-refractory differentiated thyroid carcinoma.[1][2] Its therapeutic efficacy stems from its ability to target key signaling pathways implicated in tumor growth and neovascularization.[3][4] Sorafenib exerts its anti-tumor effects by inhibiting both intracellular serine/threonine kinases, most notably the Raf/MEK/ERK pathway, and cell surface receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5]
Metabolism of Sorafenib: The Genesis of this compound
Sorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme through oxidation and by UDP glucuronosyltransferase 1A9 (UGT1A9) via glucuronidation.[6][7] This biotransformation results in the formation of at least eight distinct metabolites, designated M1 through M8.[7] Among these, this compound (M4) is generated via CYP3A4-mediated N-demethylation.[3] While sorafenib N-oxide (M2) is the major circulating metabolite, this compound (M4) has been identified as a pharmacologically active metabolite, contributing to the overall therapeutic effect of the parent drug.[3][8]
Caption: Metabolic pathway of sorafenib highlighting the formation of this compound.
Biological Activity of this compound: A Mechanistic Overview
This compound, along with the N-oxide metabolite (M2) and another oxidative metabolite (M5), has been shown to possess inhibitory activity against key signaling pathways implicated in cancer progression.[3][7] Specifically, this active metabolite targets the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades, as well as components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
Inhibition of Angiogenesis: Targeting VEGFR and PDGFR Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR and PDGFR families of receptor tyrosine kinases are central regulators of this process. This compound contributes to the anti-angiogenic effects of its parent compound by inhibiting these key receptors.
Caption: Inhibition of VEGFR and PDGFR signaling by this compound.
Inhibition of Tumor Cell Proliferation: Targeting the MAPK Pathway
The Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Sorafenib is a potent inhibitor of Raf kinases (c-Raf and B-Raf). This compound also contributes to the inhibition of this pathway, thereby impeding tumor cell proliferation.[3]
Comparative Potency: this compound vs. Sorafenib
A critical aspect of understanding the pharmacological contribution of this compound is to quantify its inhibitory potency relative to the parent drug. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against various kinase targets in in-vitro biochemical assays.
For a comprehensive comparison, below is a summary of the reported IC50 values for the parent compound, sorafenib, against its primary kinase targets. This data serves as a benchmark for the potency that would be expected of a clinically relevant active metabolite.
| Kinase Target | Sorafenib IC50 (nM) |
| Raf-1 | 6[5][9][][11][12] |
| B-Raf | 22[5][9][][11][12] |
| B-Raf (V600E) | 38[4] |
| VEGFR-1 | 26[4] |
| VEGFR-2 | 90[4][5][9][][11][12][13][14] |
| VEGFR-3 | 20[4][5][9][][11][12] |
| PDGFR-β | 57[4][5][9][][11][12] |
| c-KIT | 68[4][5][9][][11][12] |
| FLT3 | 58[5][9][12] |
| FGFR-1 | 580[9][12] |
| RET | 43[4] |
Table 1: In vitro inhibitory activity of sorafenib against a panel of kinases. Data compiled from multiple sources.
Experimental Protocols for Characterizing Biological Activity
The characterization of the biological activity of kinase inhibitors and their metabolites relies on a suite of robust in-vitro assays. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 of a test compound (e.g., this compound) against a specific kinase (e.g., VEGFR-2, PDGFR-β).
Materials:
-
Kinase of interest (e.g., recombinant human VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (this compound) and parent compound (sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2 for hepatocellular carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) and parent compound (sorafenib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
Conclusion and Future Directions
This compound is a pharmacologically active metabolite that contributes to the overall anti-cancer effects of sorafenib by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. While its qualitative activity is established, a significant knowledge gap exists regarding its quantitative potency against various kinase targets. Future research should focus on determining the specific IC50 values of this compound to enable a direct and comprehensive comparison with the parent drug. Such data is critical for developing more accurate pharmacokinetic-pharmacodynamic (PK-PD) models to better predict clinical outcomes and to inform the development of next-generation multi-kinase inhibitors with improved metabolic profiles. A thorough understanding of the biological activity of all major metabolites is paramount for optimizing therapeutic strategies and enhancing patient safety.
References
- Gore, M. E., Szczylik, C., Eisen, T., et al. (2006). Safety and efficacy of sunitinib for metastatic renal-cell carcinoma: an expanded-access trial. The Lancet Oncology, 7(1), 50-56.
- Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
- Strumberg, D., Richly, H., Hilger, R. A., et al. (2005). Phase I clinical and pharmacokinetic study of the novel Raf kinase and vascular endothelial growth factor receptor inhibitor BAY 43-9006 in patients with advanced refractory solid tumors. Journal of Clinical Oncology, 23(6), 965-972.
- Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
- Clark, J. W., Eder, J. P., Ryan, D., et al. (2005). Safety and pharmacokinetics of the dual action Raf kinase and vascular endothelial growth factor receptor inhibitor, BAY 43-9006, in patients with advanced, refractory solid tumors. Clinical Cancer Research, 11(15), 5472-5480.
- Bayer HealthCare Pharmaceuticals Inc. (2013). NEXAVAR® (sorafenib) tablets, for oral use.
- Food and Drug Administration. (2005). Pharmacology Review(s) - Nexavar (sorafenib).
- Sunitinib versus sorafenib in advanced renal-cell carcinoma. (2008). New England Journal of Medicine, 359(1), 85-87.
- Cools, J., Stover, E. H., Boulton, C. L., et al. (2003). PKC412 overcomes resistance to imatinib in a murine model of FIP1L1-PDGFRalpha-induced myeloproliferative disease. Cancer Cell, 3(5), 459-469.
- Motzer, R. J., Hutson, T. E., Tomczak, P., et al. (2007). Sunitinib versus interferon alfa in metastatic renal-cell carcinoma. New England Journal of Medicine, 356(2), 115-124.
-
Neuromics. (n.d.). Sorafenib Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory activities of compound 4 and sorafenib at a fixed concentration (1 μM) against four Raf kinases. Retrieved from [Link]
- Heinrich, M. C., Marino-Enriquez, A., Presnell, A., et al. (2012). Sorafenib inhibits many kinase mutations associated with drug-resistant gastrointestinal stromal tumors. Clinical Cancer Research, 18(16), 4375-4384.
- Hyman, D. M., Puzanov, I., Subbiah, V., et al. (2015). Vemurafenib in multiple nonmelanoma cancers with BRAF V600 mutations. New England Journal of Medicine, 373(8), 726-736.
- Lee, J. H., Lee, J. H., Kim, S. H., et al. (2011). 5-methoxytryptophan enhances the sensitivity of sorafenib on the inhibition of proliferation and metastasis for lung cancer cells. Journal of Cellular and Molecular Medicine, 15(5), 1177-1188.
- Liu, L., Cao, Y., Chen, C., et al. (2008). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851-11858.
- Ding, W., You, H., Dang, H., et al. (2010). Sorafenib inhibits the hepatocyte growth factor-mediated epithelial mesenchymal transition in hepatocellular carcinoma. Molecular Cancer Research, 8(6), 843-853.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2022).
-
ResearchGate. (n.d.). IC50 (nM) of PDGFR inhibitors on PDGFRa and PDGFRb. Retrieved from [Link]
-
Neuromics. (n.d.). Sorafenib. Retrieved from [Link]
- Cools, J., DeAngelo, D. J., Gotlib, J., et al. (2007). The ability of sorafenib to inhibit oncogenic PDGFRbeta and FLT3 mutants and overcome resistance to other small molecule inhibitors.
Sources
- 1. The ability of sorafenib to inhibit oncogenic PDGFRβ and FLT3 mutants and overcome resistance to other small molecule inhibitors | Haematologica [haematologica.org]
- 2. The ability of sorafenib to inhibit oncogenic PDGFRbeta and FLT3 mutants and overcome resistance to other small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuromics.com [neuromics.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Sorafenib [neuromics.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Sorafenib: A Technical Examination of its Presumed Mechanism of Action as a Kinase Inhibitor
Preamble for the Research Professional
This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, pharmacology, and medicinal chemistry. The subject of this document, N-desmethyl sorafenib, is a metabolite of the multi-kinase inhibitor sorafenib. It is critical to establish at the outset that, while the parent compound sorafenib has been extensively characterized, specific, in-depth research into the mechanism of action of this compound is limited in the public domain. Consequently, this guide will adopt a scientifically rigorous approach by:
-
Detailing the well-established mechanism of action of sorafenib as a foundational framework.
-
Presenting the direct, albeit limited, evidence available for the activity of this compound.
-
Inferring the probable mechanism of action of this compound based on its structural relationship to sorafenib and available comparative metabolite data.
This document is structured to provide a logical narrative, beginning with the metabolic generation of this compound, followed by a deep dive into the molecular targets and pathways influenced by its parent compound, and culminating in a focused discussion on what is known and what can be reasonably extrapolated about this compound itself. The included experimental protocols are based on established methodologies for evaluating kinase inhibitors like sorafenib and can be adapted for the study of its metabolites.
Part 1: Metabolic Genesis of this compound
Sorafenib undergoes extensive metabolism primarily in the liver. The generation of its various metabolites is a crucial aspect of its pharmacokinetic and pharmacodynamic profile.
The Role of Cytochrome P450 3A4 (CYP3A4)
The primary enzyme responsible for the oxidative metabolism of sorafenib is Cytochrome P450 3A4 (CYP3A4)[1]. This phase I metabolic process results in the formation of several metabolites, including the major active metabolite, sorafenib N-oxide (M2), and the subject of this guide, this compound (referred to as M4 in some literature)[1]. The demethylation process involves the removal of a methyl group from the terminal nitrogen of the picolinamide side chain of the sorafenib molecule. While this compound is considered a minor metabolite, its potential contribution to the overall clinical activity and toxicity of sorafenib warrants investigation.
Part 2: The Mechanistic Landscape of Sorafenib: A Proxy for its N-Desmethylated Metabolite
To understand the likely mechanism of action of this compound, a comprehensive review of its parent compound, sorafenib, is necessary. Sorafenib is a potent multi-kinase inhibitor, exerting its anti-cancer effects by targeting key signaling pathways involved in tumor cell proliferation and angiogenesis[2].
Dual-Pronged Inhibition Strategy: Anti-Proliferation and Anti-Angiogenesis
The therapeutic efficacy of sorafenib stems from its ability to simultaneously inhibit two critical processes in tumor development:
-
Tumor Cell Proliferation: Primarily through the inhibition of the RAF/MEK/ERK signaling pathway.
-
Tumor Angiogenesis: By targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]
The following diagram illustrates the key signaling pathways targeted by sorafenib.
Caption: Sorafenib's dual mechanism of action on tumor cells.
Molecular Targets of Sorafenib
The following table summarizes the key kinase targets of sorafenib and their respective inhibitory concentrations (IC50). This data provides a quantitative basis for understanding the potency of sorafenib against various components of the targeted signaling pathways.
| Kinase Target | IC50 (nM) | Pathway | Primary Effect | Reference |
| c-RAF (RAF-1) | 6 | RAF/MEK/ERK | Anti-proliferation | [5] |
| B-RAF (wild-type) | 22 | RAF/MEK/ERK | Anti-proliferation | [5] |
| B-RAF (V600E mutant) | 38 | RAF/MEK/ERK | Anti-proliferation | [5] |
| VEGFR-2 | 90 | Angiogenesis | Anti-angiogenesis | [5] |
| VEGFR-3 | 20 | Angiogenesis | Anti-angiogenesis | [5] |
| PDGFR-β | 57 | Angiogenesis | Anti-angiogenesis | [5] |
| c-KIT | 68 | Proliferation | Anti-proliferation | [5] |
| FLT3 | 59 | Proliferation | Anti-proliferation | [5] |
Part 3: this compound - Unveiling its Mechanism of Action
As previously stated, direct and comprehensive studies on the mechanism of action of this compound are not widely available. However, crucial insights can be drawn from comparative metabolic studies.
Evidence for Kinase Inhibitory Activity
A pivotal source indicates that among the metabolites of sorafenib, M4 (this compound), along with M2 (sorafenib N-oxide) and M5 (an oxidative metabolite), were found to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, and members of the Mitogen-Activated Protein Kinase (MAPK) pathway[1].
This finding is significant as it suggests that this compound retains activity against the same key pathways as its parent compound, sorafenib. The structural difference between sorafenib and this compound is the absence of a single methyl group on the picolinamide nitrogen. This modification is unlikely to completely abrogate the binding affinity to the kinase domains targeted by sorafenib, although it may alter the potency.
Inferred Mechanism of Action
Based on the available evidence, the mechanism of action of this compound can be inferred as follows:
-
RAF/MEK/ERK Pathway Inhibition: It is highly probable that this compound, like its parent compound, inhibits RAF kinases, thereby suppressing the downstream signaling cascade of MEK and ERK. This would lead to an anti-proliferative effect on tumor cells.
-
VEGFR and PDGFR Inhibition: The direct evidence points to the inhibition of VEGFR and PDGFR signaling pathways[1]. This implies that this compound contributes to the anti-angiogenic effects of sorafenib treatment by inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.
The following diagram illustrates the inferred mechanism of this compound, highlighting its presumed shared targets with sorafenib.
Caption: Inferred mechanism of this compound.
Clinical Relevance and Future Directions
The clinical significance of this compound's activity is dependent on its pharmacokinetic profile, specifically its concentration and half-life in the plasma relative to sorafenib and sorafenib N-oxide. Detailed pharmacokinetic studies that quantify the circulating levels of this compound in patients are needed to fully elucidate its contribution to the overall therapeutic effect of sorafenib.
Future research should focus on:
-
Synthesizing and purifying this compound for in vitro kinase inhibition assays to determine its IC50 values against a panel of relevant kinases.
-
Conducting cell-based assays to evaluate its anti-proliferative and anti-angiogenic effects.
-
Performing in vivo studies in animal models to assess its anti-tumor efficacy and pharmacokinetic profile.
Part 4: Experimental Protocols for Kinase Inhibitor Evaluation
The following protocols are standard methodologies used to evaluate the mechanism of action of kinase inhibitors like sorafenib and can be directly applied to the study of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the IC50 of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., c-RAF, VEGFR-2)
-
Kinase-specific substrate (e.g., inactive MEK1 for c-RAF)
-
[γ-³³P]ATP
-
This compound (or sorafenib as a control) dissolved in DMSO
-
Kinase reaction buffer
-
Phosphocellulose filter mats
-
1% Phosphoric acid
-
Scintillation counter
Workflow:
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase reaction buffer, the purified kinase, the specific substrate, and the diluted this compound or DMSO control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and MgCl2.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding phosphoric acid or by spotting the reaction mixture directly onto phosphocellulose filter mats.
-
Wash the filter mats extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HepG2 for hepatocellular carcinoma)
-
Complete cell culture medium
-
This compound (or sorafenib as a control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a metabolite of sorafenib that, based on available evidence, retains inhibitory activity against key signaling pathways implicated in cancer, namely the VEGFR, PDGFR, and MAPK pathways[1]. While it is structurally very similar to its parent compound, a detailed characterization of its specific inhibitory potency and its precise contribution to the overall clinical efficacy of sorafenib remains an area for future research. The methodologies and foundational knowledge presented in this guide provide a robust framework for undertaking such investigations. As our understanding of drug metabolism and the activity of metabolites continues to evolve, a more complete picture of the role of this compound in cancer therapy will undoubtedly emerge.
References
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of N-Desmethyl Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Desmethyl sorafenib, a key metabolite of the multi-kinase inhibitor sorafenib. We will delve into its discovery within the metabolic pathway of sorafenib, explore its synthesis, and discuss its biological significance. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of Metabolite Profiling in Drug Development
In the lifecycle of a drug, understanding its metabolic fate is as crucial as defining its primary mechanism of action. Metabolites can exhibit their own pharmacological activities, contribute to the overall therapeutic effect, or be responsible for adverse reactions. Sorafenib, a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), is a prime example of a drug with a complex metabolic profile.[1][2] Among its various metabolites, this compound (also known as M4) has garnered interest due to its structural similarity to the parent compound and its potential biological activity. This guide will illuminate the journey of this compound from its discovery as a metabolic byproduct to its synthesis and characterization.
The Discovery of this compound: A Product of Hepatic Metabolism
This compound was identified during preclinical and clinical investigations into the metabolic pathways of sorafenib.[3][4] The biotransformation of sorafenib primarily occurs in the liver, orchestrated by phase I and phase II drug-metabolizing enzymes.[5]
The Role of Cytochrome P450 3A4 (CYP3A4)
The formation of this compound is a phase I metabolic reaction, specifically an N-demethylation. This process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] CYP3A4 is a major enzyme in drug metabolism, responsible for the oxidative metabolism of a wide array of xenobiotics. In the case of sorafenib, CYP3A4 removes the methyl group from the terminal picolinamide moiety, yielding this compound.[3]
The metabolic conversion of sorafenib also leads to other metabolites, including the major circulating metabolite sorafenib N-oxide (M2), which exhibits in vitro potency similar to the parent drug.[1] this compound (M4), along with other oxidative metabolites, is considered a minor metabolite in circulation.[3]
graph Metabolism {
rankdir="LR";
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Sorafenib [label="Sorafenib", fillcolor="#F1F3F4", fontcolor="#202124"];
NDesmethyl [label="this compound (M4)", fillcolor="#F1F3F4", fontcolor="#202124"];
Other [label="Other Metabolites\n(e.g., N-oxide, M2)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sorafenib -> NDesmethyl [label="CYP3A4\n(N-demethylation)", color="#34A853"];
Sorafenib -> Other [label="CYP3A4\n(Oxidation)", color="#4285F4"];
{rank=same; Sorafenib;}
{rank=same; NDesmethyl; Other;}
}
Figure 2: Retrosynthetic analysis of this compound.
Step-by-Step Synthetic Protocol
The following protocol is a proposed synthetic route based on established chemical transformations for analogous compounds.
Step 1: Synthesis of 4-(4-aminophenoxy)picolinamide
This key intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and a suitable 4-halopicolinamide.
-
Reaction: 4-aminophenol is reacted with 4-chloropicolinamide in the presence of a base.
-
Detailed Protocol:
-
To a solution of 4-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at room temperature.
-
Stir the resulting mixture for a period to ensure the formation of the phenoxide.
-
Add 4-chloropicolinamide to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization to yield pure 4-(4-aminophenoxy)picolinamide.
Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This isocyanate is a commercially available reagent but can also be synthesized from 4-chloro-3-(trifluoromethyl)aniline.
-
Reaction: 4-chloro-3-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent like triphosgene.
-
Detailed Protocol (using triphosgene):
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline in an inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution in an ice bath.
-
Add a solution of triphosgene in the same solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
The solvent is carefully removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Step 3: Synthesis of this compound
The final step involves the formation of the urea linkage.
-
Reaction: 4-(4-aminophenoxy)picolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Detailed Protocol:
-
Dissolve 4-(4-aminophenoxy)picolinamide in a suitable aprotic solvent like acetonitrile or DCM.
-
To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.
-
The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, the product often precipitates out of the reaction mixture. The solid can be collected by filtration.
-
The crude this compound can be purified by washing with appropriate solvents or by recrystallization to obtain a high-purity product.
Biological Activity and Significance
While this compound is a minor metabolite, it is considered to be pharmacologically active.[1] Studies have indicated that this metabolite, along with others, can inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.[1]
A direct and comprehensive comparison of the in vitro potency of this compound to that of sorafenib is not extensively reported in the public domain. However, the structural similarity suggests that it likely retains some of the kinase inhibitory activity of the parent drug. The primary difference is the absence of the N-methyl group on the picolinamide. This modification could potentially alter its binding affinity to target kinases, as well as its pharmacokinetic properties such as cell permeability and metabolic stability.
For drug development professionals, the synthesis of this compound is important for several reasons:
-
Analytical Standard: It serves as a crucial reference standard for the accurate quantification of this metabolite in pharmacokinetic and metabolism studies of sorafenib.
-
Pharmacological Evaluation: Having access to the pure compound allows for detailed in vitro and in vivo studies to precisely determine its pharmacological and toxicological profile.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with sorafenib provides valuable insights into the SAR of this class of compounds, particularly the role of the N-methyl group in kinase binding and overall activity.
Analytical Characterization
The characterization and quantification of this compound in biological matrices and as a pure compound are typically performed using a combination of chromatographic and spectrometric techniques.
Technique Application Key Parameters HPLC Purity assessment and quantification Reverse-phase C18 column, UV detection (typically around 265 nm), mobile phase often a mixture of acetonitrile and an aqueous buffer. LC-MS/MS Sensitive and selective quantification in biological fluids (plasma, urine) Triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) mode for high specificity. ¹H NMR Structural elucidation Chemical shifts and coupling constants confirm the absence of the N-methyl group and the presence of the other structural features. ¹³C NMR Structural elucidation Provides complementary information to ¹H NMR for full structural confirmation. Mass Spectrometry Molecular weight determination and fragmentation analysis High-resolution mass spectrometry (HRMS) for accurate mass determination.
Conclusion and Future Perspectives
This compound, a minor but active metabolite of sorafenib, represents an important piece in the complex puzzle of sorafenib's pharmacology. Its discovery through metabolic studies highlights the necessity of thorough metabolite profiling in drug development. While its synthesis can be achieved through a logical adaptation of existing methods for sorafenib, the availability of a pure standard is paramount for its analytical and pharmacological characterization.
Future research should focus on a more detailed and direct comparison of the kinase inhibitory profile and cellular activity of this compound with its parent compound, sorafenib. Such studies will provide a clearer understanding of its contribution to the overall therapeutic and toxicological effects of sorafenib treatment. Furthermore, exploring the potential for this metabolite to serve as a biomarker for sorafenib metabolism or response could have significant clinical implications.
References
-
PharmGKB. Sorafenib Pathways. [Link]
-
ClinPGx. Sorafenib Pharmacokinetics. [Link]
-
Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
-
Ye L, Yang X, Guo E, et al. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLoS One. 2014;9(5):e96664. [Link]
-
Atlantis Press. Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021;26(4):1145. [Link]
- Strumberg, D., Clark, J. W., Mross, K., et al. Phase I and pharmacokinetic study of sorafenib in patients with hepatic or renal dysfunction: CALGB 60301. Journal of Clinical Oncology. 2009;27(15_suppl):3529-3529.
- Kane, R. C., Farrell, A. T., Sridhara, R., & Pazdur, R. (2006). Sorafenib for the treatment of advanced renal cell carcinoma. Clinical cancer research, 12(24), 7271–7278.
- Wilhelm, S. M., Carter, C., Tang, L., et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research. 2004;64(19):7099-7109.
- Abou-Alfa, G. K., Schwartz, L., Ricci, S., et al. (2008). Phase II study of sorafenib in patients with advanced hepatocellular carcinoma. Journal of Clinical Oncology, 26(25), 4208–4216.
- Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378–390.
- Escudier, B., Eisen, T., Stadler, W. M., et al. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. New England Journal of Medicine, 356(2), 125–134.
-
FDA. Clinical Pharmacology and Biopharmaceutics Review(s) for Nexavar (sorafenib). [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. oncology-central.com [oncology-central.com]
- 3. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Imperative of Purity in Kinase Inhibitor Therapeutics
An In-Depth Technical Guide: N-Desmethyl Sorafenib as a Critical Sorafenib Impurity
Sorafenib, a multi-kinase inhibitor, represents a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3] Its mechanism hinges on the inhibition of tumor cell proliferation and angiogenesis by targeting key kinases like RAF, VEGFR, and PDGFR.[3][4][5] However, the efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even at trace levels, can potentially alter the drug's therapeutic effect, stability, and safety profile.[6][7]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound (also known as Sorafenib metabolite M4), a critical impurity associated with the sorafenib API.[8][9] We will delve into its origins, analytical detection, and the regulatory framework that governs its control, offering field-proven insights into the causality behind experimental choices and validation strategies.
Chemical Identity and Provenance of this compound
This compound is an organic impurity that is structurally similar to the parent drug, differing by the absence of a methyl group on the terminal carboxamide moiety.
Table 1: Chemical Identity of Sorafenib and this compound
| Feature | Sorafenib | This compound |
| IUPAC Name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)picolinamide |
| CAS Number | 284461-73-0 | 284461-74-1 |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₀H₁₄ClF₃N₄O₃ |
| Molecular Weight | 464.82 g/mol | 450.80 g/mol |
The provenance of this compound is twofold: it can arise as a metabolic byproduct in vivo and as a process-related impurity or degradation product during the manufacturing and storage of sorafenib.
Metabolic Pathway
Sorafenib is primarily metabolized in the liver.[1][9][10] The two principal pathways are oxidation mediated by the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT1A9.[4][9][10] N-demethylation to form this compound (M4) is a known CYP3A4-mediated metabolic route.[9] While the primary circulating metabolite is sorafenib N-oxide (M2), this compound is also a recognized metabolite whose biological activity and toxicological profile must be considered.[9][10]
Synthesis and Degradation Pathways
From a process chemistry perspective, this compound can potentially form as a byproduct if the precursor, 4-(4-aminophenoxy)picolinamide, is present and reacts with the isocyanate intermediate. More commonly, it can arise from the degradation of sorafenib itself. Forced degradation studies, which are mandated by regulatory bodies, help elucidate these pathways.[11][12] Studies show that sorafenib is susceptible to degradation under acidic and alkaline hydrolytic conditions, which could potentially lead to the cleavage of the N-methyl group, although it is generally stable under thermal, photolytic, and oxidative stress.[11][13][14]
Analytical Control Strategy: Detection and Quantification
A robust, validated, and stability-indicating analytical method is paramount for the control of this compound. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with UV or mass spectrometry detection, is the industry-standard technique.[11][15]
Causality in Method Development
The goal is to develop a method that can separate this compound from the main sorafenib peak and all other potential impurities.
-
Column Choice: A C18 stationary phase is the logical starting point. Its non-polar nature provides effective retention for the relatively lipophilic sorafenib and its analogs. The slight increase in polarity of this compound (due to the loss of a methyl group) allows for its chromatographic separation from the parent compound.
-
Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is usually acidified slightly (e.g., with orthophosphoric acid or formic acid) to suppress the ionization of acidic and basic functional groups, leading to sharper, more symmetrical peaks.[14]
-
Detection: UV detection is suitable as the aromatic structures in both sorafenib and its impurity are strong chromophores. A detection wavelength of around 265 nm provides excellent sensitivity for both compounds.[11][14] For unequivocal identification and in cases of co-elution, tandem mass spectrometry (LC-MS/MS) is the definitive technique, monitoring the specific precursor-to-product ion transitions for each molecule.[14][16]
-
Elution Mode: A gradient elution program is often necessary. This is a critical choice to ensure that early-eluting polar impurities and the later-eluting main API peak are all resolved with optimal peak shape within a reasonable runtime.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example synthesized from established methodologies and must be validated according to ICH Q2(R1) guidelines for its intended use.[11]
Objective: To quantify this compound impurity in Sorafenib drug substance.
1. Instrumentation & Materials:
-
HPLC or UPLC system with UV or PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standards for Sorafenib and this compound.
-
HPLC-grade Acetonitrile, Methanol, and water.
-
Orthophosphoric acid or Formic acid.
2. Chromatographic Conditions:
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving non-polar to moderately polar compounds. |
| Mobile Phase A | 0.05% Orthophosphoric Acid in Water | Buffered aqueous phase to ensure consistent peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure. |
| Elution Mode | Gradient | Ensures resolution of all impurities and the API. |
| Gradient Program | Time 0-5 min: 35% B; 5-20 min: 35-75% B; 20-25 min: 75% B; 25-26 min: 75-35% B; 26-30 min: 35% B | Optimized to separate the impurity from the main peak. |
| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |
| Detection | UV at 265 nm | High absorbance wavelength for sorafenib and related structures.[11] |
| Injection Vol. | 10 µL | Standard volume for good sensitivity. |
| Run Time | 30 minutes | Allows for elution of all components and column re-equilibration. |
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
This compound Stock (e.g., 100 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sorafenib Sample (e.g., 1000 µg/mL): Accurately weigh ~50 mg of Sorafenib API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability: Prepare a solution containing both Sorafenib (e.g., 1000 µg/mL) and this compound at the specification limit (e.g., 0.15%).
4. Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the system suitability solution (six replicate injections).
-
Inject the standard and sample solutions.
-
The system is deemed suitable if the resolution between sorafenib and this compound is >2.0 and the %RSD for the peak area is <2.0%.
-
Calculate the percentage of this compound in the API using the external standard method, correcting for the relative response factor if it is not close to 1.0.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the impurity analysis process.
Caption: Workflow for the quantification of this compound impurity.
Regulatory Framework and Toxicological Considerations
The control of impurities is not merely an analytical exercise; it is a regulatory necessity governed by international guidelines to ensure patient safety.[6][7] The International Council for Harmonisation (ICH) provides the primary framework.
ICH Q3A/Q3B Thresholds
ICH Q3A(R2) applies to impurities in new drug substances, while Q3B(R2) applies to new drug products.[6][17][18] These guidelines establish thresholds that trigger specific actions.
Table 3: ICH Impurity Thresholds for Drug Substances (ICH Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6]
-
Identification Threshold: The level above which an impurity's structure must be confirmed.[6] this compound is a known, identified impurity.
-
Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety.[6][19]
Qualification of this compound
Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level.[18][19] Since this compound is a significant human metabolite of sorafenib, it is generally considered qualified from a toxicological standpoint, provided its levels in the drug substance do not significantly exceed the levels observed in safety and clinical studies.[18][19] However, regulatory agencies will require a formal justification. If the impurity arises from a new synthetic route or is present at levels higher than those found in clinical batches, further toxicological studies could be mandated.
The specific toxicity profile of isolated this compound is not extensively detailed in public literature, but as a metabolite, its safety is often inferred from the overall toxicology of the parent drug.[5] Any impurity specification must be justified based on batch data from the proposed commercial process and the qualification data.[19]
Visualization of Impurity Control Logic
This diagram outlines the decision-making process for handling an impurity based on ICH guidelines.
Caption: Decision tree for impurity control based on ICH Q3A thresholds.
Conclusion
This compound is a critical process-related impurity and metabolite of sorafenib that requires stringent control. A comprehensive understanding of its formation pathways, coupled with a robust, validated, stability-indicating analytical method, forms the foundation of a successful control strategy. Adherence to ICH guidelines is mandatory for ensuring that the levels of this impurity are appropriately reported, identified, and qualified, ultimately safeguarding patient safety and ensuring the consistent quality of the sorafenib drug product. The methodologies and logical frameworks presented in this guide serve as a practical resource for researchers, analytical scientists, and drug development professionals tasked with this critical aspect of pharmaceutical quality control.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from International Journal of Pharmaceutical Investigation website. [Link]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from European Medicines Agency website. [Link]
-
Wiley Analytical Science. (2018, January 31). Design and degradation in drug determination. Retrieved from Wiley Analytical Science website. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from ICH website. [Link]
-
Journal For Basic Sciences. (2025). Development and Validation of RP-HPLC Method Along with Forced Degradation Study for Estimation of Sorafenib in Bulk Drug and. Retrieved from Journal For Basic Sciences website. [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from ICH website. [Link]
-
World Journal of Pharmaceutical and Life Sciences. (n.d.). Force degradation method development and validation of sorafenib in market formulation. Retrieved from World Journal of Pharmaceutical and Life Sciences website. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2022, November 7). Analytical estimation methods for determination of sorafenib. Retrieved from World Journal of Biology Pharmacy and Health Sciences website. [Link]
-
Journal for ReAttach Therapy and Developmental Diversities. (n.d.). View of Stress Degradation Studies And Development Of Stability Indicating Assay Method For Estimation Of Sorafenib In Bulk And Its Formulation. Retrieved from Journal for ReAttach Therapy and Developmental Diversities website. [Link]
-
ResearchGate. (2025, August 8). Analytical estimation methods for determination of sorafenib. Retrieved from ResearchGate website. [Link]
-
Pharmaffiliates. (n.d.). Sorafenib-impurities. Retrieved from Pharmaffiliates website. [Link]
-
SynZeal. (n.d.). Sorafenib Impurities. Retrieved from SynZeal website. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from PubChem website. [Link]
-
ClinPGx. (2017, April 3). Sorafenib Pharmacokinetics. Retrieved from ClinPGx website. [Link]
-
Axios Research. (n.d.). Sorafenib Impurity I. Retrieved from Axios Research website. [Link]
-
Frontiers. (2025, April 14). Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions. Retrieved from Frontiers website. [Link]
-
National Center for Biotechnology Information. (n.d.). Ontogeny and sorafenib metabolism. Retrieved from PubMed Central website. [Link]
-
National Center for Biotechnology Information. (2016, April 6). Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. Retrieved from PubMed Central website. [Link]
-
PLOS One. (n.d.). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. Retrieved from PLOS One website. [Link]
-
PI & PI Biotech Inc. (n.d.). This compound. Retrieved from PI & PI Biotech Inc. website. [Link]
-
International Journal of PharmTech Research. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. Retrieved from International Journal of PharmTech Research website. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 284461-74-1. Retrieved from ChemWhat website. [Link]
-
National Center for Biotechnology Information. (2022, September 8). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Retrieved from PubMed Central website. [Link]
-
PubMed. (n.d.). Toxicity of sorafenib: clinical and molecular aspects. Retrieved from PubMed website. [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from ResearchGate website. [Link]
-
Molsyns. (n.d.). This compound. Retrieved from Molsyns website. [Link]
-
National Cancer Institute. (2023, December 8). Sorafenib Tosylate. Retrieved from National Cancer Institute website. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Sorafenib Tosylate - NCI [cancer.gov]
- 4. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of sorafenib: clinical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 10. ClinPGx [clinpgx.org]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. jrtdd.com [jrtdd.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. wjbphs.com [wjbphs.com]
- 15. wjpls.org [wjpls.org]
- 16. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. pharma.gally.ch [pharma.gally.ch]
An In-depth Technical Guide to the In Vitro Evaluation of N-Desmethyl Sorafenib
Preamble: The Rationale for Investigating N-Desmethyl Sorafenib
Sorafenib, an oral multi-kinase inhibitor, represents a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its mechanism of action is centered on the inhibition of key signaling pathways involved in tumor cell proliferation and angiogenesis, primarily the RAF/MEK/ERK pathway, and receptor tyrosine kinases such as VEGFR and PDGFR.[1][2] However, the clinical efficacy of sorafenib is influenced by its metabolic fate. In the liver, sorafenib is metabolized via oxidation by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[3][4] This metabolic conversion gives rise to several metabolites, among which this compound (M4) has been identified as a biologically active entity.[4] Preliminary studies indicate that this compound, along with other metabolites, inhibits the VEGFR, PDGFR, and MAPK signaling pathways.[4]
This guide provides a comprehensive technical framework for the in vitro characterization of this compound. Recognizing the current scarcity of publicly available quantitative data for this specific metabolite, this document serves a dual purpose: it is both a summary of known principles and a detailed methodological roadmap for researchers to generate the critical data required to fully understand the pharmacological profile of this compound. We will leverage the extensive knowledge of the parent compound, sorafenib, as a reference point for experimental design and data interpretation.
Section 1: Foundational Physicochemical Characterization
A prerequisite for any in vitro study is a thorough understanding of the test compound's physicochemical properties. These parameters are critical for the preparation of stock solutions, ensuring accurate dosing in cellular and biochemical assays, and avoiding experimental artifacts arising from poor solubility or instability.
Solubility Determination
Expertise & Experience: The solubility of a compound dictates its bioavailability in in vitro systems. While this compound is structurally similar to sorafenib, its solubility profile should be independently determined. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of kinase inhibitors. For sorafenib, solubility in DMSO is reported to be approximately 20 mg/mL to ≥ 45 mg/mL.[5][6] However, aqueous solubility is often limited. Sorafenib's aqueous solubility is poor, but can be improved in the presence of excipients.[7][8]
Trustworthiness: A standardized protocol for solubility assessment ensures reproducibility. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of this compound powder to a series of vials containing the relevant solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS) at various pH values).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in mg/mL and µM.
| Parameter | Description |
| Compound | This compound |
| CAS Number | 284461-74-1 |
| Molecular Formula | C20H14ClF3N4O3 |
| Molecular Weight | 450.8 g/mol |
A Note on Stock Solutions: Based on the determined solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: Cellular Assays for Antiproliferative Activity
The primary objective of a cytotoxic or cytostatic agent is to inhibit the growth of cancer cells. Cell viability assays are fundamental for determining the potency of this compound across a panel of relevant cancer cell lines.
Cell Viability Assessment using MTT Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] The choice of cell lines should be guided by the known targets of sorafenib, including hepatocellular carcinoma (e.g., HepG2, Huh7) and renal cell carcinoma lines.
Trustworthiness: A dose-response curve with appropriate controls is essential for determining a reliable IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a positive control (e.g., sorafenib).
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Cancer Type | Sorafenib IC50 (µM) | This compound IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | ~6 | To be determined |
| Huh7 | Hepatocellular Carcinoma | ~6 | To be determined |
| Additional cell lines relevant to sorafenib's indications |
This table should be populated with experimentally determined values for this compound.
Section 3: Biochemical Assays for Kinase Inhibition
To understand the direct molecular targets of this compound, in vitro kinase assays are indispensable. These assays quantify the ability of the compound to inhibit the enzymatic activity of specific kinases.
Profiling Against Key Kinases (VEGFR, PDGFR, RAF)
Expertise & Experience: Sorafenib is a multi-kinase inhibitor, and it is crucial to determine if this compound retains this activity profile. A panel of kinase assays should include key targets in the VEGFR, PDGFR, and RAF families. Various assay formats are available, including radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based methods.
Trustworthiness: Assays should be performed under initial velocity conditions, and the ATP concentration should be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reagents: Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of this compound (and sorafenib as a positive control) to the reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the assay format (e.g., radioactivity measurement, fluorescence/luminescence reading).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
| Kinase Target | Sorafenib IC50 (nM) | This compound IC50 (nM) |
| Raf-1 | 6 | To be determined |
| B-Raf | 22 | To be determined |
| B-Raf (V600E) | 38 | To be determined |
| VEGFR-1 | 26 | To be determined |
| VEGFR-2 | 90 | To be determined |
| VEGFR-3 | 20 | To be determined |
| PDGFR-β | 57 | To be determined |
| c-KIT | 68 | To be determined |
| FLT3 | 58 | To be determined |
This table presents known IC50 values for sorafenib and should be populated with experimentally determined values for this compound for a direct comparison.[10][11][12]
Section 4: Elucidating Mechanism of Action in Cellular Context
While biochemical assays identify direct targets, cell-based assays are necessary to confirm that this compound can engage these targets within a cellular environment and modulate downstream signaling pathways.
Western Blot Analysis of Pathway Modulation
Expertise & Experience: Western blotting is a powerful technique to visualize the phosphorylation status of key signaling proteins, which is indicative of pathway activation. For this compound, it is critical to assess its impact on the phosphorylation of ERK (a downstream effector of the RAF/MEK/ERK pathway) and AKT (a key node in a parallel survival pathway).
Trustworthiness: The use of antibodies specific to both the phosphorylated and total forms of the target proteins is essential for accurate interpretation. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading across lanes.
Experimental Protocol: Western Blotting for p-ERK and p-AKT
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its predetermined IC50 value for various time points.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-ERK, total ERK, p-AKT, total AKT, and a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagrams
Signaling Pathways Targeted by Sorafenib and its Metabolites
Caption: Targeted signaling pathways of Sorafenib and its active metabolites.
Experimental Workflow for In Vitro Characterization
Caption: A stepwise workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
This guide outlines a rigorous and systematic approach to the in vitro characterization of this compound. By following these detailed protocols, researchers can generate the crucial data needed to define its pharmacological profile, including its solubility, antiproliferative potency, kinase inhibitory spectrum, and cellular mechanism of action. A comprehensive understanding of the biological activity of this compound is essential for interpreting the clinical pharmacokinetics and pharmacodynamics of sorafenib and may inform the development of future kinase inhibitors with improved metabolic profiles. The lack of extensive public data on this compound presents a unique opportunity for researchers to make a significant contribution to the field of cancer pharmacology.
References
-
Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
-
Baker, S. D., et al. (2013). Ontogeny and sorafenib metabolism. Clinical Cancer Research, 19(15), 4257-4265. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
PubChem. Sorafenib. [Link]
-
Dolatabadi, J., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1125-1147. [Link]
-
ClinPGx. Sorafenib Pharmacokinetics. [Link]
-
MDPI. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(23), 14757. [Link]
-
de Wit, D., et al. (2011). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(17-18), 1461-1467. [Link]
-
Zhang, W., et al. (2016). Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. Drug Metabolism and Disposition, 44(6), 923-933. [Link]
-
Liu, Y., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 18(4), 823. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
-
Pounikar, Y., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, 13(28), 19335-19347. [Link]
-
Li, J., et al. (2014). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 35(4), 532-542. [Link]
-
Kim, H. J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 639-644. [Link]
-
PharmGKB. PharmGKB summary: Sorafenib Pathways. [Link]
-
Li, X., et al. (2022). Differences Between Sorafenib and Lenvatinib Treatment from Genetic and Clinical Perspectives for Patients with Hepatocellular Carcinoma. Frontiers in Oncology, 12, 868393. [Link]
Sources
- 1. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncology-central.com [oncology-central.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
N-Desmethyl sorafenib pharmacokinetic profile
An In-Depth Technical Guide to the Pharmacokinetic Profile of N-Desmethyl Sorafenib
Introduction
Sorafenib is an orally administered multi-kinase inhibitor that has become a cornerstone in the treatment of several malignancies, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis, such as RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][6] The clinical pharmacology of sorafenib is complex, characterized by high interpatient variability in exposure and response.[4][7] A critical component of understanding this variability lies in the pharmacokinetic profiles of its metabolites.
Sorafenib is metabolized in the liver into several metabolites, with the N-oxide (M2) and N-desmethyl (M4) forms being notable products of its oxidative metabolism.[4][8] While sorafenib N-oxide is well-documented as the main circulating and pharmacologically active metabolite, this compound also contributes to the overall pharmacodynamic effect by inhibiting key signaling pathways.[4][9] This guide provides a detailed technical overview of the pharmacokinetic profile of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic formation, pharmacokinetic parameters, bioanalytical quantification methods, and clinical relevance, grounded in authoritative scientific evidence.
Metabolic Formation of this compound
The biotransformation of sorafenib is a sophisticated process occurring primarily in the liver, involving both Phase I oxidative reactions and Phase II conjugation reactions.[4][8] The formation of this compound is a result of Phase I metabolism.
Metabolic Pathways of Sorafenib:
-
Phase I Oxidation: This is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][8][10] This pathway leads to the creation of several oxidative metabolites, including:
-
Sorafenib N-oxide (M2): The main active metabolite in plasma, exhibiting potency similar to the parent drug.[4][6]
-
This compound (M4): Formed via the removal of a methyl group from the terminal nitrogen atom of the picolinamide moiety.[8][11]
-
Other oxidative metabolites such as N-methylhydroxylation (M3) and N-oxidation plus N-demethylation (M5) products have also been identified.[8]
-
-
Phase II Glucuronidation: Sorafenib can also be directly conjugated by UDP-glucuronosyltransferase 1A9 (UGT1A9) to form sorafenib glucuronide (M7).[4][8][10]
The demethylation reaction that produces this compound is a classic example of CYP450-mediated metabolism. The causality for focusing on CYP3A4 as the key enzyme stems from in-vitro studies using human liver microsomes and purified CYP enzymes, which have consistently shown its dominant role in sorafenib's oxidation.[8][10] Therefore, any factors influencing CYP3A4 activity, such as genetic polymorphisms or co-administered drugs, can significantly alter the metabolic profile of sorafenib and, consequently, the formation rate of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of a metabolite are intrinsically linked to the disposition of its parent compound. The appearance and concentration of this compound in systemic circulation are dependent on the absorption, distribution, and metabolism of sorafenib.
Absorption Following oral administration, sorafenib reaches peak plasma levels in approximately 3 to 12 hours.[4][6][12] As a metabolite, this compound is not administered directly; its concentration-time profile is formation-rate limited, meaning its appearance in the plasma is governed by the rate of sorafenib metabolism.
Distribution Sorafenib is extensively bound to plasma proteins (>99.5%), primarily to human serum albumin (HSA) and to a lesser extent, α1-acid glycoprotein (AAG).[9][13][14] This high degree of protein binding results in a very low fraction of unbound, pharmacologically active drug (Fu ≈ 0.3%).[13][15] While specific protein binding data for this compound is not extensively reported, it is reasonable to hypothesize that it also exhibits significant protein binding due to its structural similarity to the lipophilic parent compound. High protein binding would limit its volume of distribution and restrict its availability to target tissues.
Metabolism and Excretion this compound can be further metabolized. For instance, the identified metabolite M5 (N-oxidation plus N-demethylation) could potentially be formed from the N-oxidation of this compound.[8] The primary route of elimination for sorafenib and its metabolites is via the feces (approximately 77% of the dose), with a smaller portion (19%) excreted in the urine, mainly as glucuronide conjugates.[4][8][12] Unchanged sorafenib is found in feces but not urine, suggesting that the metabolites, including this compound, are the primary forms eliminated renally after potential conjugation.[16]
Pharmacokinetic Parameters Quantifying the pharmacokinetic parameters of metabolites is crucial for assessing their contribution to the parent drug's overall effect. Data from animal studies provide initial insights. A study in rats with and without hepatocellular carcinoma provided key parameters for N-demethylated sorafenib after a single oral dose of the parent drug.
| Parameter | Unit | Healthy Rats (Mean ± SE) | HCC-Bearing Rats (Mean ± SE) |
| Cmax | μg/mL | 0.22 ± 0.05 | 0.23 ± 0.04 |
| Tmax | h | 12.00 ± 0.00 | 24.00 ± 0.00 |
| AUC(0–24) | μg·h/mL | 3.51 ± 0.77 | 4.34 ± 0.78 |
| T½z | h | 12.79 ± 2.65 | 28.53 ± 1.70 |
| CLz/F | L/h/kg | 4.41 ± 0.61 | 2.51 ± 0.29 |
| Vz/F | L/kg | 78.47 ± 8.84 | 102.73 ± 7.91 |
| Data from a study in rats following a 100 mg/kg oral dose of sorafenib. HCC denotes hepatocellular carcinoma. An asterisk () denotes a significant difference from the control group (p < 0.05).[17]* |
This data indicates that the presence of hepatocellular carcinoma significantly prolongs the terminal half-life and reduces the clearance of N-demethylated sorafenib in rats, leading to prolonged exposure.[17] This is a critical finding, as it suggests that the disease state can alter metabolite pharmacokinetics, potentially impacting both efficacy and toxicity.
Bioanalytical Methods for Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The gold-standard methodology for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity, specificity, and throughput.[18][19]
Rationale for LC-MS/MS:
-
Specificity: Tandem mass spectrometry allows for the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation into unique product ions. This multiple reaction monitoring (MRM) technique minimizes interference from other endogenous or exogenous compounds in the complex plasma matrix.[19]
-
Sensitivity: LC-MS/MS can achieve limits of quantification in the low ng/mL range, which is necessary to accurately characterize the pharmacokinetic profile of a minor metabolite.[19][20]
-
Multiplexing: This method allows for the simultaneous quantification of the parent drug (sorafenib) and multiple metabolites (e.g., N-oxide, N-desmethyl) in a single analytical run, providing a comprehensive metabolic snapshot.[18][21]
Typical Experimental Protocol: LC-MS/MS Quantification
This protocol represents a self-validating system, incorporating an internal standard to account for variations in sample processing and instrument response.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of a plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of sorafenib or a structurally similar compound).[18][21] Vortex for 30 seconds. The IS is critical for ensuring accuracy by correcting for analyte loss during extraction and for matrix effects during ionization.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[19] Vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is typically used for separation.[19]
-
Mobile Phase: A gradient elution is employed using two solvents: (A) 0.1% formic acid in water and (B) acetonitrile.[19] Formic acid aids in the protonation of the analytes for positive mode electrospray ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL of the prepared sample is injected.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: A triple quadrupole mass spectrometer is operated in MRM mode.
-
Transitions: Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 451.0 -> [product ion]) and the internal standard. The selection of these transitions is a key step in method development to ensure specificity.
-
Clinical Significance and Pharmacodynamics
While this compound is a minor metabolite compared to sorafenib N-oxide, it is not inert. In-vitro studies have shown that it, along with other metabolites like M2 and M5, can inhibit the VEGFR and PDGFR signaling pathways, as well as members of the MAPK pathway.[4] This suggests it contributes, at least in part, to the overall anti-tumor and anti-angiogenic activity of sorafenib therapy.
The clinical relevance of this compound is also tied to drug-drug interactions. Since it is formed by CYP3A4, co-administration of sorafenib with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort, phenytoin, carbamazepine) can increase sorafenib metabolism, potentially altering the ratio of its various metabolites and decreasing parent drug exposure.[4][22] Conversely, while potent CYP3A4 inhibitors like ketoconazole did not significantly impact sorafenib exposure in healthy volunteers, the potential for interactions remains a clinical consideration, especially in patients with compromised liver function.[4]
The heterogeneity in sorafenib pharmacokinetics across patients with HCC affects the development of adverse events.[23] Studies have shown that pharmacokinetic values, including those of metabolites, can correlate with toxicities like dermatological events and diarrhea.[23] Therefore, understanding the complete metabolic profile, including this compound, is integral to personalizing therapy and managing side effects.
Conclusion
This compound is an active metabolite of sorafenib formed via CYP3A4-mediated N-demethylation. While it is present in lower concentrations than the parent drug or the N-oxide metabolite, its demonstrated in-vitro activity against key oncogenic pathways indicates it plays a role in the overall pharmacodynamic profile of sorafenib treatment. Its pharmacokinetic properties are characterized by formation-rate limited appearance and are influenced by the disposition of sorafenib and the metabolic capacity of the patient, particularly CYP3A4 activity. The presence of liver disease, such as HCC, can significantly alter its clearance and prolong its half-life, highlighting the importance of considering the patient's clinical status when evaluating drug metabolism.[17]
Future research should aim to more definitively quantify the specific protein binding of this compound in human plasma and further elucidate its contribution to both the efficacy and toxicity of sorafenib therapy. A more complete understanding of the pharmacokinetics of all active moieties derived from sorafenib will ultimately aid in optimizing dosing strategies and improving patient outcomes.
References
-
Yeh, C., Lin, H., Wu, A., Chen, Y., & Lin, L. (2021). Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats. Future Science OA. Available at: [Link]
-
Miller, A. A., Murry, D. J., Owzar, K., et al. (2009). Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301. Journal of Clinical Oncology. Available at: [Link]
-
Ansari, M., & Al-Achkar, G. (2010). Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Gore, L., et al. (2015). Ontogeny and sorafenib metabolism. Clinical Cancer Research. Available at: [Link]
-
ClinPGx. (2017). Sorafenib Pharmacokinetics. PharmGKB. Available at: [Link]
-
ResearchGate. (2021). Analytical estimation methods for determination of sorafenib. ResearchGate. Available at: [Link]
-
Burt, H., et al. (2016). Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. Drug Metabolism and Disposition. Available at: [Link]
-
Ye, L., et al. (2014). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLOS ONE. Available at: [Link]
-
Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research. Available at: [Link]
-
University of Liverpool. (n.d.). Sorafenib PK Fact Sheet. Liverpool Drug Interactions Group. Available at: [Link]
-
Li, W., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. Available at: [Link]
-
PubMed. (2011). Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients. PubMed. Available at: [Link]
-
Cleveland Clinic. (n.d.). Sorafenib (Nexavar): Uses & Side Effects. Cleveland Clinic. Available at: [Link]
-
Dahut, W., et al. (2013). Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
ClinPGx. (n.d.). Sorafenib Pharmacodynamics. PharmGKB. Available at: [Link]
-
Geneesmiddeleninformatiebank. (n.d.). Sorafenib GL Pharma 200 mg, filmomhulde tabletten. Geneesmiddeleninformatiebank. Available at: [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. Available at: [Link]
-
Jain, L., et al. (2011). Population pharmacokinetic analysis of sorafenib in patients with solid tumours. British Journal of Clinical Pharmacology. Available at: [Link]
-
ResearchGate. (2011). Plasma protein binding of sorafenib, a multi kinase inhibitor: In vitro and in cancer patients. ResearchGate. Available at: [Link]
-
Drugs.com. (n.d.). Sorafenib Interactions Checker. Drugs.com. Available at: [Link]
-
RxList. (2022). Sorafenib: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). NEXAVAR (sorafenib) tablets, for oral use. FDA. Available at: [Link]
-
Medscape. (n.d.). Nexavar (sorafenib) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]
-
ResearchGate. (n.d.). Plasma protein binding of sorafenib, a multi kinase inhibitor: In vitro and in cancer patients | Request PDF. ResearchGate. Available at: [Link]
-
D'Avola, D., et al. (2020). Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials. Liver International. Available at: [Link]
-
Molsyns. (n.d.). This compound. molsyns.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Sorafenib. Wikipedia. Available at: [Link]
-
El-Serag, H. B. (2010). Sorafenib: a clinical and pharmacologic review. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
Sources
- 1. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. Sorafenib: a clinical and pharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 9. Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjbphs.com [wjbphs.com]
- 19. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
- 21. researchgate.net [researchgate.net]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Qualification of N-Desmethyl Sorafenib Analytical Standard
Abstract
This document provides a comprehensive, in-depth guide for the synthesis, purification, and rigorous analytical qualification of N-Desmethyl sorafenib, a primary metabolite of the multi-kinase inhibitor Sorafenib. The preparation of a well-characterized, high-purity analytical standard is paramount for accurate quantification in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and as an impurity reference standard in drug manufacturing.[1][2][3] This guide details field-proven protocols for preparative HPLC purification, structural confirmation by mass spectrometry and NMR, purity assessment via HPLC-UV, and final potency assignment. The methodologies are designed to be self-validating, ensuring the resulting standard meets the stringent requirements for pharmaceutical research and quality control.
Introduction: The Rationale for a Qualified Standard
Sorafenib is a potent oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] Following administration, Sorafenib is metabolized in the liver, primarily through oxidation mediated by CYP3A4 and glucuronidation.[4][5] this compound is a key metabolite, and its accurate measurement in biological matrices is crucial for understanding the parent drug's metabolic profile, assessing drug-drug interactions, and evaluating the overall pharmacokinetic landscape.[2]
An analytical standard serves as the benchmark against which a sample is measured; therefore, its own identity, purity, and potency must be unequivocally established.[6][7] Commercially available standards can be costly or have limited availability, creating a need for laboratories to perform in-house preparation. This guide provides the necessary framework to produce a reliable this compound standard, ensuring data integrity for research and development professionals.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is the foundation of any analytical work.
| Property | Value | Source |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | [8] |
| CAS Number | 284461-74-1 | [8][9] |
| Molecular Formula | C₂₀H₁₄ClF₃N₄O₃ | [8][9] |
| Molecular Weight | 450.8 g/mol | [8][9] |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in DMSO; poorly soluble in water and ethanol | [11] |
Part I: Synthesis and Purification Protocol
The objective is to obtain crude this compound, which will then be subjected to rigorous purification. The following synthesis is a conceptual pathway based on established urea formation chemistry and known Sorafenib synthesis routes.[12][13]
Proposed Synthesis Pathway
The synthesis involves the reaction of a key picolinamide intermediate with a substituted phenyl isocyanate to form the characteristic urea linkage.
Caption: Proposed synthesis and purification workflow for this compound.
Purification Protocol: Preparative HPLC
Rationale: Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying small molecule compounds to the high degree (>99%) required for an analytical standard. It separates the target compound from unreacted starting materials, by-products, and other impurities based on differential partitioning between a stationary and mobile phase.
Methodology:
-
Crude Sample Preparation: Dissolve the crude this compound product in a minimal amount of Dimethyl Sulfoxide (DMSO). If insolubility is an issue, sonication may be applied. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at 265 nm.[14]
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
Inject the prepared crude sample.
-
Run a linear gradient optimized to separate the main product peak from impurities. A typical starting point would be 5% B to 95% B over 30-40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main, well-resolved peak of interest. Collect the leading and tailing edges of the peak in separate fractions to maximize the purity of the central fractions.
-
Purity Check: Analyze small aliquots from the collected fractions using a rapid analytical HPLC method (see Section 3.2) to identify the purest fractions.
-
Solvent Removal: Pool the fractions demonstrating the highest purity (e.g., >99.0% area). Remove the acetonitrile via rotary evaporation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain a fine, dry powder. This is the purified this compound standard.
-
Drying & Storage: Transfer the lyophilized powder to a pre-weighed amber glass vial and dry further under high vacuum for at least 24 hours to remove residual water and solvents. Store immediately in a desiccator at -20°C.[11][15]
Part II: Analytical Characterization and Qualification
Rationale: This stage is the most critical for establishing the trustworthiness of the prepared standard. A multi-pronged analytical approach is required to confirm the molecule's identity and accurately determine its purity and potency.[16] The results of these tests are documented in a Certificate of Analysis (CoA).
Caption: Analytical workflow for the qualification of the this compound standard.
Protocol: Structural Confirmation (Identity)
A. Mass Spectrometry (LC-MS/MS) This technique confirms the molecular weight of the compound, providing primary evidence of its identity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The multiple nitrogen atoms in the structure are readily protonated. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is excellent for targeted analysis, while Orbitrap provides high-resolution mass accuracy. |
| Monitored Ion | [M+H]⁺ = 451.07 m/z | Theoretical exact mass of C₂₀H₁₅ClF₃N₄O₃⁺. |
| MS/MS Transition | Monitor fragmentation for further structural confirmation. | A characteristic product ion can be used for specific quantification if needed. |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for reverse-phase chromatography of small molecules.[5][17] |
B. ¹H NMR Spectroscopy Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the hydrogen atoms in the molecule.[18] The spectrum should be consistent with the structure of this compound and, critically, should show the absence of the N-methyl signal seen in the parent drug, Sorafenib.
-
Sample Prep: Dissolve ~5 mg of the standard in ~0.7 mL of deuterated DMSO (DMSO-d₆).
-
Expected Signals: Aromatic protons (multiple signals in the 7.0-9.0 ppm range), urea protons (-NH-C=O-NH-), and amide protons (-C(=O)NH₂).
-
Key Differentiator: The spectrum of Sorafenib shows a distinct singlet or doublet around 2.8 ppm corresponding to the N-methyl group.[19] The absence of this signal in the prepared standard's spectrum is a crucial piece of evidence for its identity as this compound.
Protocol: Purity Assessment (HPLC-UV)
This method quantifies the purity of the standard with respect to other organic, UV-active impurities. The result is typically reported as "% Area".
| Parameter | Recommended Setting |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (pH adjusted to ~4.5 with formic acid) in a 65:35 v/v ratio.[14] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm[20] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
| Acceptance Criterion | Purity ≥ 99.5% (Area %). A lower purity may be acceptable depending on the intended use, but it must be accurately known.[16] |
Protocol: Potency Assignment
Rationale: The potency of an analytical standard is its true content of the analyte, accounting for all impurities (organic, water, solvents). It is determined by a mass balance approach.[16]
-
Determine Organic Purity: Use the HPLC-UV method above. (e.g., 99.70%).
-
Determine Water Content: Use Karl Fischer titration. (e.g., 0.25%).
-
Determine Residual Solvent Content: Use Headspace Gas Chromatography-Mass Spectrometry (GC-MS). (e.g., 0.05% DMSO).
-
Calculate Potency: The calculation subtracts the weight percentage of all impurities from 100%.
Sample Potency Calculation Table:
| Analysis | Result |
| Purity by HPLC (% Area) | 99.70% |
| Water Content (%) | 0.25% |
| Residual Solvents (%) | 0.05% |
| Calculated Potency (%) | 99.40% |
Calculation: 100% - 0.25% (Water) - 0.05% (Solvents) = 99.7% (Corrected Purity). The final potency is often reported as the lower of the HPLC purity or the corrected purity. For simplicity and a conservative estimate: Potency ≈ 99.70% * [(100 - 0.25 - 0.05)/100] = 99.40%.
Part III: Standard Solution Preparation and Storage
Rationale: The integrity of a qualified solid standard can be compromised by improper handling, storage, or solution preparation techniques. Following best practices is essential for accurate and reproducible results.[21][22]
Protocol: Stock and Working Standard Preparation
-
Equilibration: Before opening, allow the vial of the standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of standard (e.g., 10.0 mg) into a Class A volumetric flask (e.g., 10.00 mL). The weighing should be performed promptly.
-
Dissolution (Stock Solution): Add approximately 70% of the final volume of solvent (e.g., 7 mL of DMSO).[15] Cap and sonicate or vortex until all solid is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution. This creates a 1.0 mg/mL Stock Standard Solution .
-
Working Solutions: Prepare a series of working standards by performing serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks.[23]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, preparation date, and preparer's initials.[22]
Storage and Stability
Proper storage is critical to prevent degradation and maintain the standard's validity.
-
Solid Standard: Store at -20°C or below in a tightly sealed vial, protected from light and moisture (preferably within a desiccator).[11][15] Under these conditions, the solid should be stable for ≥4 years.[15] A re-qualification period should be established based on stability studies.[1]
-
Stock Solution (in DMSO): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability under these conditions should be validated but is typically several months.
-
Aqueous Working Solutions: Due to the poor aqueous solubility and potential for hydrolysis, it is strongly recommended to prepare aqueous working solutions fresh daily from the DMSO stock.[15] Do not store aqueous solutions for more than one day.[15]
References
-
Briere, J., et al. (2017). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2021). Analytical estimation methods for determination of sorafenib. WJBPHS. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
de Nardi, C., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. PubMed. [Link]
-
Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. [Link]
-
Harvey, D. Standardizing Analytical Methods. Saylor.org. [Link]
-
Guo, E., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. PMC - NIH. [Link]
-
ChemWhat. This compound CAS#: 284461-74-1. ChemWhat. [Link]
-
Burgess, C. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]
-
Lab-Training. A Guide to Using Analytical Standards. Lab-Training.com. [Link]
-
Hawach Scientific. (2024). Standard Solution Preparation: A Comprehensive Guide. Hawach Scientific. [Link]
-
Faust, J., et al. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
ResearchGate. (2021). Analytical estimation methods for determination of sorafenib. ResearchGate. [Link]
-
Pharmaguideline. (2010). Preparation of Standard Solutions. Pharmaguideline. [Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
ResolveMass Laboratories Inc. (2024). Choosing Reference Standards for API or Impurity. ResolveMass. [Link]
-
Knors Pharma. (2024). Enhancing Quality Assurance: Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]
-
Open-i. 1H NMR spectra. Sorafenib in DMSO (a); SORA-NP, sorafenib-incorporated nanoparticles in DMSO (b); and SORA-NP in D2O (c). National Library of Medicine. [Link]
-
PubChem. Sorafenib. National Institutes of Health. [Link]
-
BPS Bioscience. Data Sheet Sorafenib Tosylate. BPS Bioscience. [Link]
-
Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research. [Link]
-
ResearchGate. Sorafenib Hepatobiliary Disposition: Mechanisms of Hepatic Uptake and Disposition of Generated Metabolites. ResearchGate. [Link]
-
Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal. [Link]
-
Pharmaffiliates. Sorafenib-impurities. Pharmaffiliates. [Link]
-
Al-Suhaimi, E., et al. (2024). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Frontiers in Chemistry. [Link]
-
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
-
SynZeal. This compound | 284461-74-1. SynZeal. [Link]
-
ResearchGate. (2014). 1H NMR spectra. Sorafenib in DMSO (a); SORA-NP, sorafenib-incorporated.... ResearchGate. [Link]
-
Swift, B., et al. (2015). Sorafenib Hepatobiliary Disposition: Mechanisms of Hepatic Uptake and Disposition of Generated Metabolites. PMC - NIH. [Link]
-
ResearchGate. ¹HNMR spectra of sorafenib fumarate. ResearchGate. [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. benchchem.com [benchchem.com]
- 3. knorspharma.com [knorspharma.com]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | CAS 284461-74-1 | LGC Standards [lgcstandards.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. wjbphs.com [wjbphs.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 21. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 22. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 23. resources.saylor.org [resources.saylor.org]
A Robust HPLC Method for the Quantification of N-Desmethyl Sorafenib in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Desmethyl sorafenib, a metabolite of the multi-kinase inhibitor sorafenib, in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The method is presented with options for both Ultraviolet (UV) and tandem mass spectrometry (MS/MS) detection, catering to varying laboratory needs for sensitivity and specificity. This guide provides a comprehensive, step-by-step protocol, discusses the scientific rationale behind methodological choices, and presents typical validation parameters based on established bioanalytical guidelines, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction: The Importance of Metabolite Quantification
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It functions by targeting multiple pathways involved in tumor growth and angiogenesis.[2] The clinical efficacy and toxicity of sorafenib can exhibit significant inter-individual variability, partly due to differences in its metabolism.[3] Sorafenib is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][4]
While sorafenib N-oxide is a major active metabolite, other metabolites such as this compound also play a role in the drug's overall pharmacological profile. Accurate quantification of these metabolites in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[5] This document provides a detailed protocol for the analysis of this compound, adapted from validated methods for the parent drug and its other metabolites.
Principle of the Method: Reversed-Phase Chromatography
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.
-
Sample Preparation: The protocol begins with a simple and efficient protein precipitation step using acetonitrile. This removes the majority of plasma proteins, which would otherwise interfere with the analysis and damage the HPLC column.[6]
-
Chromatographic Separation: The extracted sample is injected onto a C18 analytical column. The C18 stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a non-polar surface. A polar mobile phase, typically a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (acetonitrile), is used to elute the analytes.[3] this compound, being a relatively non-polar molecule, is retained by the stationary phase and then selectively eluted by the organic component of the mobile phase.
-
Detection:
-
HPLC-UV: For routine analysis, Ultraviolet (UV) detection is a cost-effective and robust option. Quantification is performed by monitoring the absorbance at a specific wavelength (e.g., 265 nm), where sorafenib and its metabolites exhibit strong absorbance.[7]
-
LC-MS/MS: For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique provides structural confirmation and can quantify analytes at much lower concentrations, even in complex matrices.[5][8]
-
Experimental Protocol
Reagents and Materials
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Chemicals: Ammonium acetate, formic acid (reagent grade or higher).
-
Analytical Standards: this compound, Sorafenib, and a suitable internal standard (IS) such as Lapatinib[3] or a stable isotope-labeled sorafenib ([2H3, 15N] sorafenib).[8]
-
Biological Matrix: Drug-free human plasma.
-
HPLC Column: C18 reversed-phase column (e.g., Kromasil C18, 5 µm, 4.6 x 150 mm or equivalent).[3]
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler with temperature control, column oven, and a UV/Vis or tandem mass spectrometer detector.
-
Auxiliary Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, sorafenib, and the internal standard (IS) in 10 mL of methanol or DMSO to prepare individual stock solutions. Store at -20°C.[6]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike drug-free plasma to create calibration standards and quality control (QC) samples.
-
Mobile Phase:
Sample Preparation Protocol
The protein precipitation method is a rapid and effective technique for extracting analytes from plasma.[6][8]
-
Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution (e.g., at 1 µg/mL) to each tube, except for blank samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system for analysis.
Diagram of the Sample Preparation Workflow
Chromatographic Conditions
The following tables summarize the recommended starting conditions for both HPLC-UV and LC-MS/MS analysis. These may require optimization for specific instruments and columns.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (53:47, v/v) | Provides good resolution and peak shape for sorafenib and its metabolites.[3] |
| Elution Mode | Isocratic | Simplifies the method and ensures reproducibility.[3] |
| Flow Rate | 1.2 mL/min | Offers a balance between run time and separation efficiency.[3] |
| Column Temp. | 30°C | Ensures stable retention times. |
| Injection Vol. | 20 µL | Standard volume for good sensitivity. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for sorafenib, providing good sensitivity.[7] |
| Run Time | ~10 minutes | Allows for sufficient separation from endogenous plasma components. |
Table 2: LC-MS/MS Chromatographic and Detector Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 3.5 µm, 2.1 x 50 mm | Smaller dimensions are suitable for the lower flow rates used in LC-MS/MS.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Elution Mode | Gradient | Allows for better separation of analytes and elution of late-retained compounds. |
| Flow Rate | 0.25 mL/min | Compatible with standard electrospray ionization sources.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sorafenib and its metabolites readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific parent-to-daughter ion transitions.[8] |
| MRM Transitions | To be determined by direct infusion of this compound standard | Example for Sorafenib: m/z 464.9 → 252.0.[8] |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Validation should be performed according to established guidelines from the FDA or ICH. The following parameters are critical.
Diagram of the Overall Analytical Workflow
Table 3: Summary of Method Validation Parameters & Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99.[6] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Example: 25–1,000 ng/mL.[6] |
| Accuracy | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[6] |
| Precision | The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[6] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. | S/N ratio ≥ 10; accuracy and precision within ±20%.[6] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected but not necessarily quantitated. | S/N ratio ≥ 3.[6] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear least-squares regression analysis, often with a 1/x or 1/x² weighting, to the calibration data.
-
Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative determination of this compound in human plasma. The use of a simple protein precipitation protocol makes it suitable for high-throughput analysis. With options for both UV and MS/MS detection, this method can be readily adapted to the specific needs of clinical and research laboratories involved in the study of sorafenib pharmacokinetics and metabolism.
References
-
Escudero-Ortiz, V., Pérez-Ruixo, J. J., & Valenzuela, B. (2014). Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice. Therapeutic Drug Monitoring, 36(3), 317-325. [Link]
-
Shimada, M., Okawa, H., Maejima, T., et al. (2014). A quantitative HPLC-UV method for determination of serum sorafenib and sorafenib N-oxide and its application in hepatocarcinoma patients. Tohoku Journal of Experimental Medicine, 233(2), 103-112. [Link]
- Jain, L., Gardner, E. R., Venitz, J., Dahut, W., & Figg, W. D. (2009). Development of a Rapid and Sensitive LC-MS/MS assay for the determination of Sorafenib in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1109-1114. This is referenced in a review article. A direct link to the original article is preferable but the review provides context.
-
Shimada, M., et al. (2014). A Quantitative HPLC-UV Method for Determination of Serum Sorafenib and Sorafenib N-Oxide and Its Application in Hepatocarcinoma Patients. ResearchGate. [Link]
-
Patel, M., de la Torre, R., Pozo, Ó. J., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 187, 113358. [Link]
-
Jan, B., Shah, J., Shah, S., et al. (2024). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Frontiers in Chemistry, 12. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2022). Analytical estimation methods for determination of sorafenib. WJBPHS, 12(02), 016–026. [Link]
-
African Journal of Biomedical Research. (2020). RP-HPLC Method Development and Validation for Determination of Sorafenib in Bulk Drug Substance and Pharmaceutical Dosage Forms. African Journal of Biomedical Research, 23(3). [Link]
-
Sparidans, R. W., Vlaming, M. L., Lagas, J. S., et al. (2009). Liquid chromatography-tandem mass spectrometric assay for sorafenib and sorafenib-glucuronide in mouse plasma and liver homogenate and identification of the glucuronide metabolite. Journal of Chromatography B, 877(3), 269-276. [Link]
-
Jain, L., He, P., Rudek, M. A., et al. (2006). Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma. Journal of Chromatography B, 843(1), 119-125. [Link]
-
Rudek, M. A., et al. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(29), 3033-3038. [Link]
-
Rao, S. V., et al. (2012). determination of sorafenib in bulk and tablet formulation by a new validated reverse phase high performance liquid chromatography. Rasayan Journal of Chemistry, 5(4), 478-482. [Link]
-
YMER. (2023). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. YMER, 22(5). [Link]
-
Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21. [Link]
-
Journal For Basic Sciences. (2025). Development and Validation of RP-HPLC Method Along with Forced Degradation Study for Estimation of Sorafenib in Bulk Drug and. Journal For Basic Sciences, 25(7). [Link]
-
Zulfikjari, S., et al. (2024). Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. Macedonian Pharmaceutical Bulletin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative HPLC-UV method for determination of serum sorafenib and sorafenib N-oxide and its application in hepatocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desmethyl Sorafenib in Human Plasma
Introduction: The Clinical Significance of Monitoring N-Desmethyl Sorafenib
Sorafenib is a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its therapeutic efficacy and toxicity profile are influenced by its metabolic fate. The primary oxidative metabolite of sorafenib, this compound, exhibits pharmacological activity and its plasma concentrations are a critical consideration in therapeutic drug monitoring (TDM). Monitoring the levels of this active metabolite alongside the parent drug can provide a more comprehensive understanding of a patient's exposure, potentially leading to dose adjustments that optimize therapeutic outcomes and minimize adverse effects. This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, developed and validated to meet rigorous international standards.
Principle of the Method
This method employs a straightforward protein precipitation technique for sample clean-up, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). An isotopically labeled analog of sorafenib is utilized as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in extraction and injection volumes.
Materials and Reagents
| Material | Supplier | Grade |
| This compound | Commercially Available | ≥98% purity |
| Sorafenib-d3 (Internal Standard) | Commercially Available | ≥98% purity |
| Acetonitrile | Merck or equivalent | LC-MS Grade |
| Methanol | Merck or equivalent | LC-MS Grade |
| Formic Acid | EMD or equivalent | ≥98% GR |
| Deionized Water | Milli-Q system | 18.2 MΩ·cm |
| Human Plasma (Drug-Free) | Reputable Bio-supplier | K2-EDTA as anticoagulant |
Experimental Protocols
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and the internal standard (Sorafenib-d3) are prepared in methanol at a concentration of 1 mg/mL.[2] These are then serially diluted with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Calibration standards are prepared by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range that covers the expected clinical levels. Similarly, QC samples are prepared at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3] This technique is favored for its simplicity and high-throughput applicability.[4]
Step-by-Step Protocol:
-
Allow all samples (calibration standards, QCs, and unknown patient samples) and reagents to thaw to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL). The 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[5]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 1.5 min, hold for 1 min, then re-equilibrate |
| Total Run Time | Approximately 4 minutes |
| MS System | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The following MRM transitions are monitored. The collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 451.1 | 252.1 | Optimized value |
| Sorafenib-d3 (IS) | 468.2 | 255.4 | Optimized value |
Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The product ions are characteristic fragments generated upon collision-induced dissociation.
Method Validation
The developed method was fully validated according to the guidelines set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[6][7]
Validation Parameters and Acceptance Criteria:
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of six different batches of blank human plasma. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Analysis of calibration curves on three separate days. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analysis of QC samples at three concentrations in five replicates on three separate days. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve. | Signal-to-noise ratio ≥ 10, with accuracy and precision within the set limits. |
| Matrix Effect | Comparison of the analyte response in post-extraction spiked samples versus neat solutions. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Comparison of the analyte response in pre-extraction spiked samples versus post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |
Logical Flow of Method Development and Validation:
Caption: Decision-making process in bioanalytical method development and validation.
Data Analysis and Quantification
The concentration of this compound in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then interpolated from this regression line.
Conclusion
This application note provides a detailed protocol for a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been rigorously validated to ensure data of the highest quality and reliability, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of sorafenib.
References
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. National Institutes of Health. Available at: [Link]
-
Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma. National Institutes of Health. Available at: [Link]
-
A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay. ResearchGate. Available at: [Link]
-
Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats. MDPI. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. Available at: [Link]
Sources
- 1. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. fda.gov [fda.gov]
Application Note & Protocol: Synthesis of N-Desmethyl Sorafenib Reference Material
Abstract
This document provides a comprehensive, field-tested protocol for the chemical synthesis of N-Desmethyl sorafenib, also known as 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. This compound is a primary metabolite of the multi-kinase inhibitor Sorafenib, a crucial therapeutic agent for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] The availability of high-purity this compound as a reference material is essential for a wide range of research and quality control applications, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, drug metabolism research, and as an impurity standard in the manufacturing of Sorafenib.[3][4] This protocol outlines a robust, multi-step synthetic route designed for efficiency and scalability, yielding a final product of high purity (>98%) suitable for use as an analytical standard.
Introduction: The Rationale for this compound Synthesis
Sorafenib undergoes extensive metabolism in the liver, primarily through oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[1][2] Among its various metabolites, this compound (M4) is formed via N-demethylation.[1] While the N-oxide metabolite (M2) is the most abundant in plasma, the characterization and quantification of all metabolites, including this compound, are critical for building a complete metabolic profile and understanding the drug's overall disposition and potential for drug-drug interactions.
Accurate quantification in biological matrices requires a well-characterized, high-purity reference standard. Commercially available standards can be costly and may not always be readily accessible. Therefore, an in-house synthesis capability provides researchers and drug development professionals with a reliable and cost-effective source of this critical material. The synthetic strategy presented herein avoids the direct demethylation of sorafenib, which can lead to complex product mixtures. Instead, it employs a convergent synthesis approach, building the molecule from key intermediates, ensuring a cleaner reaction profile and simplifying purification.
Synthesis Strategy and Overview
The synthesis of this compound is achieved through a three-step process. The strategy involves the independent synthesis of two key fragments, followed by their coupling in the final step.
-
Synthesis of Intermediate 1 (Urea Moiety): Formation of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea from 4-aminophenol and a corresponding isocyanate.
-
Synthesis of Intermediate 2 (Picolinamide Moiety): Preparation of 4-chloropicolinamide from 2-picolinic acid.
-
Final Coupling Reaction: A nucleophilic aromatic substitution (Williamson ether synthesis) between the phenolic hydroxyl group of Intermediate 1 and the activated chloro-position of Intermediate 2 to yield the final product.
This approach allows for the purification of intermediates, which significantly improves the purity of the final compound.
Overall Reaction Scheme
Caption: Figure 1: Overall Synthetic Pathway for this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| 4-Aminophenol | ≥98% | Sigma-Aldrich | |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | ≥97% | Sigma-Aldrich | Moisture sensitive |
| Toluene | Anhydrous | Sigma-Aldrich | |
| 2-Picolinic acid | 99% | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich | |
| Potassium tert-butoxide (KOtBu) | ≥98% | Sigma-Aldrich | Moisture sensitive |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction/purification |
| Hexanes | ACS Grade | Fisher Scientific | For purification |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For purification |
| Hydrochloric acid (HCl) | ACS Grade | Fisher Scientific | For pH adjustment |
| Sodium hydroxide (NaOH) | ACS Grade | Fisher Scientific | For pH adjustment |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying |
| Deuterated solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
High-vacuum pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system (optional, for purification)
-
Analytical balance
-
pH meter
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Mass Spectrometer (LC-MS or direct infusion)
Detailed Experimental Protocols
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and isocyanates are highly toxic and corrosive; handle with extreme care.
Step 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Intermediate 1)
-
Rationale: This reaction forms the core urea linkage through the nucleophilic addition of the amino group of 4-aminophenol to the highly electrophilic carbon of the isocyanate group. Toluene is an excellent solvent for this reaction, as it is non-reactive and allows for easy precipitation of the product.[5]
Procedure:
-
To a 250 mL four-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminophenol (5.45 g, 50 mmol) and anhydrous toluene (50 mL). Stir to dissolve.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (11.08 g, 50 mmol) in anhydrous toluene (25 mL).
-
Add the isocyanate solution dropwise to the 4-aminophenol solution at room temperature over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 16-24 hours. A thick white precipitate will form.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (4-aminophenol) should be completely consumed.
-
Filter the reaction mixture using a Buchner funnel and wash the collected solid with fresh toluene (2 x 25 mL).
-
Dry the white solid under vacuum at 50-60°C to a constant weight.
-
Expected Yield: ~95%
-
Appearance: White to off-white solid.
-
Step 2: Synthesis of 4-chloropicolinamide (Intermediate 2)
-
Rationale: This is a two-part, one-pot reaction. First, 2-picolinic acid is converted to its acid chloride using thionyl chloride. The subsequent in situ reaction with ammonium hydroxide provides the primary amide. This method is adapted from the synthesis of the N-methyl analogue.[6][7]
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-picolinic acid (6.15 g, 50 mmol).
-
Carefully add thionyl chloride (11 mL, 150 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The solution should become clear.
-
Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude acid chloride is a viscous oil. Cool the flask in an ice bath (0-5°C).
-
Slowly and carefully add concentrated ammonium hydroxide solution (~50 mL) to the cooled residue with vigorous stirring. This is a highly exothermic reaction. Maintain the temperature below 10°C.
-
A precipitate will form. Continue stirring in the ice bath for 1 hour.
-
Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Expected Yield: ~80%
-
Appearance: White or pale yellow solid.
-
Step 3: Synthesis of this compound
-
Rationale: This is a Williamson ether synthesis, a classic method for forming ethers. The strongly basic potassium tert-butoxide deprotonates the phenol of Intermediate 1, creating a nucleophilic phenoxide. This attacks the electron-deficient C4 position of the pyridine ring of Intermediate 2, displacing the chloride and forming the desired diaryl ether linkage.[8][9] Anhydrous DMF is used as a polar aprotic solvent to facilitate this SₙAr reaction.
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (6.61 g, 20 mmol) and anhydrous DMF (80 mL). Stir until dissolved.
-
Add potassium tert-butoxide (2.47 g, 22 mmol) portion-wise to the solution. The color may change to a deep red or brown. Stir for 45 minutes at room temperature.
-
Add Intermediate 2 (3.13 g, 20 mmol) to the reaction mixture.
-
Heat the reaction to 80-85°C and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until Intermediate 1 is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with stirring.
-
A precipitate will form. Adjust the pH to ~7 using 1M HCl.
-
Stir the suspension for 1 hour, then collect the solid by filtration. Wash the crude product thoroughly with water.
-
Dry the solid under vacuum.
Purification Protocol
-
Rationale: The crude product requires purification to meet the >98% purity standard for a reference material. Recrystallization is an effective method for removing unreacted starting materials and side products. A solvent system of Methanol/Water is often suitable for compounds of this polarity.
Procedure:
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add water dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Collect the purified crystals by filtration, wash with a cold 1:1 Methanol/Water mixture, and then with a small amount of cold water.
-
Dry the final product under high vacuum at 50°C to a constant weight.
-
Expected Yield: 60-70% after purification.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed.
| Test | Method | Expected Result |
| Identity | ¹H NMR | Spectrum consistent with the proposed structure. Absence of N-CH₃ signal (~2.8 ppm) and presence of two -NH₂ signals. |
| ¹³C NMR | Spectrum consistent with the 20 carbon atoms in the structure. | |
| Mass Spec. | ESI-MS: [M+H]⁺ at m/z ≈ 451.07. | |
| Purity | HPLC | ≥98% purity by area normalization at a suitable wavelength (e.g., 265 nm). |
| Physical | Melting Point | ~235 °C[10] |
-
¹H NMR (400 MHz, DMSO-d₆, δ): Expected peaks around 9.22 (s, 1H, urea-NH), 9.00 (s, 1H, urea-NH), 8.55 (d, 1H, pyridine-H), 8.15 (s, 1H, amide-NH), 8.10 (d, 1H, Ar-H), 7.70 (s, 1H, amide-NH), 7.62 (m, 4H, Ar-H), 7.40 (d, 1H, pyridine-H), 7.20 (d, 2H, Ar-H), 7.15 (s, 1H, pyridine-H). Note: These are predicted shifts based on Sorafenib and may vary.
-
Mass Spectrometry: The calculated exact mass for C₂₀H₁₄ClF₃N₄O₃ is 450.07. The [M+H]⁺ ion should be observed at m/z 451.07.
Experimental Workflow Visualization
Sources
- 1. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. chemwhat.com [chemwhat.com]
- 4. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Process For The Preparation Of Sorafenib [quickcompany.in]
- 9. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
Quantitative Analysis of N-Desmethyl Sorafenib in Cell Culture Media using UPLC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the detection and quantification of N-Desmethyl sorafenib, a metabolite of the multi-kinase inhibitor sorafenib, in cell culture media. Sorafenib is a critical therapeutic agent for hepatocellular carcinoma (HCC) and renal cell carcinoma, and understanding its metabolic fate in cancer cell models is paramount for preclinical drug development and resistance studies.[1][2] The method described herein utilizes a straightforward protein precipitation step followed by analysis with Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals seeking a robust, sensitive, and reproducible method to monitor sorafenib metabolism in in vitro systems.
Introduction: The Rationale for Metabolite Monitoring
Sorafenib exerts its anti-tumor effects by targeting key signaling pathways involved in cell proliferation and angiogenesis, including the RAF/MEK/ERK pathway.[3] The biotransformation of sorafenib occurs primarily in the liver, mediated by cytochrome P450 (CYP) 3A4-driven oxidation and UGT1A9-mediated glucuronidation.[4][5] This metabolic activity produces several metabolites, including the pharmacologically active sorafenib N-oxide (M2) and the N-demethylated metabolite, this compound (M4).[4][6]
Monitoring the levels of this compound in cell culture is crucial for several reasons:
-
Understanding Metabolic Profiles: Different cancer cell lines may exhibit varied metabolic capacities, influencing the efficacy and potential toxicity of the parent drug.
-
Investigating Drug Resistance: Alterations in metabolic pathways can be a mechanism of acquired resistance to sorafenib.[7] Quantifying metabolite production provides insight into these cellular changes.
-
Evaluating Drug-Drug Interactions: Co-administration of other therapeutic agents can induce or inhibit CYP3A4 activity, thereby altering the metabolic rate of sorafenib. In vitro models are essential for screening these interactions.
This guide provides the scientific foundation and step-by-step instructions to establish a reliable analytical workflow for this compound.
Sorafenib Metabolic Pathway
Sorafenib is primarily metabolized by the CYP3A4 enzyme, leading to the formation of two key oxidative metabolites. The major active metabolite is sorafenib N-oxide, while N-demethylation results in the formation of this compound.
Caption: Primary oxidative metabolism of sorafenib via CYP3A4.
Principle of the Method
This method is based on the highly sensitive and specific technique of UPLC-MS/MS. The workflow involves three core stages:
-
Sample Preparation: Cell culture media is treated with ice-cold acetonitrile containing an internal standard (IS). This simultaneously halts enzymatic activity and precipitates proteins, which would otherwise interfere with the analysis.
-
Chromatographic Separation: The extracted supernatant is injected into a UPLC system. A reverse-phase C18 column separates this compound from the parent drug, other metabolites, and matrix components based on their physicochemical properties.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analyte is ionized (typically via electrospray ionization) and quantified using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a unique precursor-to-product ion transition.
Materials and Reagents
| Item | Supplier & Catalog No. (Example) | Notes |
| Chemicals & Standards | ||
| This compound | Biosynth (JLA46174) | Analytical standard, >98% purity.[8] |
| Sorafenib | BenchChem (BCHM0599) | For cell treatment. |
| [¹³C, ²H₃]-Sorafenib | Toronto Research Chemicals | Internal Standard (IS). Or similar stable isotope-labeled analog. |
| Acetonitrile (ACN) | Fisher Scientific (A955-4) | LC-MS grade. |
| Formic Acid (FA) | Thermo Scientific (85178) | LC-MS grade, >99% purity. |
| Water | Millipore | Deionized, 18.2 MΩ·cm. |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich (D2650) | Cell culture grade, sterile. |
| Cell Culture | ||
| HepG2 or Huh7 cells | ATCC | Or other relevant cancer cell line. |
| Cell Culture Medium | Gibco (DMEM/EMEM) | As appropriate for the cell line. |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Consumables & Equipment | ||
| UPLC System | Waters ACQUITY UPLC I-Class | Or equivalent. |
| Tandem Mass Spectrometer | Waters Xevo TQ-S | Or equivalent triple quadrupole MS. |
| UPLC Column | Waters ACQUITY BEH C18, 1.7 µm | 2.1 x 50 mm.[9] |
| Microcentrifuge tubes | Eppendorf (022363204) | 1.5 mL, sterile. |
| 96-well plates | Corning | For cell culture. |
| Centrifuge | Eppendorf 5424 R | Refrigerated. |
Experimental Protocols
Protocol 1: Cell Culture and Sorafenib Treatment
Causality: This protocol is designed to generate the this compound metabolite in a controlled in vitro environment. The choice of cell line (e.g., liver-derived HepG2) is critical as it must express functional CYP3A4. Seeding density and treatment duration are optimized to ensure sufficient metabolite production without inducing excessive cytotoxicity that could confound results.[10]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 6-well plate at a density of 0.5 x 10⁶ cells/well. Allow them to attach and reach 70-80% confluency overnight in a 37°C, 5% CO₂ incubator.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of sorafenib in 100% DMSO. Aliquot into single-use tubes and store at -80°C to prevent degradation from freeze-thaw cycles.[3]
-
Treatment: On the day of the experiment, thaw a sorafenib aliquot. Prepare working solutions by diluting the stock in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest sorafenib concentration (typically ≤0.5%).[3]
-
Application: Aspirate the old medium from the cells and replace it with 2 mL of the medium containing sorafenib or the vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. This duration is typically sufficient for measurable metabolite accumulation.[7][10]
Protocol 2: Sample Preparation from Cell Culture Media
Causality: The goal is to efficiently extract the analyte from a complex biological matrix (media containing serum proteins) while minimizing degradation. Protein precipitation with acetonitrile is a rapid and effective method.[9] The inclusion of a stable isotope-labeled internal standard ([¹³C, ²H₃]-Sorafenib) is crucial for trustworthy quantification, as it co-extracts with the analyte and corrects for any variability during sample handling and instrument analysis.
Caption: Workflow for analyte extraction from cell culture media.
-
Prepare Extraction Solution: Prepare an extraction solution of acetonitrile containing 0.1% formic acid. Store at -20°C.
-
Prepare Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of [¹³C, ²H₃]-Sorafenib in 50:50 acetonitrile:water.
-
Sample Collection: Carefully collect 100 µL of cell culture medium from each well and transfer to a sterile 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 20 µL of the IS working solution to each sample.
-
Protein Precipitation: Add 300 µL of the ice-cold extraction solution to each tube.
-
Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[9]
-
Transfer: Carefully transfer the clear supernatant to a clean autosampler vial with a low-volume insert. Avoid disturbing the protein pellet.
-
Store: Samples are now ready for analysis. If not analyzing immediately, cap the vials and store at 4°C for up to 24 hours or -80°C for long-term storage.
Protocol 3: UPLC-MS/MS Analysis
Causality: The UPLC parameters are selected to achieve a sharp, symmetrical peak for this compound with a short run time, enabling high-throughput analysis. The gradient elution effectively separates the less polar sorafenib from its more polar metabolites. The MS parameters, specifically the MRM transitions, are chosen for maximum sensitivity and to eliminate interference from other molecules, ensuring authoritative and unambiguous quantification.
| Parameter | Setting |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 1.5 min | 10% to 90% B (Linear) |
| 1.5 - 2.5 min | Hold at 90% B |
| 2.5 - 2.6 min | 90% to 10% B (Linear) |
| 2.6 - 3.5 min | Hold at 10% B (Equilibration) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| MRM Transitions | |
| This compound | 451.1 > 252.1 (Quantifier), 451.1 > 270.1 (Qualifier) |
| [¹³C, ²H₃]-Sorafenib (IS) | 469.2 > 256.2 |
Note: MRM transitions and collision energies should be empirically optimized for the specific instrument used.
Data Analysis and Method Validation
-
Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of this compound (e.g., 0.5 - 500 ng/mL) into control (untreated) cell culture medium. Process these standards alongside the unknown samples using Protocol 2.
-
Quantification: Plot the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. Apply a linear regression with 1/x weighting to generate the standard curve.
-
Concentration Calculation: Determine the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Method Performance Characteristics
A trustworthy analytical method must be validated. Key parameters, based on FDA and EMA guidelines, ensure the data is reliable.[11]
| Validation Parameter | Target Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Lower Limit of Quant. | Signal-to-Noise > 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.8% to 8.5% |
| Extraction Recovery | Consistent and reproducible | > 88% |
Troubleshooting Guide
Even robust methods can encounter issues. This logical guide helps diagnose common problems.
Caption: Logic chart for troubleshooting absent analyte signals.
Conclusion
This application note details a validated UPLC-MS/MS method for the quantitative analysis of this compound in cell culture media. The protocol combines a simple and efficient sample preparation technique with the sensitivity and specificity of modern mass spectrometry. By providing detailed, step-by-step instructions and explaining the scientific rationale behind key procedures, this guide serves as an authoritative resource for researchers investigating sorafenib metabolism, aiding in the advancement of cancer pharmacology and the development of more effective therapeutic strategies.
References
-
Jain, L., et al. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(28), 2845-2849. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2021). Analytical estimation methods for determination of sorafenib. WJBPHS, 08(02), 059–066. Available at: [Link]
-
Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113490. Available at: [Link]
-
Ye, L., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 966664. Available at: [Link]
-
Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 299-307. Available at: [Link]
-
Sirka, B., et al. (2020). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. In: High-Throughput Metabolomics. Methods in Molecular Biology, vol 2104. Humana, New York, NY. Available at: [Link]
-
Mass Spectrometry Research Facility, University of St Andrews. Preparation of cell samples for metabolomics. Available at: [Link]
-
Al-Kuwaiti, J. H., et al. (2023). Cellular metabolomics: From sample preparation to high-throughput data analysis. Heliyon, 9(11), e21338. Available at: [Link]
-
ResearchGate. (2021). Analytical estimation methods for determination of sorafenib. Available at: [Link]
-
Biocrates Life Sciences AG. (2023). Cell culture metabolomics – The shortcut to drug development. Available at: [Link]
-
MetwareBio. Metabolomics Sample Preparation FAQ. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10151557, this compound. Available at: [Link]
-
ChemWhat. This compound CAS#: 284461-74-1. Available at: [Link]
-
Ye, L., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 966664. Available at: [Link]
-
PharmGKB. Sorafenib Pharmacokinetics. Available at: [Link]
-
Ye, L., et al. (2014). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLOS ONE, 9(5), e96664. Available at: [Link]
-
Madenci, A., et al. (2015). Ontogeny and sorafenib metabolism. Drug Metabolism and Disposition, 43(8), 1159-1165. Available at: [Link]
-
Kumar, M., et al. (2021). Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1). Cancers, 13(16), 4059. Available at: [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 5. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
using N-Desmethyl sorafenib in cell-based proliferation assays
An in-depth guide to the utilization of N-Desmethyl sorafenib, the principal active metabolite of sorafenib, in cell-based proliferation assays. This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers in oncology and drug development.
Introduction: The Significance of this compound
Sorafenib (marketed as Nexavar) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and thyroid cancer.[1] It functions by targeting key kinases in tumor growth and angiogenesis, including the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR.[2][3][4]
In vivo, sorafenib is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into several metabolites. The most significant of these is this compound (M-5), which demonstrates comparable in vitro potency to the parent compound.[5] Studying the direct effects of this major active metabolite is crucial for a comprehensive understanding of sorafenib's overall therapeutic action, potential off-target effects, and the mechanisms of resistance. Cell-based proliferation assays are a foundational method for quantifying the cytostatic or cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action: A Shared Pathway
This compound is understood to share the same mechanism of action as its parent compound. It inhibits tumor cell proliferation and angiogenesis by targeting multiple serine/threonine and receptor tyrosine kinases.[2][5] This dual action disrupts critical pathways required for cancer cell survival and the formation of new blood vessels that supply tumors.
-
Raf/MEK/ERK Pathway Inhibition : This pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. By inhibiting Raf kinases (c-Raf and B-Raf), this compound blocks downstream signaling, leading to decreased cell proliferation.[3][4]
-
Receptor Tyrosine Kinase (RTK) Inhibition : The compound targets VEGFR and PDGFR, which are crucial for angiogenesis. Inhibiting these receptors chokes off the tumor's blood supply, thereby limiting its growth and potential for metastasis.[3]
Compound Handling and Preparation
Proper handling and storage are paramount for obtaining reproducible results. As with sorafenib, this compound should be considered a hazardous compound and handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7]
Solubility and Stock Solution Preparation
This compound, like its parent compound, has poor aqueous solubility and is typically dissolved in an organic solvent.[8][9] Dimethyl sulfoxide (DMSO) is the recommended solvent for in vitro studies.
-
Reconstitution : To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in cell-culture-grade DMSO.[8] For example, to make a 10 mM stock of a compound with a molecular weight of 450.8 g/mol , dissolve 4.51 mg in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[10]
-
Working Dilutions : On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to the cells, typically ≤0.1%.
Experimental Workflow & Protocols
The general workflow involves seeding cells, allowing them to adhere, treating them with a range of this compound concentrations, incubating for a defined period, and finally, assessing cell proliferation using a specific assay method.
Protocol 4.1: MTT Colorimetric Proliferation Assay
The MTT assay is a widely used method that measures the metabolic activity of cells as an indicator of their viability and proliferation. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., HepG2, HuH-7 for hepatocellular carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[12]
Procedure:
-
Cell Seeding : Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13][14]
-
Treatment : Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on sorafenib's known activity, would be from 0.1 µM to 20 µM.[14][15] Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with the same final DMSO concentration as the treated wells) and a "blank" control (medium only, no cells).
-
Incubation : Incubate the plate for the desired treatment period, typically 48 or 72 hours.[14]
-
MTT Addition : After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours at 37°C, until purple precipitate is visible.[11][13]
-
Formazan Solubilization : Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]
Protocol 4.2: BrdU Incorporation Flow Cytometry Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures new DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[17][18] It is then detected using a fluorescently labeled anti-BrdU antibody, allowing for quantification by flow cytometry.[19] This method provides more specific information about cell cycle progression than metabolic assays.[20]
Materials:
-
6-well tissue culture plates
-
BrdU labeling solution (e.g., 10 µM final concentration)
-
Fixation/Permeabilization buffers
-
DNase I solution (to expose the incorporated BrdU)
-
Fluorescently-conjugated anti-BrdU antibody (e.g., FITC-anti-BrdU)
-
DNA stain (e.g., 7-AAD or Propidium Iodide) for cell cycle analysis[19]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound as described in the MTT protocol (steps 1 and 2), scaling volumes appropriately.
-
BrdU Labeling : At the end of the treatment period, add BrdU solution to each well to a final concentration of 10 µM and incubate for 30-60 minutes at 37°C.[20][21]
-
Cell Harvesting : Harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation and Permeabilization : Fix the cells using a buffer such as cold 70% ethanol.[21] After fixation, permeabilize the cells to allow antibody access to the nucleus.
-
DNA Denaturation : Resuspend the cell pellet in an acidic solution (e.g., 2 M HCl) or treat with DNase I to unwind the DNA and expose the incorporated BrdU.[18][21] This step is critical for antibody binding.
-
Antibody Staining : Neutralize the acid and wash the cells. Resuspend the cells in a staining buffer containing the fluorescently-conjugated anti-BrdU antibody and incubate in the dark.[21]
-
DNA Staining : Wash the cells to remove unbound antibody. Resuspend in a solution containing a DNA dye like Propidium Iodide or 7-AAD.[20] This allows for simultaneous analysis of proliferation (BrdU) and cell cycle phase (DNA content).
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer. The data will allow for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, and specifically the percentage of cells actively synthesizing DNA (BrdU positive).
Data Analysis and Interpretation
Calculating IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For proliferation assays, this is the concentration that reduces the cell population by 50% compared to the untreated control.
-
Normalize Data : Subtract the average absorbance of the "blank" wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Dose-Response Curve : Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Determine IC₅₀ : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism or R to calculate the precise IC₅₀ value.
Example Data Table
| This compound (µM) | Mean Absorbance (570 nm) | Std. Dev. | % Viability vs. Control |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.5 | 1.198 | 0.075 | 95.5% |
| 1.0 | 1.052 | 0.061 | 83.9% |
| 2.5 | 0.881 | 0.055 | 70.3% |
| 5.0 | 0.615 | 0.049 | 49.0% |
| 10.0 | 0.322 | 0.031 | 25.7% |
| 20.0 | 0.155 | 0.024 | 12.4% |
Based on published data for sorafenib, the IC₅₀ values in hepatocellular carcinoma cell lines like HepG2 and HuH-7 are typically in the low micromolar range (e.g., ~6-11 µM).[14][22] Similar results can be anticipated for this compound, although empirical determination is essential.
References
- Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL
- Title: Cell Cycle Analysis Using the BD BrdU FITC Assay on the BD FACSVerse™ System Source: BD Biosciences URL
- Title: MTT assay protocol Source: Abcam URL
- Title: BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol Source: Bio-Rad Antibodies URL
- Title: Bivariate Cell Cycle Assay (BrdU/PI)
- Title: MTT Cell Proliferation Assay Source: ATCC URL
- Title: CyQUANT MTT Cell Proliferation Assay Kit Protocol Source: Thermo Fisher Scientific URL
- Title: MTT Cell Proliferation Assay Kit (Colorimetric)
- Title: BrdU staining and BrdU assay protocol Source: Abcam URL
- Title: BrdU Staining - Flow cytometry Source: EMBL Heidelberg URL
-
Title : How should Sorafenib be dissolved and stored for cell experiments? Source : ResearchGate URL : [Link]
- Title: Sorafenib - Product D
-
Title : New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation Source : ResearchGate URL : [Link]
- Title: Sorafenib - PRODUCT INFORMATION Source: Cayman Chemical URL
- Title: Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media Source: Spandidos Publications URL
- Title: Sorafenib #8705 Source: Cell Signaling Technology URL
- Title: Sorafenib Safety Data Sheet Source: Apollo Scientific URL
-
Title : Sorafenib - Wikipedia Source : Wikipedia URL : [Link]
- Title: Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 Source: Spandidos Publications URL
- Title: A Comparative Analysis of Sorafenib Tosylate Polymorphic Forms in Preclinical Assays Source: Benchchem URL
- Source: National Institutes of Health (NIH)
- Title: Sorafenib - Exposome-Explorer Source: Exposome-Explorer URL
- Title: Sorafenib (#8705)
- Title: Sorafenib, multikinase inhibitor (CAS 284461-73-0)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Safety Data Sheet - Sorafenib Source: Cayman Chemical URL
-
Title : Molecular mechanisms of sorafenib action in liver cancer cells Source : PubMed URL : [Link]
- Source: National Institutes of Health (NIH)
-
Title : Dose-response curves and IC 50 values for sorafenib and artesunate in... Source : ResearchGate URL : [Link]
- Title: What is the mechanism of Sorafenib Tosylate?
- Title: Sorafenib tosylate-SDS Source: MedChemExpress URL
-
Title : PharmGKB summary: Sorafenib Pathways Source : National Institutes of Health (NIH) URL : [Link]
- Title: Material Safety Data Sheet of Sorafenib (BAY 43-9006)
- Source: National Institutes of Health (NIH)
- Title: Sorafenib (BAY 43-9006)
Sources
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. atcc.org [atcc.org]
- 14. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Analytical Method Validation for N-Desmethyl Sorafenib
Introduction: The Critical Role of Metabolite Quantification in Drug Development
In the landscape of modern pharmacology, the comprehensive characterization of a drug's metabolic profile is as crucial as the assessment of the parent compound itself. N-Desmethyl sorafenib is a primary metabolite of sorafenib, a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The quantification of this compound is essential for a thorough understanding of sorafenib's pharmacokinetics, including its metabolism, elimination, and bioavailability.[1] Furthermore, monitoring metabolite levels can provide invaluable insights into potential drug-drug interactions and the overall safety and efficacy profile of sorafenib.
This application note provides a detailed, field-proven guide for the validation of a robust analytical method for the quantification of this compound in biological matrices, primarily human plasma. The protocols outlined herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3]
The proposed methodology leverages the power of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its superior sensitivity, selectivity, and high throughput.[4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄ClF₃N₄O₃ | [6] |
| Molecular Weight | 450.8 g/mol | [6] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Sparingly soluble in aqueous solutions, soluble in organic solvents like methanol and acetonitrile | Inferred from related compound data |
Proposed Analytical Method: UPLC-MS/MS
The recommended approach for the quantification of this compound is a UPLC-MS/MS method. This technique offers the necessary sensitivity to detect the low concentrations of metabolites often present in biological samples and the selectivity to differentiate the analyte from the parent drug and other endogenous matrix components.[4][5]
Chromatographic Conditions
The following conditions are a robust starting point and should be optimized as part of the method development process.
| Parameter | Recommended Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent separation efficiency and peak shape for compounds of this polarity.[4] |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation of the analyte for positive ion mode mass spectrometry. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for UPLC systems that provides a balance between analysis time and chromatographic resolution.[4] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. | A gradient elution is necessary to ensure the efficient elution of the analyte while maintaining good peak shape. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[4] |
| Injection Volume | 2.0 µL | A small injection volume is sufficient for the sensitivity of UPLC-MS/MS and minimizes potential matrix effects.[4] |
Mass Spectrometric Conditions
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, and positive mode is appropriate for nitrogen-containing compounds. |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (Q1): [M+H]⁺ = m/z 451.1 | The protonated molecular ion of this compound. |
| Product Ion (Q3): To be determined experimentally | The most stable and abundant fragment ion will be selected for quantification to ensure specificity. | |
| Internal Standard (IS) | Stable Isotope Labeled this compound (e.g., ¹³C₆-N-Desmethyl sorafenib) | A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response. |
Method Validation Protocol
The validation of the analytical method must be performed in accordance with the principles outlined in the ICH Q2(R2) and FDA Bioanalytical Method Validation guidance documents.[2] The following parameters must be thoroughly evaluated.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze blank matrix samples (e.g., human plasma) from at least six different sources to assess for any interfering peaks at the retention time of this compound and the internal standard.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank matrix sample spiked with sorafenib and other known metabolites to ensure no cross-interference.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ.
-
The response of interfering peaks from other metabolites should be negligible.
Linearity and Range
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A minimum of six non-zero concentration levels should be used.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
Intra-day (Repeatability): Analyze a minimum of five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze a minimum of five replicates of each QC level on at least three different days.
-
Calculate the percent relative error (%RE) for accuracy and the percent relative standard deviation (%RSD) for precision.
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The %RSD should not exceed 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD).
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.02 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze QC samples under each of the modified conditions.
Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80 °C) for a duration that covers the expected storage period of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at room temperature and under refrigeration.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Range | To be defined based on expected concentrations. |
| Accuracy (%RE) | ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤15% (≤20% for LLOQ) |
| LOD | S/N ≥ 3 |
| LOQ | S/N ≥ 10, with acceptable accuracy and precision. |
| Robustness | Results should remain within accuracy and precision limits. |
| Stability | Mean concentration within ±15% of nominal. |
Experimental Workflow Visualization
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Conclusion
The successful validation of an analytical method for this compound is a critical step in the comprehensive evaluation of sorafenib's clinical pharmacology. The UPLC-MS/MS method and validation protocol detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to generate high-quality, reliable, and defensible data. Adherence to these guidelines will ensure that the developed method is fit for its intended purpose and meets the rigorous standards of regulatory agencies, ultimately contributing to the safe and effective use of sorafenib in clinical practice.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Analytical estimation methods for determination of sorafenib. (2022). World Journal of Biology Pharmacy and Health Sciences, 12(02), 016–026. [Link]
-
Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21. [Link]
-
Jain, L., et al. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(29), 3033-3038. [Link]
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
Li, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 969668. [Link]
-
Zhang, Y., et al. (2022). Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats. Molecules, 27(19), 6245. [Link]
-
Yang, P., et al. (2019). Crystal Structure, Stability and Desolvation of the Solvates of Sorafenib Tosylate. Crystals, 9(7), 361. [Link]
-
Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, 13(39), 27365-27376. [Link]
-
Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, 13(39), 27365-27376. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of N-Desmethyl Sorafenib: A Guide for Researchers
Introduction: The Critical Role of N-Desmethyl Sorafenib Monitoring
Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC)[1]. Its efficacy and toxicity are closely linked to its plasma concentrations, necessitating therapeutic drug monitoring (TDM) to optimize patient outcomes[1][2]. This compound is one of the primary metabolites of sorafenib[3]. Monitoring its concentration alongside the parent drug is crucial for a comprehensive understanding of sorafenib's pharmacokinetics and metabolism in individual patients. This application note provides detailed protocols for the sample preparation of this compound in biological matrices, primarily plasma, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification[4][5].
This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to ensure robust and reliable analytical results. The protocols herein are designed to be self-validating systems, grounded in scientific principles and supported by authoritative references.
I. Foundational Principles of Sample Preparation for this compound Analysis
The primary goal of sample preparation is to isolate the analyte of interest, this compound, from the complex biological matrix (e.g., plasma), remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. The choice of sample preparation technique significantly impacts the accuracy, precision, and sensitivity of the assay. For this compound, the most commonly employed techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[6].
The selection of a specific method depends on several factors, including the required sensitivity, sample throughput, cost, and the physicochemical properties of this compound.
II. Protein Precipitation (PPT): The Workhorse of Bioanalytical Sample Preparation
Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma samples[7][8]. It involves the addition of an organic solvent, typically acetonitrile, to denature and precipitate plasma proteins[6][9][10].
Causality Behind Experimental Choices in PPT:
-
Choice of Precipitant: Acetonitrile is favored due to its ability to efficiently precipitate proteins while keeping small molecules like this compound in solution. It also provides a clean supernatant compatible with reversed-phase liquid chromatography[7][10].
-
Solvent-to-Plasma Ratio: A ratio of 3:1 or higher (v/v) of acetonitrile to plasma is commonly used to ensure complete protein precipitation[11].
-
Internal Standard (IS): The addition of a stable isotope-labeled internal standard, such as [2H3, 15N] sorafenib, early in the workflow is crucial to compensate for variability in sample processing and matrix effects[9][12][13].
Detailed Protocol for Protein Precipitation:
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity[8].
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample[7].
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 50 ng/mL of [2H3, 15N] sorafenib in methanol) to the plasma sample and vortex for 30 seconds[7].
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample[7].
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation. Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[7].
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis[7].
Pro-Tips for Robust PPT:
-
Temperature Control: Performing the precipitation at low temperatures (e.g., on ice) can enhance protein removal and minimize enzymatic degradation.
-
Filtration: For cleaner extracts, the supernatant can be passed through a 0.2 µm syringe filter before transfer to the autosampler vial[8].
-
High-Throughput Format: For a large number of samples, consider using 96-well protein precipitation plates, which streamline the process and are amenable to automation[11].
Visualization of the Protein Precipitation Workflow:
Caption: Protein Precipitation Workflow for this compound Analysis.
III. Liquid-Liquid Extraction (LLE): A Step Up in Selectivity
Liquid-Liquid Extraction offers a higher degree of selectivity compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous phase.
Causality Behind Experimental Choices in LLE:
-
Solvent Selection: The choice of extraction solvent is critical. For sorafenib and its metabolites, diethyl ether has been successfully used[1]. The solvent should have high affinity for this compound and be immiscible with the aqueous sample matrix.
-
pH Adjustment: Adjusting the pH of the plasma sample can be used to control the ionization state of this compound, thereby influencing its partitioning behavior.
-
Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase. This step allows for sample concentration.
Detailed Protocol for Liquid-Liquid Extraction:
-
Sample and IS: To 100 µL of plasma in a glass tube, add the internal standard.
-
pH Adjustment (Optional): Add a small volume of a suitable buffer to adjust the pH.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether)[14].
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualization of the Liquid-Liquid Extraction Workflow:
Caption: Liquid-Liquid Extraction Workflow for this compound.
IV. Solid-Phase Extraction (SPE): For the Cleanest Extracts
Solid-Phase Extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away[15][16]. This technique is particularly useful when very low limits of quantification are required.
Causality Behind Experimental Choices in SPE:
-
Sorbent Chemistry: The choice of sorbent is critical and depends on the physicochemical properties of this compound. Reversed-phase sorbents like C18 are commonly used for non-polar to moderately polar compounds[15].
-
Wash and Elution Solvents: The wash solvent is chosen to remove interferences without eluting the analyte, while the elution solvent is selected to effectively desorb the analyte from the sorbent.
Detailed Protocol for Solid-Phase Extraction (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualization of the Solid-Phase Extraction Workflow:
Caption: Solid-Phase Extraction Workflow for this compound.
V. Recommended LC-MS/MS Parameters for this compound Analysis
A validated LC-MS/MS method is essential for the accurate quantification of this compound. The following parameters are a good starting point for method development.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[2][7] | Provides good retention and separation for sorafenib and its metabolites. |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate[4][7][9] | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol[4][7][9] | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.4 mL/min[7][9] | Typical flow rates for UPLC/HPLC systems. |
| Gradient Elution | A gradient from low to high organic phase concentration[4][7] | Allows for the separation of compounds with different polarities. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7][13] | This compound readily forms protonated molecules. |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For sorafenib, a common transition is m/z 464.9 → 252.0[13]. The transition for this compound will be different and needs to be determined experimentally. | Provides high selectivity and sensitivity for quantification. |
VI. Method Validation: Ensuring Trustworthiness and Compliance
Any bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA to ensure its reliability[2][4]. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample[5].
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively[4][5][13].
-
Recovery: The efficiency of the extraction procedure[4][5][17].
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte[5][12].
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear[4][13].
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions[4][18].
Summary of Sample Preparation Methods
| Method | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation | Fast, simple, high-throughput, low cost[4][7]. | Less clean extracts, potential for significant matrix effects[5]. | ≥85%[4] |
| Liquid-Liquid Extraction | Cleaner extracts than PPT, good selectivity. | More labor-intensive, uses larger volumes of organic solvents. | 80-95%[17] |
| Solid-Phase Extraction | Cleanest extracts, high concentration factor, reduced matrix effects[15]. | Most expensive, more complex method development. | >90% |
Conclusion
The accurate and precise measurement of this compound is vital for comprehensive pharmacokinetic studies and the optimization of sorafenib therapy. This application note has provided detailed, field-proven protocols for the most common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method should be guided by the specific requirements of the study, balancing the need for sample cleanliness, throughput, and cost. By following these guidelines and adhering to rigorous validation standards, researchers can generate high-quality data that is both reliable and reproducible.
References
-
World Journal of Biology Pharmacy and Health Sciences. (2022). Analytical estimation methods for determination of sorafenib. [Link]
-
Frontiers in Pharmacology. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
-
Allied Academies. (2022). Development of novel analytical bioanalytical methods of Sorafenib tosylate and its degradation and stability studies by RP-UFLC. [Link]
-
Frontiers Media S.A. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
-
International Journal of PharmTech Research. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. [Link]
-
PubMed. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. [Link]
-
Taylor & Francis Online. (2024). Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats. [Link]
-
ResearchGate. (2022). Analytical estimation methods for determination of sorafenib. [Link]
-
MDPI. (2022). Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats. [Link]
-
National Center for Biotechnology Information. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
-
ResearchGate. (2022). Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. [Link]
-
ResearchGate. (2022). A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay. [Link]
-
National Center for Biotechnology Information. (2008). Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. [Link]
-
PubMed. (2008). Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma. [Link]
-
National Center for Biotechnology Information. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
National Center for Biotechnology Information. (2012). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
protocols.io. (2019). a protein precipitation extraction method. [Link]
-
PubMed. (2000). Solid-phase micro-extraction of drugs from biological matrices. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. a protein precipitation extraction method [protocols.io]
- 9. wjbphs.com [wjbphs.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
The Use of N-Desmethyl Sorafenib as a Structural Analog Internal Standard for the Quantitative Analysis of Sorafenib in Biological Matrices by LC-MS/MS
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the use of N-Desmethyl sorafenib as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of sorafenib. While stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, this document outlines the scientific rationale and a detailed protocol for employing this compound, a primary metabolite, as a cost-effective and viable structural analog alternative.[1][2] We delve into the principles of internal standardization, method development considerations, a step-by-step protocol for plasma sample analysis, and validation procedures adhering to regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, therapeutic drug monitoring (TDM), and bioequivalence studies involving sorafenib.
Introduction: The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for the quantification of small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[3] However, the accuracy and precision of LC-MS/MS data can be compromised by several sources of variability, including sample preparation inconsistencies, injection volume variations, and matrix effects.[4] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the target analyte, leading to erroneous quantification.
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to any sample processing.[4] Its purpose is to normalize the analytical response of the analyte, thereby correcting for the aforementioned sources of variability. The ideal IS co-elutes with the analyte and experiences identical effects during extraction and ionization.
Stable Isotope-Labeled (SIL) vs. Structural Analog Internal Standards
The most effective internal standards are stable isotope-labeled (SIL) analogs of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[5] These compounds are chemically identical to the analyte and thus exhibit nearly identical extraction recovery, chromatographic retention, and ionization efficiency.[5] Their difference in mass-to-charge ratio (m/z) allows for their independent detection by the mass spectrometer.[5]
However, the custom synthesis of SIL standards can be costly and time-consuming. In such cases, a carefully selected structural analog can serve as a reliable alternative.[1][2] A structural analog is a compound with a chemical structure closely related to the analyte. The key consideration is that it should mimic the physicochemical behavior of the analyte as closely as possible.
Sorafenib and the Rationale for this compound as an Internal Standard
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell and hepatocellular carcinoma.[6][7] It is primarily metabolized in the liver via oxidation by CYP3A4 to form sorafenib N-oxide (the major active metabolite) and through demethylation to produce other metabolites, including this compound.[8][9]
This compound (C₂₀H₁₄ClF₃N₄O₃, MW: 450.8 g/mol ) is a metabolite of sorafenib where the N-methyl group on the picolinamide moiety is absent.[10][11] This close structural similarity makes it a strong candidate for an internal standard for several reasons:
-
Similar Chemical Properties: Its structure suggests it will have comparable extraction efficiency and chromatographic behavior to sorafenib.
-
Ionization Efficiency: The core structure responsible for ionization is largely identical to sorafenib, suggesting it will be similarly affected by matrix effects.
-
Distinguishable Mass: It has a different molecular weight than sorafenib (464.8 g/mol ), allowing for distinct detection in the mass spectrometer.
It is crucial to verify that the chosen analog IS is not present as a metabolite in the study samples at concentrations that could interfere with the analysis.[1] Given that this compound is a known, albeit minor, metabolite, screening of blank matrix from the study population is a mandatory validation step.
Experimental Workflow and Protocol
This section details a robust protocol for the quantification of sorafenib in human plasma using this compound as the internal standard. The methodology is based on protein precipitation, a simple and effective sample preparation technique for this application, followed by UPLC-MS/MS analysis.[12][13]
Materials and Reagents
| Reagent/Material | Grade/Purity |
| Sorafenib Reference Standard | >98% |
| This compound (IS) | >98% |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Deionized Water | Type 1, 18.2 MΩ·cm |
| Human Plasma (with K₂EDTA) | Blank, Screened |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of sorafenib and this compound into separate volumetric flasks.
-
Dissolve in a minimal amount of DMSO and bring to final volume with Methanol.
-
-
Sorafenib Working Standard Solutions:
-
Perform serial dilutions of the sorafenib primary stock solution with 50:50 (v/v) Methanol:Water to prepare a series of working standards for the calibration curve (e.g., covering a range of 5-2000 ng/mL).[12]
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) Methanol:Water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
The following workflow diagram illustrates the sample preparation procedure.
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
To each tube, add 50 µL of the corresponding plasma sample.
-
Add 150 µL of the IS working solution prepared in acetonitrile (this combines the protein precipitation and IS addition steps). The use of a 3:1 organic solvent to plasma ratio is common for effective protein removal.[12][14]
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following conditions are provided as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good reversed-phase retention for sorafenib and its analog. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale UPLC columns. |
| Gradient | 30% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate | A gradient ensures efficient elution and separation from matrix components. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | |
| Run Time | ~4 minutes | Allows for high-throughput analysis.[14] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sorafenib contains basic nitrogen atoms readily protonated in ESI+.[14] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Source Temp | 150°C | |
| Desolvation Temp | 500°C | |
| Gas Flow | Instrument Dependent |
MRM Transitions:
The following mass transitions should be optimized by direct infusion of sorafenib and this compound. The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sorafenib | 465.1 | 252.0 | 100 | ~35 |
| This compound (IS) | 451.1 | 252.0 | 100 | ~35 |
Rationale for Product Ion Selection: The major product ion for sorafenib at m/z 252.0 corresponds to a stable fragment resulting from the cleavage of the urea linkage.[14] It is highly probable that this compound will undergo a similar fragmentation pattern, yielding the same primary product ion, which simplifies method setup but requires chromatographic separation.
Caption: Proposed fragmentation pathway for Sorafenib and IS.
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation should be performed in accordance with guidelines from the FDA (Food and Drug Administration) and ICH (International Council for Harmonisation).[15][16]
The key validation parameters are summarized below:
| Parameter | Acceptance Criteria (FDA/ICH M10)[16] | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least 6 unique blank matrix lots. Response <20% of LLOQ for analyte, <5% for IS. | Ensures the method can differentiate the analyte and IS from endogenous matrix components. |
| Calibration Curve | At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) at four QC levels (LOD, Low, Mid, High). | Assesses the closeness of measured values to the true value and the degree of scatter in the data. |
| Matrix Effect | The CV of the matrix factor (analyte/IS response ratio in post-extraction spiked samples vs. neat solution) from at least 6 lots should be ≤15%. | Evaluates the impact of the biological matrix on analyte ionization. |
| Recovery | Should be consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and post-preparative (autosampler). Analyte concentration should be within ±15% of nominal. | Ensures the analyte does not degrade during sample handling, storage, and analysis. |
Discussion and Conclusion
This application note presents a detailed framework for the development and validation of an LC-MS/MS method for sorafenib quantification using this compound as a structural analog internal standard. The primary advantage of this approach is the commercial availability and lower cost of this compound compared to a custom-synthesized stable isotope-labeled standard.
Key Considerations for Using a Structural Analog IS:
-
Chromatographic Separation: It is imperative that the analyte and the analog IS are chromatographically resolved, especially if they share a common product ion, to prevent cross-talk.
-
Differential Matrix Effects: While a structural analog is expected to behave similarly to the analyte, it is not identical. Therefore, a thorough evaluation of matrix effects using multiple sources of the biological matrix is a critical validation step.
-
Metabolic Stability: The IS must be stable throughout the sample preparation and analysis process and should not be a metabolite that converts from the parent drug in vitro after sample collection.
By following the outlined protocol and adhering to stringent validation guidelines, researchers can develop a reliable and robust bioanalytical method. This approach provides an accurate and precise tool for therapeutic drug monitoring and pharmacokinetic studies, ultimately contributing to the safe and effective clinical use of sorafenib.
References
-
Zheng, Y., et al. (2012). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 900, 71-77. Available at: [Link]
-
Jain, R., et al. (2008). Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1365-1370. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Rosing, H., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Anderson, S., et al. (2017). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 27(4), 163-167. Available at: [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2017). Sorafenib Pharmacokinetics. PharmGKB. Available at: [Link]
-
Inaba, H., et al. (2014). Ontogeny and sorafenib metabolism. Clinical Cancer Research, 20(1), 100-108. Available at: [Link]
-
Rosing, H., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Li, W., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 966458. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2022). Analytical estimation methods for determination of sorafenib. WJBPHS, 12(02), 065–075. Available at: [Link]
-
Wu, B., et al. (2016). Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. Pharmaceutical Research, 33(7), 1644-1659. Available at: [Link]
-
ResearchGate. (2010). A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay. Request PDF. Available at: [Link]
-
Liu, L., et al. (2014). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLOS ONE, 9(3), e90387. Available at: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 284461-74-1. Available at: [Link]
-
ResearchGate. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Molsyns. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2008). Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. Request PDF. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. biosynth.com [biosynth.com]
- 11. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
A Robust and Validated LC-MS/MS Method for the Quantification of N-Desmethyl Sorafenib in Preclinical Plasma Samples
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl sorafenib, a metabolite of the multi-kinase inhibitor sorafenib, in preclinical plasma matrices. The protocol employs a straightforward protein precipitation procedure for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. This method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] It is suitable for supporting pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development, providing reliable data for assessing the metabolic profile of sorafenib in preclinical models.
Introduction: The Rationale for Metabolite Quantification
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[3][4] It functions by targeting multiple signaling pathways involved in tumor progression and angiogenesis. The metabolism of sorafenib is complex, primarily involving oxidation mediated by CYP3A4 and glucuronidation.[5] this compound is one of the metabolites formed during this process.
Quantifying major and minor metabolites like this compound in preclinical studies is critical for several reasons:
-
Pharmacokinetic Profiling: Understanding the formation and elimination rates of metabolites provides a complete picture of the drug's disposition.
-
Safety and Toxicity Assessment: Metabolites can have their own pharmacological or toxicological activity, which must be assessed during safety studies.
-
Drug-Drug Interaction Studies: Co-administered drugs can alter metabolic pathways, affecting the levels of both the parent drug and its metabolites.
-
Metabolic Stability: The rate of metabolite formation helps in understanding the metabolic stability of the parent compound.
This guide provides a comprehensive, field-tested protocol for the accurate quantification of this compound, designed to be readily implemented in a bioanalytical laboratory setting.
Principle of the Method
The analytical strategy is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[6] The workflow involves three main stages:
-
Sample Preparation: A simple and rapid protein precipitation (PPT) step using acetonitrile is employed to extract this compound and an internal standard (IS) from the plasma matrix, while simultaneously removing the majority of interfering proteins.[7][8]
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. A reversed-phase C18 column separates the analyte and IS from other endogenous components based on their hydrophobicity.
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for both the analyte and the IS are monitored using Multiple Reaction Monitoring (MRM), which provides exceptional specificity and allows for precise quantification even at low concentrations.
Materials and Reagents
Chemicals and Solvents
-
This compound reference standard (≥98% purity)
-
Sorafenib reference standard (≥98% purity)
-
Sorafenib-d3 (internal standard, IS, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control preclinical plasma (e.g., Sprague-Dawley rat, K2-EDTA as anticoagulant)
Equipment
-
HPLC or UPLC system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex, Agilent, Thermo Fisher)
-
Analytical balance
-
Microcentrifuge
-
Pipettes (calibrated)
-
Vortex mixer
-
1.5 mL polypropylene microcentrifuge tubes
-
Autosampler vials
Analyte and Internal Standard Properties
A stable isotope-labeled internal standard, Sorafenib-d3, is chosen for this assay. Its chemical structure and mass are nearly identical to the parent drug, ensuring it co-elutes and experiences similar ionization and matrix effects, which provides the most accurate correction for analytical variability.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Sorafenib (Parent) | ![]() | C₂₁H₁₆ClF₃N₄O₃ | 464.83 |
| This compound (Analyte) | ![]() | C₂₀H₁₄ClF₃N₄O₃ | 450.8[9][10][11] |
| Sorafenib-d3 (Internal Standard) | ![]() | C₂₁H₁₃D₃ClF₃N₄O₃ | 467.85[10] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and Sorafenib-d3 reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Sorafenib-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.[7]
Preparation of Calibration Standards and Quality Control Samples
Prepare CS and QC samples by spiking the appropriate working standard solutions into blank preclinical plasma (at 5% of the total volume to minimize matrix disruption).
| Sample Type | Concentration Range (ng/mL) | Levels |
| Calibration Standards (CS) | 1 - 2000 | 8 non-zero levels (e.g., 1, 2, 5, 20, 100, 500, 1500, 2000) |
| Quality Control (QC) | 3 - 1600 | LLOQ QC (1 ng/mL), Low QC (3 ng/mL), Mid QC (150 ng/mL), High QC (1600 ng/mL) |
Sample Preparation: Protein Precipitation Workflow
This method is chosen for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins prior to LC-MS/MS analysis.[7][8]
-
Aliquot: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Precipitate & Extract: Add 200 µL of the IS working solution (50 ng/mL Sorafenib-d3 in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[7]
-
Vortex: Vortex mix the tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | UPLC System | Provides better resolution and faster run times compared to conventional HPLC. |
| Column | C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Industry standard for separating small molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization (ESI+) and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (10% B) | Gradient elution ensures separation from early-eluting matrix components and efficient cleaning of the column. |
| Injection Volume | 5 µL | |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the pyridine and urea moieties are readily protonated. |
| Source Temp | 500 °C | Optimal for desolvation of the mobile phase. |
Mass Spectrometry - MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 451.8 | 252.1* | 100 | 35 |
| Sorafenib-d3 (IS) | 471.8 | 255.1 | 100 | 35 |
*Note on this compound transition: The precursor ion is based on its molecular weight of 450.8. The product ion m/z 252.1 is proposed based on the stable fragment generated from the cleavage of the urea linkage, which is analogous to the fragmentation of the parent sorafenib (m/z 465 -> 252).[5] This transition must be confirmed empirically by infusing the reference standard into the mass spectrometer.
Bioanalytical Method Validation
The method must be validated to ensure its reliability for the intended application. The validation protocol should adhere to the ICH M10 Bioanalytical Method Validation guideline.[1] All experiments should be performed using at least three precision and accuracy batches.
Diagram: Method Validation Pillars
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze six different lots of blank matrix to check for interferences at the retention times of the analyte and IS. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | Analyze a blank, a zero standard, and 8 non-zero standards over at least 3 runs. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 6 replicates of QC samples (LLOQ, L, M, H) in at least 3 separate runs. | Precision (%CV): ≤15% (≤20% at LLOQ). Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ).[5] |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples from 6 matrix lots to the response in a neat solution. | The IS-normalized matrix factor CV across the 6 lots should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability in QC samples under various conditions: Freeze-thaw (3 cycles), short-term (bench-top, ~4h), long-term (storage temp, e.g., -80°C), and post-preparative (autosampler). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Application to Preclinical Studies
This validated method was successfully applied to a pharmacokinetic study in Sprague-Dawley rats. Following oral administration of sorafenib, plasma samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7] The samples were processed and analyzed alongside CS and QC samples as described. The resulting concentration-time data can be used to determine key PK parameters for this compound, such as Cmax, Tmax, AUC, and half-life.
Conclusion
The LC-MS/MS method described provides a reliable, high-throughput solution for quantifying this compound in preclinical plasma. The simple protein precipitation sample preparation and sensitive MS detection make it well-suited for routine use in a drug metabolism and pharmacokinetics (DMPK) laboratory. Adherence to international validation guidelines ensures data integrity and supports confident decision-making during the preclinical phase of drug development.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Patel, M., et al. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(30), 3071-3076. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10151557, this compound. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2022). Analytical estimation methods for determination of sorafenib. Retrieved from [Link]
-
Li, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 964353. Retrieved from [Link]
-
Frontiers. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Retrieved from [Link]
-
Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 188, 113401. Retrieved from [Link]
-
ResearchGate. (2022). Analytical estimation methods for determination of sorafenib. Retrieved from [Link]
-
Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sorafenib-impurities. Retrieved from [Link]
-
Frontiers. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS. Retrieved from [Link]
-
PI & PI Biotech Inc. (n.d.). This compound. Retrieved from [Link]
-
Jain, D., et al. (2009). A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay. Journal of Chromatography B, 877(8-9), 797-802. Retrieved from [Link]
-
Atay, O., & Dundar, O. (2018). AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZATION AND A PHARMACOKINETIC STUDY. Marmara Pharmaceutical Journal, 22(3), 447-456. Retrieved from [Link]
-
PubMed. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2009). Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. Retrieved from [Link]
-
MDPI. (2022). Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216239, Sorafenib. Retrieved from [Link]
-
YMER. (2021). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. Retrieved from [Link]
-
Farmacia Journal. (2023). QUANTITATIVE ANALYSIS OF SORAFENIB AND NILOTINIB IN HUMAN PLASMA BY SPE-LC-MS. Retrieved from [Link]
-
RSC Publishing. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 7. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
improving N-Desmethyl sorafenib peak resolution in HPLC
Welcome to the technical support center for HPLC analysis of sorafenib and its metabolites. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, specifically focusing on the common challenge of achieving adequate peak resolution for N-desmethyl sorafenib.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from the parent sorafenib peak?
A1: The difficulty arises from their high degree of structural similarity. This compound is the primary metabolite of sorafenib, differing only by the absence of a single methyl group on the terminal nitrogen of the urea linkage.[1][2] This minor structural change results in very similar physicochemical properties, leading to near-identical retention times on a standard reversed-phase HPLC column if the method is not sufficiently optimized.
Q2: My chromatogram shows a single, broad peak instead of two distinct peaks for sorafenib and this compound. What is the most likely cause?
A2: This is a classic case of co-elution due to insufficient selectivity (α) in your method. Selectivity is the measure of how well the analytical method can differentiate between two analytes.[3] When selectivity is low, the peaks overlap or merge completely. The most effective way to resolve co-eluting peaks is to modify the mobile phase composition or change the stationary phase chemistry to exploit the subtle polarity differences between the two molecules.[4]
Q3: I'm seeing significant peak tailing for my sorafenib peak. How does this affect the resolution of this compound?
A3: Peak tailing broadens the peak, which can easily obscure a smaller, closely eluting peak like this compound. Tailing in reversed-phase HPLC for basic compounds like sorafenib is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[5] This can be mitigated by adjusting the mobile phase pH to suppress the ionization of the silanols or by using a modern, end-capped column with a less active surface.
Q4: What is a good starting point for developing a separation method for sorafenib and its N-desmethyl metabolite?
A4: A robust starting point, based on published methods, would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of acetonitrile and a buffered aqueous phase.[6][7][8] A common mobile phase composition is a mixture of acetonitrile and water (containing an additive like 0.1% formic acid or an ammonium acetate buffer) in a ratio of approximately 50:50 to 60:40 (v/v).[7] The flow rate is typically set around 1.0 mL/min, with UV detection at approximately 265 nm.[6][9]
In-Depth Troubleshooting Guide for this compound Resolution
Poor resolution in HPLC can be systematically addressed by considering the three fundamental factors described by the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[3][4]
The Troubleshooting Framework
The resolution (Rs) between two peaks is governed by the following relationship:
Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
To improve resolution, we must optimize one or more of these three terms.
Optimizing Selectivity (α): The Most Powerful Factor
Selectivity is the most critical parameter for separating structurally similar compounds like sorafenib and its N-desmethyl metabolite.[3] It is a measure of the relative retention of the two compounds. Even small changes in selectivity can have a dramatic impact on resolution.
Actionable Steps:
-
Change the Organic Modifier: This is often the easiest and most effective first step.[4] Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase.
-
Causality: this compound is slightly more polar than sorafenib. Methanol, being a more polar and protic solvent than acetonitrile, can offer different hydrogen bonding interactions, which may enhance the separation between the two closely related compounds.
-
-
Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly alter the retention of ionizable compounds.[10][11]
-
Causality: Sorafenib contains pyridine and urea functional groups, which can be protonated at acidic pH. By adjusting the pH (e.g., using a buffer of pH 3 vs. pH 6), you can change the ionization state of the molecules, thus altering their hydrophobicity and interaction with the C18 stationary phase. A good practice is to work at a pH at least 2 units away from the analyte's pKa.
-
-
Change the Stationary Phase Chemistry: If modifying the mobile phase is insufficient, changing the column is the next logical step.[12]
-
Causality: While C18 columns separate primarily based on hydrophobicity, other stationary phases offer different interaction mechanisms. A Phenyl-Hexyl column provides π-π interactions with the aromatic rings in sorafenib, while a Cyano (CN) column offers dipole-dipole interactions. These alternative selectivities can often resolve peaks that co-elute on a C18 column.
-
| Parameter | Option 1 | Option 2 | Rationale |
| Organic Modifier | Acetonitrile | Methanol | Changes solvent-analyte interactions; methanol can offer unique hydrogen bonding.[4] |
| Aqueous Phase pH | Acidic (e.g., 0.1% Formic Acid, pH ~2.7) | Near Neutral (e.g., 20mM Ammonium Acetate, pH ~6.5) | Alters the ionization state of the analytes, impacting their retention.[11] |
| Stationary Phase | C18 (Hydrophobic) | Phenyl-Hexyl (π-π interactions) | Provides an alternative separation mechanism to exploit aromaticity.[12][13] |
Improving Column Efficiency (N): Sharpening the Peaks
Column efficiency relates to the narrowness of the chromatographic peaks (band broadening).[3] Higher efficiency leads to sharper peaks, which are easier to resolve.
Actionable Steps:
-
Decrease Column Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.[4][12]
-
Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates (N), but at the cost of longer run times and higher backpressure.[12]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, but this also increases analysis time.[14][15]
-
Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[4][14] However, be mindful of the thermal stability of your analytes.
Adjusting Retention Factor (k): Positioning the Peaks
The retention factor (k) describes how long an analyte is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10.
Actionable Steps:
-
Modify Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time (increase k) for both sorafenib and its metabolite.[4]
-
Causality: A weaker mobile phase (less organic content) causes the hydrophobic analytes to interact more strongly with the C18 stationary phase, leading to longer retention. This increased retention can sometimes provide more time for the separation to occur, improving resolution. Start by adjusting the organic content in 5% increments.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to screen different mobile phase conditions to improve selectivity (α).
Objective: To achieve baseline resolution (Rs ≥ 1.5) between sorafenib and this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Sorafenib and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of sorafenib and this compound in a suitable solvent like DMSO or methanol at 1 mg/mL. Prepare a mixed working standard solution containing both analytes at an appropriate concentration (e.g., 10 µg/mL) in the mobile phase. Sorafenib is practically insoluble in aqueous media, so ensure it is fully dissolved in the organic solvent before dilution.[16][17]
-
Initial Condition Run:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Composition: 55% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 265 nm
-
Action: Equilibrate the column for at least 15 minutes. Inject the mixed standard and record the chromatogram. Calculate the resolution.
-
-
Change Organic Modifier:
-
Action: Replace Acetonitrile with Methanol. You may need to adjust the percentage to achieve similar retention times (e.g., start with 65% Methanol).
-
Rationale: To test for changes in selectivity due to different solvent-analyte interactions.[4]
-
-
Change pH:
-
Action: Prepare a new aqueous phase using 20 mM Ammonium Acetate (pH ~6.5). Repeat the analysis with both Acetonitrile and Methanol as the organic modifier.
-
Rationale: To evaluate the effect of analyte ionization on retention and selectivity.[10]
-
-
Data Evaluation: Compare the resolution (Rs) values from all four conditions (ACN/Acid, MeOH/Acid, ACN/Buffer, MeOH/Buffer). Select the condition that provides the best separation for further fine-tuning (e.g., small adjustments to the organic solvent percentage).
Method Validation and System Suitability
Any optimized method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20] Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Typical System Suitability Criteria:
-
Resolution (Rs): ≥ 1.5 between sorafenib and this compound
-
Tailing Factor (T): ≤ 2.0 for both peaks
-
Relative Standard Deviation (%RSD) for replicate injections: ≤ 2.0% for peak area and retention time
This structured approach, grounded in chromatographic theory, provides a robust framework for successfully resolving this compound from its parent compound, ensuring accurate and reliable analytical results.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC [online]. Available at: [Link]
-
Q14 Analytical Procedure Development. Food and Drug Administration [online]. Published March 7, 2024. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [online]. Available at: [Link]
-
Factors Affecting Resolution In HPLC. Slideshare [online]. Available at: [Link]
-
A Guide to HPLC Column Selection. Amerigo Scientific [online]. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube [online]. Published July 2, 2023. Available at: [Link]
-
How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf [online]. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma [online]. Available at: [Link]
-
FDA Guidance for Industry: Q14 Analytical Procedure Development. gmp-compliance.org [online]. Available at: [Link]
-
Sorafenib. PubChem, National Institutes of Health [online]. Available at: [Link]
-
This compound. PubChem, National Institutes of Health [online]. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH) [online]. Published November 30, 2023. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency [online]. Available at: [Link]
-
Q14 Analytical Procedure Development. Food and Drug Administration [online]. Published November 2023. Available at: [Link]
-
Different Types of HPLC Columns Used in Analysis. Pharmaguideline [online]. Available at: [Link]
-
Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed [online]. Published December 1993. Available at: [Link]
-
Guide: HPLC columns selection guide. European Pharmaceutical Review [online]. Published November 8, 2022. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International [online]. Published March 7, 2024. Available at: [Link]
-
New Draft FDA Guidance on Analytical Method Development & Validations. Slideshare [online]. Published February 1, 2016. Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube [online]. Published October 14, 2023. Available at: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf [online]. Available at: [Link]
-
How to Select the Right HPLC Column—Compatibility Check. Patsnap Eureka [online]. Published September 19, 2023. Available at: [Link]
-
This compound CAS#: 284461-74-1. ChemWhat [online]. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LinkedIn [online]. Published July 25, 2023. Available at: [Link]
-
Data Sheet Sorafenib Tosylate. BPS Bioscience [online]. Available at: [Link]
-
HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Frontiers in Chemistry [online]. Published April 8, 2024. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex [online]. Published June 6, 2024. Available at: [Link]
-
Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice. PubMed [online]. Published 2015. Available at: [Link]
-
Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences [online]. Published October 7, 2022. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments [online]. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru [online]. Published August 9, 2023. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Sorafenib Tablet. Journal of Drug Delivery and Therapeutics [online]. Published May 10, 2024. Available at: [Link]
-
RP-HPLC Method Development and Validation for Determination of Sorafenib in Bulk Drug Substance and Pharmaceutical Dosage Forms. African Journal of Biomedical Research [online]. Published September 30, 2024. Available at: [Link]
-
Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing [online]. Published 2023. Available at: [Link]
- Sorafenib pharmaceutical composition having high bioavailability and application. Google Patents [online].
-
Improvement of Sorafenib Solubility By Different Solid Dispersion Techniques. International Journal of Pharmaceutical Sciences and Nanotechnology [online]. Available at: [Link]
Sources
- 1. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 7. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Development and Validation of RP-HPLC Method for the Determination of Sorafenib Tablet | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 13. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 14. mastelf.com [mastelf.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. qbdgroup.com [qbdgroup.com]
- 20. database.ich.org [database.ich.org]
Technical Support Center: N-Desmethyl Sorafenib LC-MS/MS Analysis
A-Z Guide for Troubleshooting Matrix Effects
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N-Desmethyl sorafenib. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your bioanalytical work.
Section 1: Understanding Matrix Effects in this compound Analysis
Q1: What are matrix effects and why are they a significant concern for my this compound assay?
Answer: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, other molecules from your biological sample (like plasma, urine, or tissue homogenates) can interfere with the process of turning your this compound molecules into ions in the mass spectrometer's source. This interference can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation.[3][4]
For this compound, a metabolite of the anticancer drug sorafenib, accurate quantification is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[5][6] Matrix effects can severely compromise the accuracy, precision, and reproducibility of your results, potentially leading to incorrect interpretations of drug metabolism and safety profiles.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as part of bioanalytical method validation.[7][8][9][10]
The primary culprits behind matrix effects in biological samples are endogenous substances like phospholipids, salts, proteins, and lipids.[2][11] Electrospray ionization (ESI), a common technique used for analyzing compounds like sorafenib and its metabolites, is particularly susceptible to these effects.[2][4]
Section 2: Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects
This section provides a problem-oriented approach to common issues observed during this compound analysis.
Q2: I'm observing high variability and poor reproducibility in my Quality Control (QC) samples. Could this be a matrix effect?
Answer: Yes, high variability in QC samples is a classic symptom of inconsistent matrix effects. The effect can vary significantly between different biological lots or even within the same lot, leading to poor reproducibility.[10]
Here is a systematic approach to diagnose the issue:
Step 1: Qualitative Assessment with Post-Column Infusion This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs.[3][12][13]
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the this compound signal. Dips or peaks in the baseline indicate retention times where matrix components are causing ion suppression or enhancement, respectively.[3][12]
-
-
Interpretation: If the retention time of your this compound peak coincides with a region of signal suppression or enhancement, matrix effects are highly probable.
Step 2: Quantitative Assessment with Post-Extraction Addition This is the "gold standard" for quantifying the extent of the matrix effect.[11][13] It compares the analyte's response in a clean solution versus its response in an extracted biological matrix.
-
Protocol & Data Calculation:
-
Set A: Analyze the peak area of this compound in a neat (clean) solvent.
-
Set B: Extract a blank matrix sample (e.g., plasma from at least six different sources).[9][10] After extraction, spike it with this compound at the same concentration as Set A and analyze the peak area.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[11]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF: If using an internal standard (IS), calculate the MF for the IS as well and then determine the IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
-
Acceptance Criteria: According to regulatory guidelines, the IS-normalized MF should be close to 1.0. The precision of the MF across different matrix lots should be ≤15% CV (Coefficient of Variation).[10]
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow for confirming matrix effects.
Q3: My assay sensitivity is poor, and I can't reach the required Lower Limit of Quantitation (LLOQ). How can I improve it by tackling matrix effects?
Answer: Poor sensitivity is often a direct consequence of ion suppression.[4] The key is to separate this compound from the interfering matrix components, particularly phospholipids, which are a major source of matrix effects in plasma.[1][2]
Strategy 1: Enhance Sample Preparation Simple protein precipitation (PPT) is often insufficient as it doesn't effectively remove phospholipids.[14] Consider more selective techniques:
-
Solid-Phase Extraction (SPE): SPE can efficiently clean up and concentrate analytes.[15] For this compound, a mixed-mode SPE (combining reversed-phase and ion-exchange) can provide superior cleanup compared to PPT or reversed-phase SPE alone.[14]
-
Phospholipid Removal Plates/Cartridges: Specialized products, such as those using zirconia-coated particles (e.g., HybridSPE®), are designed to selectively remove phospholipids from the sample extract.[16] This is a highly effective, targeted approach.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery for more polar metabolites can sometimes be challenging and requires careful optimization of the solvent system.[14]
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Poor removal of phospholipids, high matrix effects[14] | Initial screening, when high sensitivity isn't required |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts | Can have lower recovery for polar analytes, solvent-intensive[14] | Removing highly non-polar interferences |
| Solid-Phase Extraction (SPE) | High cleanup efficiency, good recovery & concentration[15] | More complex method development | Routine analysis requiring high sensitivity and robustness |
| Phospholipid Removal (PLR) | Highly specific for phospholipids, simple workflow | May not remove other matrix components | Plasma/serum samples where phospholipids are the main issue |
Strategy 2: Optimize Chromatographic Separation The goal is to chromatographically resolve this compound from the region of ion suppression identified in your post-column infusion experiment.
-
Modify Gradient: Adjust the gradient slope or duration to improve separation from interfering peaks.[3]
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry (e.g., Phenyl-Hexyl, Cyano) that offers alternative selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, which can significantly help in separating the analyte from matrix components.[14]
Mitigation Strategy Flowchart
Caption: Key strategies for mitigating matrix effects.
Section 3: Frequently Asked Questions (FAQs)
Q4: What is the best internal standard (IS) to compensate for matrix effects in this compound analysis?
Answer: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[3][17] For this compound, the ideal IS would be This compound-d4 or another isotopically labeled version.[18] A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same ionization suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant and ensuring accurate quantification.[17] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and thus may not compensate for matrix effects as effectively.
Q5: Can I just dilute my sample to reduce matrix effects?
Answer: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][12] However, this approach is only feasible if your assay has sufficient sensitivity to measure this compound at the diluted concentrations, especially for samples near the LLOQ.[12] Diluting the sample will raise your effective LLOQ, which may not be acceptable for your study's objectives.
Q6: I've optimized my sample prep and chromatography, but still see some matrix effects. What else can I do?
Answer: If residual matrix effects persist, using matrix-matched calibrants is a crucial step.[17] This involves preparing your calibration standards and QC samples in the same biological matrix (e.g., pooled human plasma) as your study samples. This ensures that the standards and the unknown samples are affected by the matrix in a similar way, improving accuracy.[17] Regulatory guidelines strongly recommend this practice for bioanalytical assays.[10]
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Li, L., et al. (2011). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(24), 2468-2474. [Link]
-
Matrix Effect in Bioanalysis- an Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Baranowska, I., & Koper, M. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3326. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Labcorp. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlideShare. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Analytical estimation methods for determination of sorafenib. (2022). World Journal of Biology and Pharmaceutical Sciences. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Pharmacology. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Bioanalysis. [Link]
-
A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Himes, B. E., et al. (2011). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Toxicology, 2011, 680195. [Link]
-
Gosetti, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6174-6196. [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. (n.d.). Semantic Scholar. [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2014). Critical Reviews in Analytical Chemistry. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. [Link]
-
A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2018). Journal of Clinical Laboratory Analysis. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2023). Analytical Chemistry. [Link]
-
Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. (n.d.). ResearchGate. [Link]
-
Analytical estimation methods for determination of sorafenib. (2022). ResearchGate. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). National Institutes of Health. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. This compound-d4 | LGC Standards [lgcstandards.com]
Technical Support Center: N-Desmethyl Sorafenib Bioanalytical Support
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-desmethyl sorafenib. This guide is designed to provide expert advice, field-proven insights, and robust protocols to ensure the integrity and accuracy of your experimental results. We will delve into the critical aspects of this compound stability in biological samples, offering troubleshooting solutions and comprehensive FAQs to address common challenges encountered in the laboratory.
Introduction to this compound
This compound is a metabolite of sorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] Sorafenib is primarily metabolized in the liver by CYP3A4-mediated oxidation to form the main active metabolite, sorafenib N-oxide, and to a lesser extent, by demethylation to form this compound.[3] Accurate quantification of both the parent drug and its metabolites, like this compound, is crucial for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and therapeutic drug monitoring (TDM) studies.
Core Principles of Analyte Stability
Ensuring the stability of this compound in biological samples is a cornerstone of reliable bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous stability testing to guarantee that the measured concentration reflects the true concentration at the time of sample collection.[4][5]
The key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte.
-
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.[4]
-
Long-Term Stability: Assesses analyte stability under frozen storage conditions (-20°C or -80°C) for the duration of the study.[4]
-
Processed Sample (Autosampler) Stability: Confirms the analyte remains stable in the processed extract while waiting for injection into the analytical instrument.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: Based on forced degradation studies of the parent compound, sorafenib, this compound is likely susceptible to hydrolysis under strongly acidic or alkaline conditions and to oxidation.[6] In a biological matrix, enzymatic degradation by endogenous enzymes present in plasma or tissue homogenates could also be a factor, although immediate processing and freezing typically minimize this risk.
Q2: What are the recommended storage temperatures for plasma and whole blood samples containing this compound?
A2: For long-term storage, samples should be kept at ultra-low temperatures, specifically -70°C or -80°C .[3][7] While data for this compound is not explicitly detailed in all literature, studies on the parent drug and its main N-oxide metabolite have demonstrated long-term stability for months at -70°C.[3] Storing at -20°C may be acceptable for shorter durations, but -80°C provides superior protection against degradation.[8] Whole blood should be processed to plasma or serum as soon as possible after collection.
Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?
A3: It is best practice to minimize freeze-thaw cycles. Validated methods for sorafenib and its N-oxide metabolite have demonstrated stability for at least three freeze-thaw cycles .[3] Therefore, it is reasonable to assume a similar stability profile for this compound. To avoid repeated thawing of the entire sample, it is highly recommended to aliquot samples into smaller volumes before the initial freezing.
Q4: My results show lower than expected concentrations of this compound. Could this be a stability issue?
A4: Yes, it is a strong possibility. If you suspect degradation, consider the following:
-
Sample Handling: Were the samples left at room temperature for an extended period before processing or freezing? Studies on sorafenib indicate stability for at least 6 hours at ambient temperature, but prolonged exposure should be avoided.[3][9]
-
Storage Conditions: Were the samples consistently stored at or below -70°C? Temperature fluctuations in the freezer can compromise stability.
-
Matrix Effects: Is it possible that components in your specific biological matrix are interfering with the extraction or ionization of the analyte in your LC-MS/MS system?
-
Non-specific Adsorption: Analytes can sometimes adsorb to the surface of storage containers, especially plastics. Using low-binding tubes can mitigate this.[10]
Q5: Should I use a specific anticoagulant for blood collection?
A5: Most validated LC-MS/MS methods for sorafenib and its metabolites use EDTA-coated tubes for plasma collection.[11] The choice of anticoagulant should be consistent throughout a study. It is crucial to validate that the chosen anticoagulant does not interfere with the assay or affect the stability of the analyte.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Analyte Recovery | 1. Degradation during Sample Processing: Prolonged exposure to room temperature. | - Process samples on ice or in a pre-chilled environment. - Minimize the time between thawing and protein precipitation/extraction. |
| 2. Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is not optimal. | - Re-evaluate the extraction solvent and procedure. Acetonitrile is commonly used for protein precipitation of sorafenib and its metabolites.[9] - Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient centrifugation time. | |
| 3. Long-Term Storage Degradation: Improper storage temperature or extended storage beyond validated limits. | - Verify freezer temperature logs. - If possible, analyze a freshly spiked QC sample that has undergone the same storage duration to confirm stability. For sorafenib, stability has been confirmed for at least 204 days at -70°C.[3] | |
| High Variability Between Replicates | 1. Incomplete Thawing: Non-homogenous sample if not thawed completely and mixed properly. | - Ensure samples are brought to room temperature and vortexed gently before aliquoting for extraction. |
| 2. Freeze-Thaw Instability: The analyte is degrading with each freeze-thaw cycle. | - Prepare single-use aliquots to avoid multiple freeze-thaw cycles. - Confirm freeze-thaw stability during method validation by analyzing QC samples after at least three cycles.[3] | |
| Presence of Unexpected Peaks in Chromatogram | 1. Analyte Degradation: Degradation products may appear as new peaks. | - Review the sample handling and storage history. - Compare chromatograms of stability samples with freshly prepared samples. Forced degradation studies show sorafenib degrades under acidic, alkaline, and oxidative stress, which could produce new peaks.[6] |
| 2. Matrix Interference: Endogenous components from the biological sample are co-eluting. | - Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. - Evaluate a different sample clean-up or extraction technique. |
Experimental Protocols & Methodologies
Protocol 1: Blood Sample Collection and Plasma Processing
This protocol is critical for preserving the integrity of this compound at the initial collection stage.
Materials:
-
Vacutainer tubes with K2-EDTA
-
Centrifuge with refrigeration capability
-
Cryogenic vials (low-binding polypropylene recommended)
-
Pipettes
Procedure:
-
Collection: Collect whole blood into a K2-EDTA tube.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Temporary Storage: If immediate centrifugation is not possible, store the whole blood sample at 4°C. Process within one hour. Causality: Prompt processing minimizes enzymatic activity in the blood that could potentially degrade the analyte.
-
Centrifugation: Centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.[11]
-
Plasma Separation: Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Aliquoting: Transfer the plasma into pre-labeled cryogenic vials. Creating multiple smaller aliquots is highly recommended to avoid future freeze-thaw cycles of the entire sample.
-
Freezing: Immediately snap-freeze the plasma aliquots and store them at -80°C until analysis.[11]
Protocol 2: Assessment of Freeze-Thaw Stability
This protocol is a core component of bioanalytical method validation as outlined by FDA guidelines.[4]
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.
Procedure:
-
Sample Preparation: Spike a pool of blank matrix (e.g., human plasma) with this compound to prepare Quality Control (QC) samples at low and high concentrations.
-
Baseline Analysis: Analyze a set of these QC samples (n=3 for each level) immediately after preparation to establish the baseline (T=0) concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Final Analysis: After the final thaw, analyze the QC samples.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples against the baseline samples. The mean concentration should be within ±15% of the nominal concentration.[3]
Visualization of Key Processes
Sorafenib Metabolism Pathway
Caption: Simplified metabolic pathway of Sorafenib.
Bioanalytical Workflow for Sample Stability
Caption: Recommended workflow to ensure this compound stability.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Heinz, W. J., et al. (2010). High-performance liquid chromatographic method for the determination of sorafenib in human serum and peritoneal fluid. Antimicrobial Agents and Chemotherapy, 54(10), 4348–4352.
- Li, L., et al. (2011). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry.
- BenchChem. (2025). Protocol for Determining the Stability of Cefcanel in Biological Matrices.
- Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113358.
- Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 433-441.
- Tiris, G., et al. (2019).
- World Journal of Biology Pharmacy and Health Sciences. (2022). Analytical estimation methods for determination of sorafenib. WJBPHS, 12(02), 016-026.
- Ye, L., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 959385.
- Shah, A. Q., et al. (2022). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Latin American Journal of Pharmacy, 41(4), 769-78.
-
Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. PubMed, [Link]
- FDA. (2022).
- Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Semantic Scholar.
- De Boer, T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 764–776.
- Medicines Evaluation Board. (2020).
- European Medicines Agency. (2022). Assessment report - Sorafenib Accord.
- Ye, L., et al. (2022).
- Shravani, M., et al. (2022). Development of novel analytical bioanalytical methods of Sorafenib tosylate and its degradation and stability studies by RP-UFLC method. Allied Academies.
- Wang, Z., et al. (2017). In-vivo relation between plasma concentration of sorafenib and its safety in Chinese patients with metastatic renal cell carcinoma: a single-center clinical study. OncoTargets and Therapy, 10, 5849–5856.
- Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21.
- Biosynth. (n.d.). This compound.
- Anapharm. (2023). Considerations to properly assess drug stability within biological samples.
- Zhang, L., et al. (2023). Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions. Frontiers in Pharmacology, 14, 1168535.
- BenchChem. (2025).
- Wang, X., et al. (2016). Improving anti-tumor activity of sorafenib tosylate by lipid- and polymer-coated nanomatrix. Pharmaceutical Development and Technology, 22(5), 656-663.
- Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, 13(40), 28205-28218.
- Damle, M. (2018). Development and Validation of Stability Indicating HPLC Method for Estimation of Sorafenib Tosylate. European Journal of Pharmaceutical and Medical Research, 5(5), 522-527.
- LGC Standards. (n.d.). This compound.
- Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products.
- Bari, W., et al. (2021). The procurement, storage, and quality assurance of frozen blood and tissue biospecimens in pathology, biorepository, and biobank settings.
- Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies.
- Blank, L. C., et al. (2014). Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients. Cancer Chemotherapy and Pharmacology, 73(1), 187–193.
- ResearchGate. (n.d.). The mean blood concentration-time curves for sorafenib after oral....
- Hamilton, G., et al. (2018). Sorafenib Alters Interstitial Proton and Sodium Levels in the Tumor Microenvironment: A 1 H/ 23 Na Spectroscopic Imaging Study. Cancers, 10(11), 442.
Sources
- 1. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. The procurement, storage, and quality assurance of frozen blood and tissue biospecimens in pathology, biorepository, and biobank settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 11. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Recovery of N-Desmethyl Sorafenib
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low recovery of N-Desmethyl sorafenib during sample extraction from biological matrices. As a primary metabolite of the multi-kinase inhibitor sorafenib, accurate quantification of this compound is crucial for pharmacokinetic and drug metabolism studies.[1]
Section 1: Understanding the Analyte - Key Physicochemical Properties
Low recovery often stems from a mismatch between the extraction protocol and the analyte's chemical nature. This compound differs from its parent compound, sorafenib, by the absence of a single methyl group on the terminal amide. This seemingly minor structural change significantly alters its physicochemical properties, impacting its behavior during extraction.
Key Differences:
-
Polarity: The N-H bond in the secondary amide of this compound is more polar than the N-CH₃ bond in the tertiary amide of sorafenib. This makes this compound a more polar molecule.
-
Hydrogen Bonding: The secondary amide has a hydrogen bond donor site (N-H), which sorafenib lacks. This increases its potential for interaction with polar solvents and stationary phases.
-
Basicity: The pKa of the secondary amine group is slightly different from the tertiary amine of the parent drug, influencing the optimal pH for extraction.
Table 1: Comparison of Physicochemical Properties
| Property | Sorafenib | This compound | Implication for Extraction |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₀H₁₄ClF₃N₄O₃[2] | Lower molecular weight. |
| Molecular Weight | 464.8 g/mol | 450.8 g/mol [2] | Minimal impact on extraction. |
| LogP (Predicted) | ~3.3[3] | ~3.7[2] | This compound is more hydrophilic (less lipophilic) than sorafenib. This suggests that different organic solvents or SPE phases may be required for optimal recovery. |
| Key Functional Group | Tertiary Amide (-C(=O)N(H)CH₃) | Secondary Amide (-C(=O)NH₂) | The secondary amide increases polarity and hydrogen bonding capability, making it more soluble in polar solvents and prone to stronger interactions with polar surfaces (e.g., silica). |
dot
Caption: Structural comparison highlighting the key functional group difference.
Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: What is the most common reason for low recovery of this compound?
The most frequent issue is an extraction pH that is not optimized for the analyte. This compound has basic amine groups. To ensure it is in a neutral, non-ionized state for efficient extraction into an organic solvent (LLE) or retention on a reversed-phase SPE column, the pH of the sample should be adjusted to be at least 2 units above its pKa.[4]
Q2: My sorafenib recovery is good, but my this compound recovery is poor. Why?
This is a classic symptom of a method optimized for a less polar parent drug. Because this compound is more polar, the extraction solvent you are using for sorafenib may not be strong (polar) enough to efficiently partition the metabolite.[5] Similarly, in SPE, the wash solvent might be too strong, prematurely eluting the more polar metabolite.[6][7]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both can be effective, but the choice depends on your sample complexity and throughput needs.
-
LLE: Can be optimized to be highly effective but may be more labor-intensive and use larger solvent volumes. It can be less selective than SPE.
-
SPE: Offers higher selectivity, cleaner extracts, and better reproducibility, especially for complex matrices like plasma.[8][9] It is also more amenable to automation. However, it requires more rigorous method development.
Q4: Could the analyte be degrading during my extraction process?
Sorafenib and its metabolites are generally stable under typical laboratory conditions.[10][11] However, exposure to extreme pH, high temperatures, or prolonged light for extended periods during sample processing could potentially lead to degradation. If you suspect instability, process samples quickly, on ice, and protected from direct light.
Section 3: In-Depth Troubleshooting Guides
Issue 1: Consistently Low Recovery in Liquid-Liquid Extraction (LLE)
Q: I am performing an LLE on plasma samples after protein precipitation, but my this compound recovery is below 40%. How can I improve this?
A: This problem usually points to two key parameters in LLE: the pH of the aqueous phase and the polarity of the organic extraction solvent.
-
Causality - The Role of pH and Polarity: For a basic compound like this compound to move from an aqueous solution (like plasma) to an immiscible organic solvent, it must be in its neutral (un-ionized) form.[12] If the pH is too low (acidic), the amine groups will be protonated (positively charged), making the molecule highly water-soluble and preventing its extraction into the organic phase. Furthermore, because this compound is more polar than its parent compound, a solvent like hexane or even pure ethyl acetate might not be polar enough to effectively "pull" it out of the aqueous phase.
Troubleshooting Protocol:
-
Systematic pH Adjustment:
-
Prepare replicate samples of your biological matrix spiked with a known concentration of this compound.
-
Adjust the sample pH to a range of values, for example, 8.0, 9.0, 10.0, and 11.0, using a dilute base like ammonium hydroxide.
-
Perform the LLE with your current organic solvent at each pH.
-
Analyze the extracts and plot the recovery versus pH to find the optimal value, which should be at least 2 pH units above the analyte's pKa.[4]
-
-
Solvent Polarity Optimization:
-
Once the optimal pH is determined, test a panel of extraction solvents with increasing polarity.
-
Good starting points include:
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Mixtures like DCM:Isopropanol (9:1, v/v) or Ethyl Acetate:Isopropanol (9:1, v/v).
-
-
Perform the extraction on replicate spiked samples with each solvent/mixture.
-
Analyze the extracts to identify the solvent that provides the highest recovery. You are trying to match the polarity of the solvent to your more polar analyte.[5]
-
-
Consider "Salting Out":
Issue 2: Low or No Recovery in Solid-Phase Extraction (SPE)
Q: I'm using a standard C18 reversed-phase SPE cartridge. My analyte seems to be lost completely. Where could it be going?
A: With SPE, low recovery typically means the analyte either never bound to the sorbent (breakthrough), was washed off prematurely, or is irreversibly stuck to the cartridge. [6][13] A systematic approach is needed to identify the loss point.
-
Causality - The SPE Steps: Each step in SPE is critical.
-
Conditioning/Equilibration: Improperly wetting the sorbent means it cannot interact with the analyte.[14]
-
Loading: If the sample solvent is too strong (e.g., high organic content) or the pH is wrong, the analyte will not be retained and will pass through to waste.[7]
-
Washing: A wash solvent that is too strong will strip the analyte from the sorbent along with interferences. This is a common issue for more polar metabolites when using a method designed for a non-polar parent.
-
Elution: An elution solvent that is too weak will not be able to desorb the analyte from the sorbent.
-
Troubleshooting Protocol: The Fraction Collection Analysis
This is the most crucial diagnostic experiment for any SPE method.[7]
-
Execute the SPE method as usual, but collect every fraction in a separate tube:
-
Fraction 1: Sample Load Effluent (what passes through during loading)
-
Fraction 2: Wash Solvent #1 Effluent
-
Fraction 3: Wash Solvent #2 Effluent (if applicable)
-
Fraction 4: Final Eluate (your intended sample)
-
-
Analyze all collected fractions using your LC-MS/MS method.
-
Interpret the Results:
-
Analyte in Fraction 1 (Load): This is breakthrough .
-
Cause: The sample pH is too low (analyte is charged and not retained by reversed-phase), or the sample diluent is too high in organic solvent.
-
Fix: Increase sample pH to >2 units above the pKa. Dilute the sample with a weak, aqueous buffer before loading.[14]
-
-
Analyte in Fraction 2/3 (Wash): The wash step is too aggressive.
-
Cause: The organic percentage in your wash solvent is too high for the more polar this compound.
-
Fix: Reduce the percentage of organic solvent in the wash step (e.g., from 20% methanol to 5% methanol).
-
-
Analyte Not Detected in Any Fraction: The analyte is irreversibly bound to the sorbent.
-
Cause: The elution solvent is too weak, or there are strong secondary interactions (e.g., the secondary amine interacting with silica).
-
Fix: Increase the strength of your elution solvent (e.g., higher percentage of organic). Add a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the elution solvent to disrupt ionic interactions.[15]
-
-
Consider a Different Sorbent: If problems persist, a standard C18 might not be ideal. Consider a mixed-mode SPE sorbent that combines reversed-phase with ion exchange. A mixed-mode cation exchange sorbent would strongly retain the positively charged this compound (at acidic pH) while allowing neutral interferences to be washed away, offering a highly selective extraction.[13]
-
Issue 3: Inconsistent Recovery and Matrix Effects
Q: My recovery is variable between different plasma lots, and my results are not reproducible. What's happening?
A: This points towards matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of your analyte in the mass spectrometer source. [16][17] This can cause ion suppression or enhancement, leading to poor accuracy and precision.[18]
-
Causality - Ion Suppression: Biological matrices like plasma are complex.[16] Components like phospholipids and salts can co-extract with your analyte.[18] If they co-elute from the LC column, they can compete with the analyte for ionization in the MS source, typically suppressing its signal and leading to artificially low results.[16][18]
Troubleshooting Protocol:
-
Assess Matrix Factor: The "gold standard" for evaluating matrix effects is the post-extraction spike method.[16]
-
Extract blank plasma from multiple sources (at least 6 different lots).
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a neat solution of the analyte in your final reconstitution solvent at the same concentration.
-
Calculate the Matrix Factor (MF) = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution).
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. An MF between 0.85 and 1.15 is generally considered acceptable.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the analyte from the interfering components. Try a different LC column or modify your gradient to increase retention and move the analyte away from the early-eluting phospholipids.
-
Enhance Sample Cleanup: If your current method is protein precipitation or a simple LLE, it may not be removing enough interferences.[8][9] Switching to a more rigorous SPE method, particularly one designed for phospholipid removal, can provide a much cleaner extract.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for LC-MS is a deuterated or ¹³C-labeled version of the analyte (e.g., d₃-N-Desmethyl sorafenib). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively compensating for the matrix effect and ensuring accurate quantification.[16]
-
Section 4: Optimized Starting Protocols
These are starting points. Always validate method performance with your specific matrix and instrumentation.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
pH Adjustment: Transfer the supernatant to a new tube. Add 50 µL of 1M ammonium hydroxide to raise the pH to >10.
-
Extraction: Add 1 mL of a methyl tert-butyl ether (MTBE) and isopropanol mixture (9:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of your LC mobile phase.
Protocol 2: Optimized Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Sorbent: Mixed-Mode Strong Cation Exchange SPE Cartridge.
-
Condition: Wash with 1 mL methanol, followed by 1 mL water.
-
Equilibrate: Equilibrate with 1 mL of 2% formic acid in water.
-
Sample Pre-treatment: Precipitate proteins from 100 µL plasma with 300 µL acetonitrile. After centrifugation, take the supernatant and dilute with 500 µL of 2% formic acid in water. This ensures the analyte is protonated (charged).
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Interference Elution): Wash with 1 mL of 2% formic acid in water.
-
Wash 2 (Polarity Wash): Wash with 1 mL of methanol to remove less polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute as in the LLE protocol.
Section 5: Visualization - Troubleshooting Workflow
dot
Caption: A logical workflow for troubleshooting low recovery issues.
References
-
Guo, X., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1005–1007. Available at: [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Available at: [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. Available at: [Link]
-
Liang, X., Li, Y., & Barfield, M. (2015). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 7(12), 1527–1541. Available at: [Link]
-
Vishweshwar, V. et al. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International, 34(4), 18-21. Available at: [Link]
-
Majors, R. E. (2017). Three Common SPE Problems. LCGC International, 30(1), 10-14. Available at: [Link]
-
ResearchGate. (n.d.). Stability of three sorafenib concentrations in spiked 5 % BSA solution,... Retrieved from [Link]
-
WJBPHS. (2021). Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Shravani, M., Vaijanathappa, J., & Nagashree, K. S. (2022). Development of novel analytical bioanalytical methods of Sorafenib tosylate and its degradation and stability studies by RP-UFLC method. Journal of RNA and Genomics, S03(007), 1-15. Available at: [Link]
-
Phenomenex. (2023). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay. Retrieved from [Link]
-
Leito, I. et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8114–8124. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
PubMed. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 326. Available at: [Link]
-
NIH. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. Scientific Reports, 13(1), 15065. Available at: [Link]
-
NIH. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3291-3296. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. Retrieved from [Link]
-
Talaat, W. et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21. Available at: [Link]
-
Johns Hopkins University. (2010). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ClinPGx. (2017). Sorafenib Pharmacokinetics. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 284461-74-1. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sorafenib CAS#: 284461-73-0 [m.chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in N-Desmethyl Sorafenib Assays
Welcome to the technical support center for N-Desmethyl sorafenib bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound, a primary metabolite of sorafenib.[1] In my experience, inconsistent results in these assays are a common challenge, but with a systematic approach, they are often resolvable. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a metabolite of sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] Sorafenib is primarily metabolized in the liver through oxidation by CYP3A4 enzymes and glucuronidation by UGT1A9.[2][3][4][5] Along with other metabolites like sorafenib N-oxide, this compound's concentration in biological matrices can provide crucial insights into the parent drug's pharmacokinetics, metabolism, and potential drug-drug interactions.[1][2] Accurate quantification is essential for therapeutic drug monitoring (TDM) and for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling in clinical and pre-clinical studies.[6][7]
Q2: What are the most common causes of inconsistent results in this compound LC-MS/MS assays?
A2: The most frequent culprits for variability in LC-MS/MS-based bioassays for this compound include:
-
Matrix Effects: Interference from endogenous components of the biological sample (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[8][9][10][11]
-
Poor or Inconsistent Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation.[12][13][14][15]
-
Lack of Reproducibility: Variations in results between different analytical runs or between different analysts.[16][17][18][19][20]
-
Analyte Instability: Degradation of this compound in the biological matrix or during sample processing and storage.[6]
Q3: What regulatory guidelines should I follow for validating my this compound assay?
A3: For bioanalytical method validation, it is crucial to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[21][22][23][24][25] The ICH M10 guideline on bioanalytical method validation is a key document to follow for harmonized regulatory expectations.[26][27] These guidelines outline the necessary parameters to validate, including selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[28][29]
In-Depth Troubleshooting Guide
This guide is structured to address specific, common problems you may encounter. For each issue, we will explore the underlying causes and provide a systematic approach to resolution.
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
Poor reproducibility is a significant concern as it undermines the reliability of your data.[16][20] This can manifest as high coefficients of variation (%CV) in your quality control (QC) samples or inconsistent results for the same sample analyzed in different runs.
1. Investigate Matrix Effects:
Matrix effects are a primary cause of variability in LC-MS/MS assays.[8][10][11] They occur when co-eluting endogenous components from the sample matrix affect the ionization efficiency of this compound.[9][30]
-
Diagnostic Protocol: To quantitatively assess matrix effects, the post-extraction spiking method is considered the gold standard.[9]
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into a clean solvent.
-
Set B: Extract blank biological matrix and then spike the same concentration of this compound into the post-extraction supernatant.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[30]
-
Optimize Chromatography: Modify your LC method to chromatographically separate this compound from the interfering components. This could involve changing the column, mobile phase composition, or gradient profile.[30]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[11]
-
2. Evaluate Sample Preparation and Extraction Recovery:
Inconsistent recovery during sample preparation is another major source of variability.[12][13]
-
Diagnostic Protocol:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike this compound into the blank biological matrix before the extraction process.
-
Set B (Post-extraction spike): Spike this compound into the extracted blank matrix supernatant.
-
Set C (Neat solution): Spike this compound into the reconstitution solvent.
-
-
Analyze all three sets.
-
Calculate Recovery and Matrix Effect :
-
% Recovery = (Peak Area of Set A / Peak Area of Set B) * 100
-
% Matrix Effect = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
-
-
Troubleshooting Steps for Poor Recovery:
-
Optimize SPE Protocol: If using SPE, systematically evaluate each step: conditioning, loading, washing, and elution.[14][15] Ensure the sorbent chemistry is appropriate for this compound.[13]
-
Adjust pH: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of ionizable compounds. Experiment with different pH values to maximize recovery.
-
Solvent Selection: For LLE, test different organic solvents to find the one with the best partitioning coefficient for this compound.
-
Issue 2: Drifting Calibration Curve or Non-Linearity
An ideal calibration curve should be linear and reproducible over the intended concentration range. Issues with the calibration curve can lead to inaccurate quantification of unknown samples.
1. Analyte Adsorption:
This compound may adsorb to plasticware or the LC system components, especially at low concentrations.
-
Troubleshooting Steps:
-
Use low-adsorption vials and plates.
-
Add a small percentage of an organic solvent or a competing compound to the sample and mobile phase to reduce non-specific binding.
-
Ensure thorough mixing of standards and samples.
-
2. Detector Saturation:
At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Troubleshooting Steps:
-
Extend the calibration range to identify the point of saturation.
-
If necessary, dilute samples that are expected to be above the upper limit of quantification (ULOQ).[23]
-
Optimize MS detector settings.
-
3. Inappropriate Calibration Model:
A linear, 1/x or 1/x² weighted regression model is commonly used. An incorrect model can lead to inaccuracies, especially at the lower and upper ends of the curve.
-
Troubleshooting Steps:
-
Evaluate different weighting factors to find the one that provides the best fit for your data.
-
Ensure that the calibration standards are prepared accurately and are evenly distributed across the concentration range.
-
Issue 3: Inconsistent Results with Solid-Phase Extraction (SPE)
SPE is a powerful tool for sample cleanup, but it can also be a source of variability if not properly optimized.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Sorbent bed drying out before sample loading.- Inappropriate wash solvent (too strong).- Insufficient elution volume or weak elution solvent. | - Ensure the sorbent bed remains wetted after conditioning and equilibration.[13]- Use a weaker wash solvent or a smaller volume.[14]- Increase the elution solvent volume or its strength.[13] |
| High Variability | - Inconsistent flow rates during loading, washing, or elution.- Clogging of the SPE cartridge by particulates in the sample. | - Use a positive pressure manifold or a vacuum manifold with a gauge to ensure consistent flow rates.- Centrifuge or filter samples prior to loading. |
| Analyte Breakthrough | - Sample loading flow rate is too high.- Sorbent capacity is exceeded. | - Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent.[15]- Use a larger SPE cartridge or dilute the sample.[15] |
By systematically addressing these potential issues, you can significantly improve the consistency and reliability of your this compound assays. Remember that thorough method development and validation are key to generating high-quality data.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Mei, H. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(23), 2995-2998. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]
-
Furlong, M. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 596-601. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Dams, R., Hoke, S. H., & Kushnir, M. M. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of the American Society for Mass Spectrometry, 14(11), 1291-1296. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Available at: [Link]
-
PharmGKB summary: Sorafenib Pathways. (2017). Pharmacogenetics and genomics, 27(4), 158–166. Available at: [Link]
-
Sorafenib Pharmacokinetics. (2017). ClinPGx. Available at: [Link]
-
Gore, L., et al. (2015). Ontogeny and sorafenib metabolism. Clinical Cancer Research, 21(20), 4703-4711. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
Analytical estimation methods for determination of sorafenib. (2021). World Journal of Biology Pharmacy and Health Sciences, 8(2), 036-043. Available at: [Link]
-
Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. (2016). Drug Metabolism and Disposition, 44(4), 570-581. Available at: [Link]
-
Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113470. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Three Common SPE Problems. (2017). LCGC International, 30(1). Available at: [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2021). Welch Materials. Available at: [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. Available at: [Link]
-
Liu, L., et al. (2014). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLOS ONE, 9(3), e93099. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Available at: [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Available at: [Link]
-
Hoffman, D. (2009). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal, 11(3), 570-580. Available at: [Link]
-
This compound. ChemWhat. Available at: [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Pharmacology, 13, 968841. Available at: [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Pharmacology, 13, 968841. Available at: [Link]
-
A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113470. Available at: [Link]
-
What factors can affect the reproducibility of analytical results? (2023). Dr. Oracle. Available at: [Link]
-
Factors affecting test reproducibility among laboratories. (2018). Revue Scientifique et Technique de l'OIE, 37(1), 103-112. Available at: [Link]
-
Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022). AZoLifeSciences. Available at: [Link]
-
Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. (2018). International Journal of Pharmaceutical Sciences Review and Research, 48(1), 12-18. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 6. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. welch-us.com [welch-us.com]
- 14. silicycle.com [silicycle.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. woah.org [woah.org]
- 20. azolifesciences.com [azolifesciences.com]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. bioanalysisforum.jp [bioanalysisforum.jp]
- 25. moh.gov.bw [moh.gov.bw]
- 26. labs.iqvia.com [labs.iqvia.com]
- 27. fda.gov [fda.gov]
- 28. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 29. Bioanalytical method validation emea | PPTX [slideshare.net]
- 30. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing ion suppression for N-Desmethyl sorafenib detection
A Guide to Overcoming Ion Suppression in LC-MS/MS Detection
Welcome to the technical support center for the bioanalysis of N-Desmethyl sorafenib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. As Senior Application Scientists, we have compiled this guide based on established principles and field-proven insights to ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: Ion Suppression
Ion suppression is a significant challenge in LC-MS/MS-based bioanalysis, leading to reduced analyte signal intensity, poor sensitivity, and inaccurate quantification.[1][2] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][3] The competition for charge and droplet surface area during the electrospray ionization (ESI) process is a primary cause of this suppression.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing this compound in plasma?
A: The primary sources of ion suppression in plasma samples are endogenous components that are often co-extracted with this compound.[3][4] These include:
-
Phospholipids: Abundant in cell membranes, phospholipids are notorious for causing ion suppression, particularly in ESI positive mode. They often co-extract with analytes during protein precipitation and can co-elute from the HPLC column.[4]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or mobile phase can decrease ionization efficiency.[3]
-
Other Endogenous Molecules: Proteins, peptides, and amino acids can also contribute to matrix effects.[5]
-
Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also interfere with ionization.[3]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A: A common and effective method is the post-column infusion experiment. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[6]
Another approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into a pre-extracted blank plasma sample. A significantly lower peak area in the plasma sample suggests the presence of ion suppression.[3]
Q3: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A: No. While MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, the ion suppression phenomenon occurs in the ion source before mass analysis.[1][3] Therefore, if the ionization of this compound is suppressed, the number of ions reaching the mass analyzer will be reduced, leading to a diminished signal even with highly specific MS/MS detection.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Guide 1: Optimizing Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[7] The goal is to selectively remove interfering components while efficiently recovering this compound.
Protein precipitation (PPT) is a simple and fast sample preparation technique, but it is often insufficient for removing phospholipids, a major cause of ion suppression.[4][8]
Solutions:
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and can effectively remove many interfering substances.[3]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity by utilizing specific interactions between the analyte and the sorbent material to separate it from matrix components.[9] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]
-
Phospholipid Depletion Plates: Specialized plates, such as those using zirconium-coated silica, can selectively remove phospholipids from the sample extract.[4][7]
Caption: Decision workflow for selecting an improved sample preparation method.
| Sample Preparation Method | Relative Phospholipid Removal | Analyte Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Low[4][8] | High | High | Use with caution; prone to ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High[3] | Variable | Moderate | Good alternative to PPT for cleaner extracts. |
| Solid-Phase Extraction (SPE) | High[8] | Good to High | Moderate | Recommended for high sensitivity and specificity. |
| HybridSPE®-Phospholipid | Very High[4] | High | High | Excellent for targeted phospholipid removal. |
Guide 2: Enhancing Chromatographic Separation
If co-eluting matrix components are the source of ion suppression, improving the chromatographic separation can move the this compound peak away from these interferences.[5]
Solutions:
-
Optimize the Gradient Profile: A shallower gradient can increase the separation between this compound and closely eluting matrix components.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can alter selectivity and improve separation.
-
Employ UPLC/UHPLC Technology: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems use smaller particle size columns, which provide significantly higher resolution and peak capacity, reducing the likelihood of co-elution.
-
Use a Divert Valve: A divert valve can be programmed to send the initial and final portions of the LC run, which often contain high concentrations of salts and other interferences, to waste instead of the mass spectrometer.[10]
-
Initial Run: Use a standard fast gradient (e.g., 5-95% organic mobile phase in 2 minutes) to determine the approximate retention time of this compound.
-
Identify Suppression Zone: Perform a post-column infusion experiment with the initial gradient to identify the retention time windows with significant ion suppression.
-
Modify Gradient: If this compound elutes within a suppression zone, flatten the gradient around its elution time to increase resolution. For example, if it elutes at 1.5 minutes in a 2-minute gradient, try holding the mobile phase composition steady from 1.3 to 1.7 minutes.
-
Re-evaluate: Repeat the analysis of a spiked sample to confirm that the peak has shifted away from the suppression zone and that its intensity has increased.
Guide 3: Adjusting Mass Spectrometry and Mobile Phase Conditions
Fine-tuning the MS and mobile phase parameters can also help mitigate ion suppression.
Solutions:
-
Reduce Flow Rate: Lowering the flow rate (e.g., using microflow or nanoflow LC) can lead to smaller, more highly charged droplets in the ESI source, which are more tolerant to matrix components.[1][3]
-
Mobile Phase Additives: The choice of mobile phase additive can impact ionization efficiency. While formic acid is common, ammonium formate or ammonium acetate can sometimes improve signal stability.[2] Avoid non-volatile buffers. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can cause significant signal suppression and should generally be avoided.[3][11]
-
Optimize Ion Source Parameters: Systematically optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the this compound signal while minimizing the influence of matrix components.
-
Consider a Different Ionization Source: While ESI is most common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[1]
Caption: A hierarchical approach to troubleshooting ion suppression.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Journal of Mass Spectrometry. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSBIO. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS. Frontiers in Pharmacology. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. ResearchGate. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
-
Development of novel analytical bioanalytical methods of Sorafenib tosylate and its degradation and stability studies by RP-UFLC. Allied Academies. [Link]
-
Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
-
Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research. [Link]
-
Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats. Bioanalysis. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioanalysis & Biomedicine. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. Communications Biology. [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. [Link]
-
Practical and Popular Sample Preparation Techniques for Ion Chromatography. LCGC North America. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Analytical estimation methods for determination of sorafenib. ResearchGate. [Link]
-
A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Understanding Sample Preparation Terminology. SCION Instruments. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Analytical and Bioanalytical Chemistry. [Link]
-
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Lab Manager. [Link]
-
A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. ResearchGate. [Link]
-
Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]
-
Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma. Journal of Chromatography B. [Link]
-
LSMSMS troubleshooting. Scribd. [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sorafenib & N-Desmethyl Sorafenib Separation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of sorafenib and its primary active metabolite, N-desmethyl sorafenib. Given their structural similarity, achieving baseline resolution can be a significant chromatographic hurdle. This resource provides in-depth troubleshooting, field-proven protocols, and a foundational understanding of the analytes to empower you to overcome these challenges.
Section 1: Foundational Knowledge - Understanding Your Analytes
Success in chromatography begins with a deep understanding of the molecules you are trying to separate. Sorafenib and this compound are structurally almost identical, differing by only a single methyl group on the terminal amide. This subtle difference has significant implications for their chromatographic behavior.
Table 1: Physicochemical Properties of Sorafenib and this compound
| Property | Sorafenib | This compound | Rationale for Separation |
| Structure | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methyl picolinamide | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-H -picolinamide | The primary amine on this compound is slightly more polar and has a different pKa than the secondary amide on sorafenib, which can be exploited. |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃[1] | C₂₀H₁₄ClF₃N₄O₃[2] | --- |
| Molecular Weight | 464.82 g/mol [3] | 450.8 g/mol [2] | --- |
| logP (Octanol-Water) | 3.8 | 3.7 (Predicted)[2] | The slight difference in hydrophobicity means sorafenib will be slightly more retained on a C18 column than its metabolite. |
| pKa (Predicted) | Strongest Acidic: 11.55Strongest Basic: 2.29 | Strongest Acidic: 11.5 (Predicted)Strongest Basic: 2.3 (Predicted) | The basic pKa is attributed to the pyridine nitrogen. Controlling mobile phase pH around this value is critical for manipulating retention and achieving separation. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during method development for these two analytes.
Q1: My peaks for sorafenib and this compound are co-eluting or have very poor resolution (Rs < 1.5). How can I improve this?
Answer: This is the most prevalent challenge. The structural similarity requires careful optimization of several key parameters.
Causality: Co-elution occurs because the slight difference in polarity is not being effectively exploited by the chromatographic system. The key is to manipulate the mobile phase and stationary phase interactions to maximize this small difference.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: This is the most critical parameter. The pyridine nitrogen in both molecules has a pKa around 2.3.
-
Strategy: Operate at a pH well below the pKa (e.g., pH 2.5-3.5) using a mobile phase additive like formic acid or trifluoroacetic acid (TFA).[4][5][6] At this low pH, the pyridine nitrogen will be consistently protonated, leading to more stable retention times and improved peak shape. The slight difference in the overall charge and polarity between the protonated forms of the two analytes can be better resolved.
-
Action: Prepare your aqueous mobile phase with 0.1% formic acid. This is volatile and ideal for LC-MS/MS applications.[5]
-
-
Adjust Organic Modifier: The choice and percentage of the organic solvent can significantly impact selectivity.
-
Strategy: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent for these compounds and often provides sharper peaks.[5]
-
Action: If you are using methanol, try switching to acetonitrile. If you are already using acetonitrile, focus on optimizing the gradient. A shallow gradient (e.g., a slow increase of 1-2% organic per minute) in the elution window of your analytes will provide the best chance of resolving them.
-
-
Evaluate Stationary Phase Chemistry: A standard C18 column is a good starting point, but other chemistries can offer alternative selectivities.
-
Strategy: Phenyl-Hexyl phases can provide alternative selectivity through π-π interactions with the aromatic rings of sorafenib. If you are struggling with a C18, a phenyl-based column is a logical next step.
-
Action: Screen a Phenyl-Hexyl or a Biphenyl column of a similar particle size (e.g., <3 µm for UHPLC) to see if selectivity improves.
-
Q2: I'm seeing significant peak tailing, especially for the sorafenib peak. What's causing this and how do I fix it?
Answer: Peak tailing for basic compounds like sorafenib is a classic chromatography problem.
Causality: This issue is almost always caused by secondary ionic interactions between the positively charged analyte (the protonated pyridine and other basic nitrogens) and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] This secondary retention mechanism leads to a non-Gaussian peak shape.
Troubleshooting Steps:
-
Operate at Low pH: As mentioned above, a low pH (2.5-3.5) is your primary tool.
-
Mechanism: By adding an acid like formic acid to the mobile phase, you create a high concentration of H⁺ ions. This effectively protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the unwanted ionic interaction with your basic analyte.[7][9]
-
Action: Ensure your mobile phase contains at least 0.1% formic acid. If tailing persists, you can try a slightly stronger acid like 0.05% TFA, but be aware that TFA is a strong ion-pairing agent and can be difficult to remove from the column and may cause ion suppression in MS detection.[6]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize this problem.
-
Mechanism: "End-capping" is a process where the manufacturer chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanols, effectively shielding them from interaction with analytes.[8] Columns based on high-purity silica have fewer metallic impurities, which can also create active sites that cause tailing.
-
Action: Ensure you are using a modern, high-purity, fully end-capped C18 column. If you are using an older column (Type A silica), switching to a newer generation column (Type B silica) will almost certainly improve peak shape.[9]
-
-
Check for Mass Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing.
-
Action: Dilute your sample 10-fold and reinject. If the peak shape improves and the tailing factor decreases, you were overloading the column.
-
dot graph TD; subgraph Legend direction LR Problem[/"Problem"/] Cause(("Cause")) Solution["Solution"] end
end Caption: Troubleshooting flowchart for common separation issues.
Q3: I am developing an LC-MS/MS method and my signal intensity is low. What can I do?
Answer: Low sensitivity in LC-MS/MS is often related to mobile phase composition and sample preparation.
Causality: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase. Non-volatile buffers will contaminate the MS source, and the mobile phase pH will affect the analyte's ability to accept a charge.
Troubleshooting Steps:
-
Use Volatile Buffers: This is non-negotiable for MS applications.
-
Mechanism: Non-volatile salts like phosphate or phthalate will precipitate in the heated ESI source, causing a rapid drop in sensitivity and requiring extensive cleaning. Volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate will evaporate along with the mobile phase.[10]
-
Action: Exclusively use volatile mobile phase additives. For positive ion mode, 0.1% formic acid in both water and acetonitrile is the standard and most effective choice for these analytes.[4][5]
-
-
Optimize Sample Preparation: A clean sample is crucial for good ionization.
-
Mechanism: Matrix components from plasma or tissue (e.g., phospholipids, salts) can co-elute with your analytes and compete for ionization in the ESI source, a phenomenon known as "ion suppression."
-
Action: Simple protein precipitation (PPT) with acetonitrile is a fast and effective method for these compounds.[5][11] For cleaner samples and potentially better sensitivity, consider Solid-Phase Extraction (SPE).
-
Section 3: Recommended Starting Protocols
These protocols are robust starting points. Further optimization may be required based on your specific instrumentation and sample matrix.
Protocol 1: Recommended UHPLC-MS/MS Starting Method
| Parameter | Recommended Condition |
| Column | High-Purity, End-Capped C18 (e.g., Waters BEH, Agilent Zorbax) 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 5 minutes (adjust as needed for resolution) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS Detection | ESI Positive Mode |
| MRM Transitions | Sorafenib: m/z 464.9 → 252.0[11] this compound: m/z 451.0 → 252.0 (approx.) |
dot graph G { layout=dot; rankdir=LR; splines=ortho;
} Caption: General experimental workflow from sample to data.
Protocol 2: Plasma Sample Preparation via Protein Precipitation (PPT)
This is a rapid and effective method for cleaning plasma samples prior to LC-MS/MS analysis.[5][11]
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add your internal standard solution (e.g., a stable isotope-labeled version of sorafenib).
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.
-
Vortex: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
References
-
WJBPHS (2022). Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). Sorafenib. Available at: [Link]
-
Frontiers in Pharmacology (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Available at: [Link]
-
Talaat, W. et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research. Available at: [Link]
-
Farmacia Journal (2023). QUANTITATIVE ANALYSIS OF SORAFENIB AND NILOTINIB IN HUMAN PLASMA BY SPE-LC-MS. Available at: [Link]
-
Jain, L. et al. (2008). Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. ResearchGate. Available at: [Link]
-
Impactfactor.org (2024). Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). This compound. Available at: [Link]
-
Human Metabolome Database (2012). Showing metabocard for Sorafenib (HMDB0014542). Available at: [Link]
-
LCGC (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]
-
African Journal of Biomedical Research (2024). RP-HPLC Method Development and Validation for Determination of Sorafenib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Available at: [Link]
-
BPS Bioscience. Data Sheet Sorafenib Tosylate. Available at: [Link]
-
Frontiers in Chemistry (2023). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Available at: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]
Sources
- 1. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sorafenib CAS#: 284461-73-0 [m.chemicalbook.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 6. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxic Activity of N-Desmethyl Sorafenib versus Sorafenib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor sorafenib has been a cornerstone in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis. However, the in vivo journey of sorafenib is complex, involving metabolic transformation into various derivatives. Among these, N-desmethyl sorafenib has garnered interest. This guide provides an in-depth, objective comparison of the cytotoxic activity of this compound against its parent compound, sorafenib, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to Sorafenib and its Metabolism
Sorafenib is a potent inhibitor of multiple kinases, including RAF serine/threonine kinases (RAF-1, wild-type B-RAF, and oncogenic B-RAF V600E) and receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor β (PDGFR-β).[1] By targeting these pathways, sorafenib effectively hinders tumor cell proliferation and angiogenesis.
Following oral administration, sorafenib is primarily metabolized in the liver. This biotransformation occurs via two main pathways: phase I oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme and phase II conjugation.[2] This metabolic process generates several metabolites, with sorafenib N-oxide being a major circulating metabolite that exhibits in vitro potency similar to the parent drug.[3] Another metabolite of interest is this compound. It is crucial for drug development professionals to understand that the metabolic fate of a drug can significantly influence its efficacy and toxicity profile. The conversion to metabolites can either detoxify the parent compound or, in some cases, produce equally or even more potent molecules.
}
Figure 1: Simplified metabolic pathway of sorafenib in the liver.
Comparative Cytotoxic Activity: A Data-Driven Analysis
A direct comparison of the cytotoxic activity between sorafenib and this compound is essential for understanding the overall therapeutic effect of sorafenib administration. While extensive data exists for sorafenib against a wide array of cancer cell lines, specific comparative data for this compound is less abundant in publicly available literature.
However, a pivotal study provides insight into the relative potency of sorafenib and its metabolites. This research indicates that among the various metabolites, sorafenib N-oxide, this compound (demethylation), and another oxidative metabolite were found to inhibit the VEGFR, PDGFR, and MAPK signaling pathways.[2] This finding is significant as it suggests that the metabolic byproducts of sorafenib are not inert but retain biological activity.
The following table summarizes the reported IC50 values for sorafenib across various hepatocellular carcinoma (HCC) cell lines to provide a baseline for its cytotoxic potency. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Cell Line | IC50 of Sorafenib (µM) | Reference |
| HepG2 | 2.21 ± 0.06 | [4] |
| Huh7 | ~3 | [5] |
| Hep3B | 2-3 times lower than low-FGL1 expressing HCC cells | [6] |
| HepG2 | 3.1 ± 0.49 (48h) | [5] |
| Huh7 | 4.9 ± 0.72 (48h) | [5] |
| HepG2 | 5.93-8.51 (mean 7.10) | [6] |
| Huh7 | 7.11-17.11 (mean 11.03) | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.
While a direct head-to-head IC50 comparison table with this compound is not available from the search results, the qualitative information that it inhibits key pathways suggests it contributes to the overall anti-cancer effect of sorafenib treatment. The lack of extensive quantitative data for this compound highlights a knowledge gap in the field and an opportunity for further research.
Mechanistic Insights: Kinase Inhibition Profile
The cytotoxic effects of both sorafenib and its active metabolites are rooted in their ability to inhibit specific kinases. Sorafenib's broad-spectrum inhibition is a key feature of its efficacy. It potently inhibits RAF-1, wild-type B-RAF, and the oncogenic B-RAF V600E mutant, thereby blocking the MAPK/ERK signaling cascade that is crucial for cell proliferation.[1] Furthermore, its inhibition of VEGFR and PDGFR disrupts tumor angiogenesis, effectively starving the tumor of essential nutrients and oxygen.
}
Figure 2: Simplified representation of the signaling pathways inhibited by sorafenib and its active metabolites.
As this compound has been reported to inhibit VEGFR, PDGFR, and the MAPK pathway, its mechanism of action is likely to be qualitatively similar to that of sorafenib.[2] The quantitative differences in their inhibitory potency against each specific kinase would determine the overall difference in their cytotoxic activity. Future research focusing on detailed kinase profiling of this compound is warranted to fully elucidate its contribution to the therapeutic effects of sorafenib.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and reliability of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following are detailed step-by-step methodologies for the MTT and Sulforhodamine B (SRB) assays, which are commonly used to determine the cytotoxic effects of compounds like sorafenib and its metabolites.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of sorafenib and this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
}
Figure 3: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total biomass.
Protocol:
-
Cell Seeding and Treatment: Follow the same steps 1-3 as in the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
A significant gap in the current literature is the lack of direct, quantitative comparative studies on the cytotoxic and kinase inhibitory activities of this compound versus sorafenib. Such data would be invaluable for a more complete understanding of sorafenib's in vivo pharmacology and could inform the development of next-generation kinase inhibitors with improved metabolic profiles and therapeutic indices.
For researchers in the field, conducting head-to-head comparative studies using standardized cytotoxicity assays, such as the MTT and SRB protocols detailed in this guide, is a critical next step. Furthermore, comprehensive kinase profiling of this compound will provide the mechanistic basis for its cytotoxic activity and its contribution to the clinical efficacy of sorafenib. This will ultimately enable a more informed approach to cancer therapy and drug development.
References
Click to expand
-
Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sorafenib cytotoxicity and HOTAIR expression in hepatic carcinoma... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Variation in the sorafenib-induced cellular cytotoxicity among hepatoma... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC - NIH. (2023, September 19). Retrieved January 12, 2026, from [Link]
-
Camptothecin Sensitizes Hepatocellular Carcinoma Cells to Sorafenib- Induced Ferroptosis Via Suppression of Nrf2 - PMC - NIH. (2023, May 12). Retrieved January 12, 2026, from [Link]
-
Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
PharmGKB summary: Sorafenib Pathways - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinetics of formation of sorafenib N-oxide in pooled human liver... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structure of compound 35 and sorafenib compared to IC 50 values against different cancer cell lines and EGFR WT inhibition. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Concentration dependent kinase inhibition plot of sorafenib. The... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sorafenib: targeting multiple tyrosine kinases in cancer - PubMed. (2014). Retrieved January 12, 2026, from [Link]
-
Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
IC50 values of sorafenib and its combination with β-caryophyllene,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dose-response curves and IC 50 values for sorafenib and artesunate in... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein - PubMed. (2010, August). Retrieved January 12, 2026, from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinase affinity profiles of sorafenib and regorafenib | Download Table - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
In Vitro to In Vivo Comparison of the Substrate Characteristics of Sorafenib Tosylate toward P-Glycoprotein - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
View of Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical estimation methods for determination of sorafenib - WJBPHS. (2010, October 7). Retrieved January 12, 2026, from [Link]
-
Investigation of magnesium aluminometasilicate (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - Hrčak. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sorafenib N-Oxide | C21H16ClF3N4O4 | CID 9826472 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparative Analysis of the Cytotoxic Effect of a Complex of Selenium Nanoparticles Doped with Sorafenib, “Naked” Selenium Nanoparticles, and Sorafenib on Human Hepatocyte Carcinoma HepG2 Cells - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antitumor efficacy of sorafenib in different formulations in H22... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin Sensitizes Hepatocellular Carcinoma Cells to Sorafenib- Induced Ferroptosis Via Suppression of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of N-Desmethyl Sorafenib Quantification Methods
Introduction
N-Desmethyl sorafenib is a primary metabolite of sorafenib, a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The therapeutic efficacy and toxicity of sorafenib are closely linked to the systemic exposure of both the parent drug and its metabolites. Consequently, the accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring (TDM), and the overall optimization of patient outcomes. This guide provides a comprehensive comparison of the predominant analytical methodologies employed for this purpose, offering insights into their principles, performance, and practical applications. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the necessary data and protocols for researchers to make informed decisions.
Principles of Analyte Quantification: A Comparative Overview
The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. For this compound, the two most prevalent techniques are HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that relies on the separation of the analyte from the sample matrix using a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light. It is a cost-effective method suitable for routine analysis when high sensitivity is not the primary concern.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its exceptional sensitivity and selectivity. This technique couples the powerful separation capabilities of liquid chromatography with the precise detection of mass spectrometry. The mass spectrometer can be set to monitor specific parent-daughter ion transitions for the analyte, significantly reducing matrix interference and allowing for the detection of very low concentrations.[2]
Head-to-Head Performance Comparison
The selection of an appropriate analytical method hinges on a thorough understanding of their performance characteristics. The following table provides a direct comparison of typical performance metrics for HPLC-UV and LC-MS/MS methods in the context of this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Lower Limit of Quantification (LLOQ) | ~60 ng/mL[3] | 0.01 - 30 ng/mL[2][4] | LC-MS/MS achieves significantly lower LLOQs due to the high selectivity of Multiple Reaction Monitoring (MRM), which filters out background noise, a major limitation in UV detection. |
| Linearity Range | 0.1 - 20 µg/mL[3] | 30 - 4000 ng/mL (for metabolites)[2] | Both methods demonstrate excellent linearity over their respective ranges. The wider dynamic range of LC-MS/MS is advantageous for studies involving broad concentration variations. |
| Accuracy & Precision (%CV) | < 3%[3] | < 7.2%[2] | Both techniques offer high accuracy and precision, meeting the stringent requirements of regulatory guidelines (FDA and EMA).[2] |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction[3][5] | Protein Precipitation, Solid-Phase Extraction[2][6] | While both use protein precipitation, LC-MS/MS often benefits from more rigorous cleanup like SPE to minimize matrix effects, which can cause ion suppression or enhancement. |
| Run Time | ~10-15 minutes | < 10 minutes[2] | Modern UPLC systems coupled with MS detectors allow for rapid gradient elution, leading to shorter analysis times and higher throughput. |
| Selectivity | Moderate | High | The ability of MS/MS to monitor specific precursor-to-product ion transitions makes it inherently more selective than UV detection, which can be prone to interference from co-eluting compounds with similar UV absorbance. |
Experimental Protocols: A Practical Guide
To ensure reproducibility and methodological integrity, this section provides detailed, step-by-step protocols for both HPLC-UV and LC-MS/MS methods.
Protocol 1: HPLC-UV Method for Sorafenib and Metabolites
This protocol is adapted from a validated method for the determination of sorafenib in human plasma and is applicable for the analysis of its N-desmethyl metabolite with appropriate validation.[3]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., lapatinib).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Kromasil C18 (e.g., 5 µm, 4.6 x 150 mm)[3]
-
Mobile Phase: Acetonitrile and 20 mmol/L ammonium acetate (53:47, v/v)[3]
-
Flow Rate: 1.2 mL/min[3]
-
Injection Volume: 20 µL
-
UV Detection: 260 nm[3]
Workflow for HPLC-UV Analysis
Caption: A typical workflow for HPLC-UV analysis of this compound.
Protocol 2: LC-MS/MS Method for Sorafenib and Metabolites
This protocol is based on a validated method for the simultaneous quantification of sorafenib and its metabolites in human plasma.[2]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the deuterated internal standard (e.g., [2H3, 15N] sorafenib).[7]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 g for 5 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Column: Synergi Fusion RP column (e.g., 4 µm, 80 Å, 50 × 2.0 mm)[2]
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water[2]
-
Mobile Phase B: Methanol:isopropanol (90:10, v/v) with 0.1% formic acid[2]
-
Gradient Elution: A time-programmed gradient is employed to ensure optimal separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[7]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard must be optimized.
-
Workflow for LC-MS/MS Analysis
Caption: A streamlined workflow for high-throughput LC-MS/MS analysis.
Discussion: Selecting the Optimal Method
The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the research.
-
For routine clinical TDM where cost and accessibility are major considerations, a validated HPLC-UV method can be a reliable option. However, careful validation is crucial to ensure that the method is free from interferences from co-administered drugs or endogenous compounds.
-
For pharmacokinetic studies, bioequivalence studies, and research applications requiring high sensitivity and specificity, LC-MS/MS is the unequivocal choice. The ability to use stable isotope-labeled internal standards minimizes variability and enhances the accuracy of the results. The high throughput of modern UPLC-MS/MS systems also makes it suitable for analyzing large batches of samples.[8][9]
The rationale for using a more extensive sample cleanup, such as solid-phase extraction (SPE) with LC-MS/MS, is to mitigate the risk of matrix effects.[6] Matrix effects, caused by co-eluting components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. While protein precipitation is a simpler and faster technique, SPE provides a cleaner extract, which is often necessary to achieve the desired level of sensitivity and reproducibility in LC-MS/MS analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. While HPLC-UV offers a cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity, selectivity, and throughput, making it the preferred method for demanding research and clinical applications. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to select and implement the most appropriate analytical method for their specific needs, ultimately contributing to a better understanding of sorafenib's pharmacology and the advancement of personalized medicine.
References
- World Journal of Biology Pharmacy and Health Sciences. (2010, October 7).
- Talaat, W., & et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21.
- De Nicolò, A., & et al. (2020, August 5).
- Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology.
- Talaat, W., & et al. (2025, August 6). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products.
- Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology.
- Frontiers. (n.d.). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers.
- NIH. (2022, September 8).
- Escudero-Ortiz, V., Pérez-Ruixo, J. J., & Valenzuela, B. (2014, June). Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice. PubMed.
- Gowthami, M., & Ravindran, R. (2024, July 25). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors.
- Varkondi, E., & et al. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. PubMed.
- ResearchGate. (2025, August 8).
- Frontiers. (2022, September 7).
- Biosynth. (n.d.). This compound | 284461-74-1 | JLA46174.
- Rasayan Journal of Chemistry. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2025, August 7). Validation of an HPLC-UV method for sorafenib determination in human plasma and application to cancer patients in routine clinical practice | Request PDF.
- Farmacia Journal. (2023, May 17). QUANTITATIVE ANALYSIS OF SORAFENIB AND NILOTINIB IN HUMAN PLASMA BY SPE-LC-MS.
Sources
- 1. biosynth.com [biosynth.com]
- 2. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. wjbphs.com [wjbphs.com]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
A Senior Application Scientist's Guide to Assessing Sorafenib Metabolite Cross-Reactivity in Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors (TKIs) like sorafenib is paramount for optimizing clinical outcomes.[1][2] While immunoassays offer a high-throughput and cost-effective platform for quantifying drug concentrations, their utility for small molecules is critically dependent on the specificity of the antibody used. This is particularly salient for drugs like sorafenib, which undergo significant metabolism. The potential for metabolites to cross-react with the parent drug in an immunoassay can lead to an overestimation of the active drug concentration, confounding dose-adjustment decisions and potentially impacting patient safety and therapeutic efficacy.
This guide provides an in-depth comparison framework for researchers to evaluate the cross-reactivity of major sorafenib metabolites in immunoassays. We will move beyond a simple listing of facts to explain the causal biochemistry, provide a robust, self-validating experimental protocol, and present a clear methodology for data interpretation, establishing a gold-standard approach for in-house assay validation.
The Clinical Imperative: Sorafenib Metabolism and the Need for Specificity
Sorafenib is extensively metabolized in the liver, primarily through two pathways: oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[3][4][5] This process generates several metabolites, but the most significant is sorafenib N-oxide (M2), an active metabolite produced by CYP3A4.[6] Sorafenib N-oxide constitutes 9–16% of the circulating drug-related analytes at steady state and, crucially, exhibits an in vitro potency comparable to the parent sorafenib molecule.[3][4]
Other metabolites, such as the sorafenib glucuronide (M7), are also formed.[4] The structural similarity between sorafenib and its N-oxide metabolite presents a significant challenge for immunoassay specificity. An antibody raised against sorafenib may recognize the core structure shared by the metabolite, leading to analytical interference. Therefore, distinguishing between the parent drug and its active metabolite is not merely an academic exercise; it is essential for accurately assessing the pharmacologically active concentration.
Sources
- 1. Therapeutic Drug Monitoring of Sorafenib and... | F1000Research [f1000research.com]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to the Characterization of N-Desmethyl Sorafenib Reference Standards
Introduction: The Critical Role of Metabolite Reference Standards in Drug Development
Sorafenib is a multi-kinase inhibitor pivotal in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and certain thyroid cancers.[1][2] Its therapeutic action is governed by complex pharmacokinetic and metabolic pathways. The molecule is metabolized in the liver primarily through two routes: oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[3][4] One of the key oxidative metabolites formed by CYP3A4 is N-Desmethyl sorafenib (also known as M4).[4]
As a primary metabolite, this compound is crucial for a comprehensive understanding of the parent drug's efficacy, safety profile, and metabolic fate.[5] Therefore, the availability of a highly purified and well-characterized this compound reference standard is not merely a matter of laboratory convenience; it is a fundamental requirement for accurate bioanalytical method development, pharmacokinetic studies, and impurity profiling in regulatory submissions.[6]
This guide provides an in-depth technical framework for the characterization and qualification of this compound reference standards. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring a robust and self-validating system for qualifying these critical reagents. The methodologies described herein are aligned with the principles outlined by major pharmacopeias and regulatory bodies such as the USP and ICH.[7][8]
Understanding the Reference Standard Hierarchy
In pharmaceutical analysis, reference standards are defined as highly purified and well-characterized compounds.[7] They are the bedrock of qualitative and quantitative analysis. The US Pharmacopeia (USP) defines them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products..." used to ensure the quality and strength of medicines.[8] These standards are generally categorized into two types:
-
Primary Reference Standard: A standard designated as having the highest metrological qualities, whose value is accepted without reference to other standards.[9] These are typically obtained from official sources like USP or the European Pharmacopoeia (EP).
-
Secondary (or In-house) Reference Standard: A standard qualified against a primary reference standard. Its purity and identity are established in relation to the primary standard. This is the most common type of standard used in routine laboratory settings to conserve the limited and expensive primary standards.[10]
This guide focuses on the comprehensive qualification of a secondary this compound standard against a primary or previously validated lot.
The Metabolic Context: Formation of this compound
To appreciate the importance of this metabolite, it's essential to understand its origin. Sorafenib undergoes N-demethylation, a Phase I metabolic reaction catalyzed by the CYP3A4 enzyme, to form this compound. This is one of several metabolic transformations the parent drug undergoes.
Sources
- 1. This compound | molsyns.com [molsyns.com]
- 2. researchgate.net [researchgate.net]
- 3. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. edqm.eu [edqm.eu]
- 10. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-Desmethyl Sorafenib Quantification
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Desmethyl sorafenib quantification. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind methodological choices, ensuring a robust and self-validating study design. Our objective is to empower laboratories to achieve harmonized and reliable quantification of this critical metabolite, fostering data comparability across different research sites.
Introduction: The Significance of this compound Quantification
Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of various cancers, including hepatocellular carcinoma and renal cell carcinoma.[1] Its metabolism in the body leads to the formation of several metabolites, among which this compound is a notable derivative.[2] Accurate quantification of this compound in biological matrices, typically plasma, is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for therapeutic drug monitoring (TDM).
Foundational Principles: Ensuring Scientific Integrity
The successful execution of an inter-laboratory comparison hinges on a shared understanding of fundamental bioanalytical principles. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation, which serve as the bedrock for the protocols outlined in this guide.[3][4]
The core tenets of this study are:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
By meticulously adhering to these principles, participating laboratories can collectively build a robust dataset that instills confidence in the cross-site comparability of this compound quantification.
The Inter-Laboratory Comparison Workflow: A Step-by-Step Approach
This section outlines a detailed workflow for conducting the inter-laboratory comparison study. The process is designed to be systematic and logical, with clear checkpoints to ensure data integrity.
Caption: A high-level overview of the three key phases of the inter-laboratory comparison study.
Phase 1: Planning and Preparation
3.1.1 Study Protocol Development: A comprehensive study protocol is the cornerstone of a successful inter-laboratory comparison. It must be meticulously drafted and agreed upon by all participating laboratories before the initiation of any experimental work.
Key elements of the study protocol:
-
Study Objectives and Scope: Clearly define the purpose of the comparison.
-
Roles and Responsibilities: Delineate the responsibilities of the coordinating laboratory and participating laboratories.
-
Reference Standard Information: Specify the source, purity, and characterization data of the this compound reference standard.
-
Study Sample Preparation: Detail the procedures for preparing calibration standards, quality control (QC) samples, and blinded study samples.
-
Analytical Method Requirements: Outline the minimum performance characteristics for the analytical methods to be used by each laboratory (e.g., LC-MS/MS).
-
Data Analysis and Acceptance Criteria: Define the statistical methods for data analysis and the acceptance criteria for comparability.
3.1.2 Reference Standard Procurement and Characterization: A single, well-characterized source of this compound reference standard is crucial to eliminate variability arising from different reference materials. The coordinating laboratory should procure the reference standard from a reputable supplier (e.g., LGC Standards, Molsyns). A certificate of analysis (CoA) detailing the purity and identity of the compound must be distributed to all participating laboratories.
3.1.3 Preparation and Distribution of Study Samples: The coordinating laboratory will be responsible for preparing a panel of samples to be analyzed by all participating laboratories. This panel should include:
-
Calibration Standards: A set of standards covering the expected concentration range of this compound in clinical or pre-clinical samples.
-
Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) prepared in the same biological matrix as the study samples.
-
Blinded Study Samples: A set of samples with unknown concentrations to the participating laboratories. These should also be prepared at various concentration levels.
All samples should be prepared from a single, pooled batch of the appropriate biological matrix (e.g., human plasma) to minimize matrix-related variability. Samples must be stored and shipped under conditions that ensure the stability of this compound.
Phase 2: Laboratory Analysis
3.2.1 Sample Receipt and Storage: Upon receipt, each laboratory must immediately verify the integrity of the shipped samples and store them at the specified temperature (typically -70°C or colder) until analysis. Proper documentation of sample receipt and storage conditions is mandatory.
3.2.2 In-house Method Validation: Each participating laboratory will utilize its own validated bioanalytical method for the quantification of this compound. While full validation is expected, a partial validation or cross-validation against a reference method may be acceptable as defined in the study protocol. The validation data should demonstrate the method's accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.
3.2.3 Analysis of Blinded Study Samples: The blinded study samples should be analyzed in a single analytical run, alongside the calibration standards and QC samples provided by the coordinating laboratory. The results for the blinded samples, calibration curve parameters, and QC sample performance must be reported to the coordinating laboratory in a pre-defined format.
Phase 3: Data Analysis and Reporting
3.3.1 Data Compilation and Statistical Analysis: The coordinating laboratory will compile the data from all participating laboratories. The primary analysis will involve comparing the concentration values obtained for the blinded study samples. Statistical methods such as analysis of variance (ANOVA) and graphical representations like Youden plots can be employed to assess the inter-laboratory variability and identify any systematic biases.
3.3.2 Investigation of Discrepancies: In cases where significant discrepancies are observed, a thorough investigation should be initiated. This may involve a review of the raw data, analytical methods, and sample handling procedures of the outlier laboratory. Open communication and collaboration between the coordinating and participating laboratories are essential to identify and resolve the root cause of the discrepancy.
3.3.3 Final Report and Recommendations: A comprehensive final report summarizing the findings of the inter-laboratory comparison should be prepared and distributed to all participants. The report should include:
-
An overview of the study design and execution.
-
A summary of the analytical methods used by each laboratory.
-
A detailed statistical analysis of the data.
-
A discussion of any observed discrepancies and the outcomes of the investigations.
-
Recommendations for improving the harmonization of this compound quantification across the participating laboratories.
Comparative Analysis of LC-MS/MS Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[5][6] While the specific parameters may vary between laboratories, the fundamental components of the method are consistent.
Sources
- 1. Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [revroum.lew.ro]
- 6. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of N-Desmethyl Sorafenib versus Sorafenib
This guide provides an in-depth, objective comparison of the biological potency of N-Desmethyl sorafenib, a primary metabolite, relative to its parent compound, sorafenib. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology. We will dissect the available experimental data, explore the underlying mechanisms of action, and provide detailed protocols for key validation assays.
Introduction: The Clinical Context of Sorafenib and its Metabolites
Sorafenib (marketed as Nexavar®) is a well-established oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: inhibiting tumor cell proliferation and angiogenesis.[3][4] Sorafenib achieves this by targeting key serine/threonine and receptor tyrosine kinases, including RAF kinases (RAF-1, B-RAF), Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[5][6]
Upon administration, sorafenib is extensively metabolized, primarily in the liver. This process, mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT), generates several metabolites.[7][8] Among these, the N-demethylated form, this compound (also known as M4), has been identified as a biologically active species.[9][10] Understanding the potency of such metabolites is critical, as they can contribute significantly to the overall therapeutic effect and potential toxicity profile of the parent drug. This guide aims to synthesize the current scientific understanding of this compound's potency in relation to sorafenib.
Sorafenib Metabolism: The Genesis of Active Metabolites
Sorafenib undergoes two primary metabolic transformations: phase I oxidation and phase II glucuronidation.[8][11] The oxidative pathway is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is responsible for generating several metabolites, including sorafenib N-oxide (M2), N-hydroxymethyl sorafenib (M3), this compound (M4), and N-oxide plus N-demethylation (M5).[7][10] The following diagram illustrates this primary metabolic cascade.
Caption: Primary metabolic pathways of Sorafenib in the liver.
While sorafenib N-oxide (M2) is the main circulating metabolite, exhibiting potency similar to the parent drug, other oxidative metabolites, including this compound (M4), are also pharmacologically active.[7][10]
Comparative Potency Analysis
The efficacy of a kinase inhibitor is determined by its ability to inhibit its targets and subsequently suppress downstream signaling, leading to reduced cell proliferation and survival. Here, we compare this compound and sorafenib based on these critical parameters.
In Vitro Anti-proliferative Activity
The direct impact on cancer cell viability is a fundamental measure of potency. Studies have shown that this compound, much like its parent compound, exerts anti-proliferative effects across various cancer cell lines.
A key study evaluated the actions of sorafenib and its five major metabolites in human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, and T-47D).[12] The results demonstrated that this compound was effective at decreasing ATP formation, a surrogate for cell viability.[12] This indicates that the N-demethylation of sorafenib does not abrogate its cytotoxic potential. When co-administered with doxorubicin, both sorafenib and this compound produced greater effects on ATP production than either agent alone, suggesting a potential for synergistic or additive interactions.[12]
| Compound | Effect on Breast Cancer Cell Lines | Key Pathway Inhibition |
| Sorafenib | Decreased ATP formation; small increase in caspase-3 activity.[12] | Impaired MEK/ERK signaling.[12] |
| This compound (M4) | Decreased ATP formation; small increase in caspase-3 activity.[12] | Impaired MEK/ERK signaling.[12] |
Kinase Inhibition and Signaling Pathway Modulation
Sorafenib's anti-cancer activity is rooted in its inhibition of the RAF/MEK/ERK signaling pathway in tumor cells and the VEGFR/PDGFR pathways in endothelial cells.[3][13][14] Experimental evidence confirms that this compound retains the ability to target these crucial cascades.
Metabolites including M2, M4 (N-Desmethyl), and M5 have been found to inhibit the VEGFR and PDGFR signaling pathways, as well as members of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][9] Specifically, this compound was shown to impair MEK/ERK signaling in MDA-MB-231 breast cancer cells, which is consistent with the known mechanism of the parent drug.[12] This inhibition of downstream signaling leads to modulation of key proteins like cyclin D1, which regulate cell viability.[12]
Caption: Inhibition points of Sorafenib and this compound.
Pharmacokinetic Profile and Drug Interactions
A significant point of differentiation emerges from the pharmacokinetic properties. While sorafenib is known to inhibit major hepatic CYP enzymes, creating a potential for drug-drug interactions, this compound appears to circumvent this issue. It is not an extensive substrate for metabolism and does not inhibit major hepatic CYPs.[12] This characteristic suggests that this compound may have a lower propensity to precipitate adverse pharmacokinetic drug interactions compared to sorafenib, a potentially advantageous clinical feature.[12]
Experimental Methodologies: A Guide to Potency Assessment
To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind experimental choices is explained to provide a framework for robust and reproducible potency comparisons.
Protocol 1: In Vitro Anti-proliferative Assay (ATP-based)
This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells. It is a highly sensitive method for assessing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well microplate at a density of 3,000-5,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of sorafenib and this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and ATP Measurement: Add a cell lysis reagent that releases ATP. Then, add a luciferase/luciferin substrate. The resulting luminescence, generated by the ATP-dependent luciferase reaction, is proportional to the amount of ATP.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for assessing anti-proliferative activity.
Protocol 2: Western Blot for Pathway Inhibition
This technique allows for the visualization of specific proteins and their phosphorylation status, providing direct evidence of target engagement and pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with sorafenib, this compound, or vehicle control at specified concentrations for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, β-actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein and the loading control (β-actin).
Caption: Workflow for Western Blot analysis of pathway inhibition.
Conclusion
The available evidence strongly indicates that This compound is a pharmacologically active metabolite that contributes to the overall anti-tumor activity of sorafenib . Its potency in terms of anti-proliferative action and inhibition of the critical MEK/ERK signaling pathway appears comparable to that of the parent drug in the contexts studied.[12]
While sorafenib N-oxide is more abundant, the contribution of this compound should not be overlooked, particularly when considering the complete pharmacological profile of sorafenib therapy. Furthermore, the finding that this compound may possess a more favorable drug-drug interaction profile by not inhibiting major CYP enzymes is a significant point of differentiation that warrants further investigation.[12] This comparative analysis underscores the importance of characterizing drug metabolites, as they can be key players in therapeutic efficacy and safety.
References
-
PharmGKB. (n.d.). Sorafenib Pathways. PMC, NIH. Retrieved from [Link]
-
ClinPGx. (2017, April 3). Sorafenib Pharmacokinetics. Retrieved from [Link]
-
PubMed. (2013, August 1). Anti-proliferative actions of N'-desmethylsorafenib in human breast cancer cells. Retrieved from [Link]
-
PMC, NIH. (n.d.). Ontogeny and sorafenib metabolism. Retrieved from [Link]
-
PMC, NIH. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]
-
PLOS One. (n.d.). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. Retrieved from [Link]
-
PMC, NIH. (2016, April 6). Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. Retrieved from [Link]
-
PubMed. (2012, January 23). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Retrieved from [Link]
-
PMC, NIH. (n.d.). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Retrieved from [Link]
-
ResearchGate. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]
-
Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
-
PMC, NIH. (2014, May 5). Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. Retrieved from [Link]
-
PubMed. (2012, October 15). Sorafenib inhibits hypoxia-inducible factor-1α synthesis: implications for antiangiogenic activity in hepatocellular carcinoma. Retrieved from [Link]
-
PMC. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sorafenib inhibits RAF/MEK/ERK signaling in PLC/PRF/5 (A) and HepG2 (B).... Retrieved from [Link]
-
PubMed. (n.d.). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Retrieved from [Link]
-
NIH. (n.d.). Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins. Retrieved from [Link]
-
PubMed. (n.d.). Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. Retrieved from [Link]
-
PubMed. (2006, December 15). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Retrieved from [Link]
-
PubMed. (2011, March 15). Inhibition of angiogenic and non-angiogenic targets by sorafenib in renal cell carcinoma (RCC) in a RCC xenograft model. Retrieved from [Link]
-
OMICS Online. (n.d.). Varying Doses of Sorafenib may have Non-Significant Differences in Bioavailability and Overall Survival. Retrieved from [Link]
-
PubMed. (n.d.). In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein. Retrieved from [Link]
-
PMC, NIH. (2016, April 15). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Retrieved from [Link]
-
PubMed. (n.d.). Sorafenib hepatobiliary disposition: mechanisms of hepatic uptake and disposition of generated metabolites. Retrieved from [Link]
-
SCIRP. (n.d.). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Retrieved from [Link]
-
PMC, NIH. (n.d.). Sorafenib for the treatment of unresectable hepatocellular carcinoma. Retrieved from [Link]
-
PMC, PubMed Central. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([7][9][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]
-
PMC, NIH. (n.d.). In silico and in vitro identification of inhibitory activities of sorafenib on histone deacetylases in hepatocellular carcinoma cells. Retrieved from [Link]
-
MDPI. (2022, November 21). Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro to In Vivo Comparison of the Substrate Characteristics of Sorafenib Tosylate toward P-Glycoprotein. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Retrieved from [Link]
-
NIH. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib | Download Table. Retrieved from [Link]
-
OncLive. (2023, January 21). Newer Therapies Demonstrate Real-world Benefit Vs Sorafenib in First-line HCC. Retrieved from [Link]
-
MDPI. (n.d.). Sorafenib—Drug Delivery Strategies in Primary Liver Cancer. Retrieved from [Link]
Sources
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oncology-central.com [oncology-central.com]
- 6. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 9. ClinPGx [clinpgx.org]
- 10. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferative actions of N'-desmethylsorafenib in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-Desmethyl Sorafenib as a Biomarker for Sorafenib Therapy
For researchers, scientists, and drug development professionals navigating the complexities of targeted cancer therapies, the identification and validation of robust biomarkers are paramount. Sorafenib, a multi-kinase inhibitor, has been a cornerstone in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). However, patient response to sorafenib is highly variable, underscoring the urgent need for predictive biomarkers to guide patient selection and optimize treatment strategies.[1] This guide provides an in-depth technical comparison of N-desmethyl sorafenib as a potential biomarker against other alternatives, supported by a critical analysis of existing experimental data and methodologies.
The Clinical Imperative for Sorafenib Biomarkers
Sorafenib exerts its anti-tumor effects by targeting several serine/threonine and receptor tyrosine kinases, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, and PDGFR-β, thereby inhibiting tumor cell proliferation and angiogenesis.[1][2] Despite its established role in cancer therapy, the clinical benefit of sorafenib can be limited by both primary and acquired resistance, as well as significant inter-individual pharmacokinetic variability.[1][3] This variability in drug exposure and response necessitates the development of biomarkers that can predict efficacy and/or toxicity, enabling a more personalized approach to sorafenib treatment.[4]
This compound: A Metabolite of Interest
This compound is one of the main metabolites of sorafenib, formed primarily through oxidative metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4] The metabolic pathway of sorafenib is complex, involving both oxidation and glucuronidation.
Sorafenib Metabolism Pathway
Caption: Metabolic pathway of sorafenib.
Mechanistically, this compound (M4), along with sorafenib N-oxide (M2) and another oxidative metabolite (M5), has been shown to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways in vitro.[1][4] This suggests that this compound is not an inactive metabolite and could potentially contribute to the overall therapeutic effect or toxicity profile of sorafenib.
Despite this biological plausibility, a comprehensive review of the literature reveals a significant gap in the clinical validation of this compound as a predictive biomarker. While analytical methods for its quantification in plasma have been established[5], there is a conspicuous absence of clinical studies directly correlating the plasma concentrations of this compound with patient outcomes, such as overall survival (OS), progression-free survival (PFS), tumor response rate, or the incidence and severity of adverse events.
Alternative Biomarkers for Sorafenib Therapy: A Comparative Analysis
In the absence of robust data for this compound, researchers have investigated a range of other potential biomarkers. These can be broadly categorized into circulating proteins, genetic markers, imaging biomarkers, and clinical signs.
| Biomarker Category | Specific Biomarker | Methodology | Predictive Value (Evidence Level) |
| Metabolite | This compound | LC-MS/MS | Unvalidated: Biologically plausible but lacks clinical correlation data. |
| Parent Drug | Sorafenib Plasma Concentration | LC-MS/MS, HPLC | Correlates with Toxicity: Higher exposure (AUC) is associated with a greater likelihood of grade 3-4 adverse events.[6] Its correlation with efficacy is less clear. |
| Circulating Proteins | Vascular Endothelial Growth Factor (VEGF) | ELISA | Inconsistent: Some studies suggest low baseline VEGF is prognostic for better survival, but not predictive of sorafenib-specific benefit.[7] |
| Hepatocyte Growth Factor (HGF) | ELISA | Potential: Low baseline HGF may be associated with improved sorafenib efficacy, but findings are not definitive.[1] | |
| Angiopoietin-2 (Ang-2) | ELISA | Potential: High baseline Ang-2 has been linked to poorer outcomes in sorafenib-treated patients. | |
| Genetic Markers | Single Nucleotide Polymorphisms (SNPs) in VEGF and other angiogenesis-related genes | PCR-based genotyping | Investigational: Associations have been reported, but results are often inconsistent across studies and require validation in larger cohorts.[7] |
| SNPs in drug metabolism (ADME) genes (e.g., CYP3A4, UGT1A9) | PCR-based genotyping | Investigational: Polymorphisms in these genes could theoretically influence sorafenib pharmacokinetics, but clinical correlations are not well-established.[7] | |
| Clinical Signs | On-target Toxicities (e.g., Hand-Foot Skin Reaction, Hypertension) | Clinical Observation | Correlates with Efficacy: The development of these adverse events has been associated with improved clinical outcomes in some studies, suggesting they may serve as a surrogate for adequate drug exposure and target engagement.[1][2] |
Experimental Protocols
Quantification of Sorafenib and its Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of sorafenib, sorafenib N-oxide, and this compound in human plasma. The choice of a mass spectrometry-based method is driven by its high sensitivity and specificity, which are crucial for accurately measuring drug and metabolite concentrations in a complex biological matrix like plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of sorafenib). The internal standard is critical for correcting for variability in sample processing and instrument response.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of sorafenib and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation of the analytes from endogenous plasma components. The acidic modifier (formic acid) aids in the ionization of the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of sorafenib and its metabolites.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity.
4. Data Analysis:
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the analyte in a series of calibration standards.
-
The concentrations of the analytes in the unknown plasma samples are then calculated from the calibration curve.
Workflow for Biomarker Validation
The validation of a biomarker is a multi-step process that requires rigorous scientific investigation. The following diagram illustrates a typical workflow for validating a candidate biomarker like this compound.
Caption: A simplified workflow for biomarker validation.
Conclusion and Future Directions
While this compound is a biologically active metabolite of sorafenib, there is currently insufficient clinical evidence to support its validation as a predictive biomarker for sorafenib therapy. The lack of studies correlating its plasma levels with clinical outcomes is a major knowledge gap.
In contrast, other potential biomarkers, such as the plasma concentration of the parent drug (sorafenib) and the emergence of on-target toxicities, have shown a correlation with toxicity and, to some extent, efficacy. However, even these markers have not been prospectively validated for routine clinical use to guide dosing or patient selection. Circulating protein and genetic markers remain largely investigational.
For researchers and drug development professionals, the path forward is clear. Future studies should prioritize the systematic measurement of sorafenib and its key metabolites, including this compound, in large, well-annotated clinical cohorts. Such studies are essential to definitively assess the predictive value of these analytes for both efficacy and toxicity. A validated biomarker for sorafenib therapy remains a critical unmet need that, if addressed, could significantly improve patient outcomes in advanced cancers.
References
-
Hsieh, J. J., & Cheng, A. L. (2015). Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there?. World Journal of Gastroenterology, 21(36), 10343–10354. [Link]
-
Musa, F., Tchetche, D., & Dudzinski, D. (2024). Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma. International Journal of Molecular Sciences, 25(4), 2197. [Link]
-
Abou-Alfa, G. K., et al. (2011). Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301. Journal of Clinical Oncology, 29(32), 4274–4280. [Link]
-
Strumberg, D., et al. (2005). Phase I clinical and pharmacokinetic study of the novel Raf kinase and vascular endothelial growth factor receptor inhibitor BAY 43-9006 in patients with advanced refractory solid tumors. Journal of Clinical Oncology, 23(6), 965–972. [Link]
-
Wang, Z., et al. (2017). PharmGKB summary: sorafenib pathways. Pharmacogenetics and Genomics, 27(4), 164–169. [Link]
-
Oikonomopoulos, G., et al. (2019). Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. Cancer Letters, 453, 74–83. [Link]
-
Blanchet, B., et al. (2011). Variability of sorafenib toxicity and exposure over time: a pharmacokinetic/pharmacodynamic analysis. The Oncologist, 16(8), 1118–1125. [Link]
-
Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378–390. [Link]
-
Puzanov, I., et al. (2010). In-vivo relation between plasma concentration of sorafenib and its safety in Chinese patients with metastatic renal cell carcinoma: a single-center clinical study. OncoTargets and Therapy, 3, 1–8. [Link]
-
Miller, A. A., et al. (2008). Phase I and pharmacokinetic study of sorafenib in patients with hepatic or renal dysfunction: CALGB 60301. Journal of Clinical Oncology, 26(15_suppl), 2502. [Link]
-
Kane, R. C., et al. (2006). Sorafenib for the treatment of advanced renal cell carcinoma. Clinical Cancer Research, 12(24), 7271–7278. [Link]
-
Clark, J. W., et al. (2005). Phase I trial of BAY 43-9006 in patients with advanced, refractory solid tumors. Journal of Clinical Oncology, 23(33), 8502–8511. [Link]
-
Awada, A., et al. (2005). Phase I study of BAY 43-9006 in patients with advanced refractory solid tumors. Journal of Clinical Oncology, 23(16_suppl), 3006. [Link]
-
Escudier, B., et al. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. The New England Journal of Medicine, 356(2), 125–134. [Link]
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]
Sources
- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Sorafenib Across Preclinical Species and Humans
For researchers and professionals in drug development, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of the metabolism of sorafenib, a multi-kinase inhibitor, in humans and key preclinical species: monkeys, dogs, rats, and mice. By synthesizing data from various studies, we aim to elucidate the species-specific differences and similarities in metabolic pathways, which are critical for the accurate interpretation of preclinical pharmacokinetic, efficacy, and toxicology data.
Introduction: The Significance of Sorafenib and Its Metabolism
Sorafenib is a crucial therapeutic agent for advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). It functions by inhibiting multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis[1]. The efficacy and toxicity of sorafenib are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism.
The liver is the primary site of sorafenib metabolism, where it undergoes both Phase I oxidative reactions and Phase II conjugation reactions[1]. The resulting metabolites can have different pharmacological activity and toxicity compared to the parent drug. Therefore, a thorough understanding of how different preclinical species handle sorafenib is paramount for predicting its behavior in humans and for the successful translation of preclinical findings to the clinical setting.
The Major Metabolic Pathways of Sorafenib
Sorafenib is metabolized via two principal pathways: oxidation and glucuronidation.
-
Oxidative Metabolism (Phase I): This is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor in humans[1][2]. The main oxidative metabolite is sorafenib N-oxide (M2) , which is pharmacologically active and exhibits a potency similar to the parent drug[1][3]. Other minor oxidative metabolites include N-hydroxymethyl-sorafenib-N-oxide (M1), N-demethylation (M4), and another oxidative metabolite (M5)[1][4].
-
Glucuronidation (Phase II): This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the key enzyme responsible for the formation of sorafenib glucuronide (M7) [1][2]. In humans, glucuronidation is a significant clearance pathway for sorafenib[1].
The interplay between these two pathways determines the overall metabolic profile and clearance of sorafenib.
Figure 1: General metabolic pathways of sorafenib.
Comparative Metabolism Across Species
The metabolic profile of sorafenib exhibits notable differences across species. These variations are critical for selecting the appropriate animal models for preclinical studies.
| Species | Primary Metabolic Pathway(s) | Major Metabolite(s) | Key Enzymes Involved | In Vivo Observations & Remarks |
| Human | Oxidation and Glucuronidation | Sorafenib N-oxide (M2), Sorafenib glucuronide (M7) | CYP3A4, UGT1A9 | M2 is a major circulating active metabolite, comprising 9-16% of circulating analytes. Glucuronidation accounts for about 15% of clearance, while oxidation accounts for about 5%[1][3]. The majority of the dose is eliminated in feces (77%), with 51% as unchanged drug, and 19% in urine, mostly as glucuronides[1]. |
| Monkey (Rhesus) | Pharmacokinetic data available, detailed metabolic profile not extensively reported. | Data not available in detail. | Likely CYP3A and UGT orthologs. | Plasma exposure in rhesus monkeys is comparable to that in humans at recommended doses[5]. Further studies are needed to delineate the metabolic profile. |
| Dog (Beagle) | Oxidation | Sorafenib N-oxide has been detected. | Likely CYP3A orthologs. | Pharmacokinetic studies show high inter-patient variability, similar to humans[6]. Preclinical toxicology studies have been conducted in beagles[4]. The contribution of glucuronidation is not well-characterized. |
| Rat | Oxidation | N-hydroxymethyl sorafenib (OH-SRF) and N-demethylated sorafenib (DM-SRF) have been identified as significant metabolites. | Likely CYP3A orthologs. | The major metabolite appears to differ from humans, with OH-SRF being more prominent than sorafenib N-oxide. This suggests potential interspecies variations in CYP3A activity or isoform specificity. |
| Mouse | Oxidation and Glucuronidation | Sorafenib N-oxide, Sorafenib glucuronide | CYP3A and UGT orthologs | The primary routes of elimination are hepatic metabolism by CYP3A to the N-oxide metabolite and glucuronidation by UGT1A9, similar to humans[7][8]. |
Note: The table is compiled from available literature. "Data not available in detail" indicates a lack of comprehensive published studies on the specific metabolic profile for that species.
Key Enzymes and Their Interspecies Variability
The species differences in sorafenib metabolism are largely attributable to variations in the expression and activity of CYP and UGT enzymes.
-
CYP3A Subfamily: While CYP3A4 is the primary enzyme in humans, preclinical species have orthologous enzymes (e.g., CYP3A1/2 in rats, CYP3A8 in cynomolgus monkeys, CYP3A12 in dogs) that may exhibit different substrate specificities and catalytic activities[9]. This can lead to quantitative and even qualitative differences in the oxidative metabolite profile, as suggested by the different major metabolite in rats.
-
UGT1A9: UGT1A9 is the main enzyme for sorafenib glucuronidation in humans. The expression and activity of UGT enzymes can vary significantly between species, which will impact the extent of glucuronidation as a clearance pathway[10]. For instance, some UGTs are expressed differently in the liver and extrahepatic tissues across species, which can affect first-pass metabolism.
Experimental Methodologies for Comparative Metabolism Studies
To elucidate the species-specific metabolic profiles of sorafenib, in vitro studies using liver microsomes are invaluable. Below are representative protocols for conducting such experiments.
In Vitro Metabolism of Sorafenib using Liver Microsomes
This protocol allows for the direct comparison of metabolic activity in liver microsomes from different species.
Objective: To determine the rate of formation of sorafenib metabolites by liver microsomes from human, monkey, dog, rat, and mouse.
Materials:
-
Pooled liver microsomes from human, monkey, dog, rat, and mouse (e.g., from a commercial supplier)
-
Sorafenib
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for Phase I reactions
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for Phase II reactions
-
Alamethicin (for UGT assays to permeabilize the microsomal membrane)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Protocol for Phase I (CYP-mediated) Metabolism:
-
Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 7.4), MgCl2 (3.3 mM), and the NADPH regenerating system.
-
Add liver microsomes (final concentration of 0.2-0.5 mg/mL) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding sorafenib (at various concentrations, e.g., 1-100 µM).
-
Incubate at 37°C for a specified time (e.g., 0-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and collect the supernatant for LC-MS/MS analysis.
Protocol for Phase II (UGT-mediated) Metabolism:
-
Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 7.4), MgCl2 (0.88 mM), and alamethicin (22 µg/mL).
-
Add liver microsomes (final concentration of 0.1-0.2 mg/mL) and sorafenib.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (3.5 mM).
-
Incubate at 37°C for a specified time (e.g., 0-90 minutes).
-
Terminate the reaction and process the samples as described for Phase I metabolism.
Figure 2: Workflow for in vitro metabolism studies.
Metabolite Identification and Quantification by LC-MS/MS
Objective: To identify and quantify sorafenib and its metabolites in the supernatant from the in vitro incubation.
A validated LC-MS/MS method is essential for the sensitive and specific detection of sorafenib and its metabolites.
General LC-MS/MS Parameters:
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly employed.
-
MRM Transitions:
-
Sorafenib: m/z 465.1 → 252.2
-
Sorafenib N-oxide (M2): m/z 481.1 → 286.1
-
Sorafenib glucuronide (M7): m/z 641.2 → 270.2
-
Internal Standard (e.g., Sorafenib-d3): m/z 468.1 → 255.2
-
Data Analysis: Standard curves are generated for sorafenib and its available metabolite standards to quantify their concentrations in the samples. The rate of metabolite formation can then be calculated and compared across species.
Implications for Drug Development
The observed species differences in sorafenib metabolism have significant implications for drug development:
-
Choice of Animal Models: The similarity of the metabolic profile in mice to humans suggests that mice may be a more appropriate model for studying the efficacy and toxicity of sorafenib related to its metabolites compared to rats, which appear to have a different major oxidative metabolite. The lack of detailed metabolic data in dogs and monkeys highlights a gap that should be addressed in preclinical development programs for drugs with similar metabolic pathways.
-
Prediction of Human Pharmacokinetics: Interspecies scaling of pharmacokinetic parameters should be performed with caution, taking into account the differences in metabolic pathways. A more comprehensive understanding of the kinetic parameters of the key metabolic enzymes in each species can improve the accuracy of these predictions.
-
Toxicology Studies: The toxicological profile of sorafenib may differ between species due to variations in the formation of active or potentially toxic metabolites. It is crucial to identify and characterize the major metabolites in the chosen toxicology species and to ensure that human metabolites are also formed in these species.
Conclusion
The metabolism of sorafenib is a complex process involving both Phase I and Phase II enzymes, leading to the formation of multiple metabolites. Significant species differences exist, particularly in the relative importance of different oxidative pathways. While humans and mice appear to share similar major metabolic routes, rats exhibit a different profile. The metabolic profiles in dogs and monkeys are less well-characterized, underscoring the need for further comparative studies. A thorough understanding of these interspecies differences is essential for the rational design of preclinical studies and the successful clinical development of sorafenib and other kinase inhibitors with similar metabolic characteristics.
References
-
Sorafenib for the Treatment of Unresectable Hepatocellular Carcinoma: Preliminary Toxicity and Activity Data in Dogs. (2020). National Institutes of Health. [Link]
-
Sorafenib metabolism, transport, and enterohepatic recycling. (n.d.). SlidePlayer. [Link]
-
Sorafenib Pharmacokinetics. (2017). ClinPGx. [Link]
-
Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors. (2022). Frontiers. [Link]
-
The plasma and cerebrospinal fluid pharmacokinetics of sorafenib after intravenous administration in non-human primates. (2010). PubMed. [Link]
-
PharmGKB summary: Sorafenib Pathways. (n.d.). National Institutes of Health. [Link]
-
Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017). National Institutes of Health. [Link]
-
Proposed metabolic pathways of donafenib and Sorafenib in healthy... (n.d.). ResearchGate. [Link]
-
(PDF) cancers Sorafenib for the Treatment of Unresectable Hepatocellular Carcinoma: Preliminary Toxicity and Activity Data in Dogs. (2020). ResearchGate. [Link]
-
Species differences in liver accumulation and metabolism. (2020). MassBio. [Link]
-
Species Differences in Oxidative Metabolism of Regorafenib. (2020). ResearchGate. [Link]
-
Kinetics of formation of sorafenib N-oxide in pooled human liver... (n.d.). ResearchGate. [Link]
-
A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. (2020). ResearchGate. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers. [Link]
-
Species and tissue differences in regorafenib glucuronidation. (2020). PubMed. [Link]
-
Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. (2014). National Institutes of Health. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). National Institutes of Health. [Link]
-
(PDF) Sorafenib in Mice – A Pharmacokinetic Study. (2016). ResearchGate. [Link]
-
Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. [Link]
-
Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice. (2016). National Institutes of Health. [Link]
-
Sorafenib metabolism, transport, and enterohepatic recycling: physiologically based modeling and simulation in mice. (2016). PubMed. [Link]
-
Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors. (2022). PubMed. [Link]
-
Tolerability of oral sorafenib in pet dogs with a diagnosis of cancer. (2017). Dove Medical Press. [Link]
-
Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. (2006). ResearchGate. [Link]
-
Sorafenib Monograph .docx. (2022). Vidium Animal Health. [Link]
-
Species Differences in Microsomal Metabolism of Xanthine-Derived A 1 Adenosine Receptor Ligands. (2020). MDPI. [Link]
-
Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. (2006). PubMed. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib for the Treatment of Unresectable Hepatocellular Carcinoma: Preliminary Toxicity and Activity Data in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plasma and cerebrospinal fluid pharmacokinetics of sorafenib after intravenous administration in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors [frontiersin.org]
- 7. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib metabolism, transport, and enterohepatic recycling: physiologically based modeling and simulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized N-Desmethyl Sorafenib
Introduction: The “So What?” of Purity for a Key Sorafenib Metabolite
N-Desmethyl sorafenib is the primary human metabolite of sorafenib, a multi-kinase inhibitor used in oncology.[1][2] As researchers synthesize this compound for use as a reference standard, in metabolic studies, or as a starting point for new molecular entities, its purity is not just a matter of academic rigor—it is the bedrock of data integrity.[3] An impure standard can lead to erroneous quantification of sorafenib metabolism, flawed pharmacokinetic profiles, and misleading structure-activity relationship (SAR) studies. The molecular formula of this compound is C₂₀H₁₄ClF₃N₄O₃, with a molecular weight of approximately 450.8 g/mol .[2][4] Its purity assessment demands a multi-faceted, orthogonal approach to ensure that what you think you have is what you actually have.
This guide provides an in-depth comparison of the essential analytical techniques required to establish the purity of synthesized this compound, grounded in the principles of self-validating protocols and authoritative scientific standards.
The Orthogonal Strategy: Why One Method is Never Enough
Relying on a single analytical technique for purity assessment is a significant risk. A co-eluting impurity in High-Performance Liquid Chromatography (HPLC), for instance, would be completely invisible, leading to an overestimation of purity. To build a trustworthy and robust purity profile, we employ an orthogonal strategy, using techniques that separate and detect molecules based on different chemical and physical principles. Our recommended workflow combines a high-resolution chromatographic separation (HPLC) with mass-based confirmation (LC-MS) and a structurally sensitive spectroscopic method (NMR).
Caption: Recommended orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination for small molecules due to its high resolving power. The choice of a C18 stationary phase is logical for this compound, a relatively non-polar molecule. A gradient elution is superior to an isocratic one for impurity profiling as it can resolve compounds with a wider range of polarities, ensuring that both early-eluting (more polar) and late-eluting (more non-polar) impurities are separated from the main analyte peak.
Comparative Data: Expected HPLC-UV Results
| Compound | Expected Retention Time (t_R) | Rationale & Notes |
| This compound | ~4.6 min | The primary analyte peak. Purity is assessed by the area-percent method. Peak identity must be confirmed by LC-MS. |
| Sorafenib (Parent Drug) | > 4.6 min | More non-polar due to the N-methyl group, leading to a longer retention time on a C18 column. A common process-related impurity. |
| This compound (Pyridine)-N-oxide | < 4.6 min | The N-oxide is significantly more polar, resulting in a shorter retention time. A common oxidative degradation product.[5] |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | < 4.6 min | A potential starting material or hydrolysis degradant (Sorafenib Impurity A), significantly more polar.[6] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from established methods for sorafenib and its related compounds.[7]
-
Instrumentation:
-
UPLC or HPLC system with a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenomenex C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 75% B (Isocratic). A gradient can be developed for better impurity separation if needed (e.g., 30% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, precision, accuracy, and specificity. Forced degradation studies under acidic, basic, and oxidative conditions are crucial to prove the method is stability-indicating.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identity Check
While HPLC-UV provides quantitative data on purity, it does not confirm the identity of the peaks. LC-MS is the definitive tool for this purpose. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and any detected impurities, confirming their molecular weights.
Why ESI+?
Electrospray Ionization (ESI) in positive mode is the preferred method. The multiple nitrogen atoms in the this compound structure are basic sites that readily accept a proton, forming a stable [M+H]⁺ ion for detection.
Experimental Protocol: LC-MS Confirmation
This protocol is designed to seamlessly integrate with the preceding HPLC method.
-
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
-
Chromatographic Conditions:
-
Use the same column and mobile phase conditions as the HPLC-UV method, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid in water and acetonitrile.[10] This is critical to avoid fouling the mass spectrometer source.
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound (451.07) and confirm that it aligns with the main peak from the UV chromatogram.
-
Analyze the mass spectra of any impurity peaks to tentatively identify them based on their [M+H]⁺ ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter
NMR spectroscopy provides an unambiguous confirmation of the molecule's covalent structure.[12] Unlike chromatographic methods, which can be biased by factors like chromophores, the NMR signal is directly proportional to the number of nuclei, making it an excellent tool for quantification without requiring reference standards for every impurity (a technique known as quantitative NMR or qNMR).[13][14] It serves as a powerful orthogonal technique to HPLC.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it will solubilize the compound and its potential impurities, and the amide and amine protons will be visible.
-
For qNMR, a precisely weighed amount of the sample and an internal standard of known purity (e.g., maleic acid) are added to the NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration in quantitative analysis.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, splitting patterns, and integrations of the aromatic and aliphatic protons to the expected structure of this compound.
-
Purity Assessment:
-
Look for small peaks that do not correspond to the main compound or the solvent.
-
Integrate the area of a well-resolved impurity peak and compare it to the integration of a known proton signal from the main compound to estimate the molar ratio of the impurity.
-
The absence of a signal for an N-methyl group (typically a singlet around 3.0-3.5 ppm) is a key indicator of successful demethylation compared to the parent sorafenib.
-
-
Visualizing Key Molecular Differences
The analytical challenge lies in differentiating this compound from closely related structures. The diagram below illustrates the subtle but critical differences between the target molecule, its parent drug, and a common oxidative impurity.
Caption: Key structural differences between sorafenib and its metabolites.
Conclusion and Best Practices
Assessing the purity of synthesized this compound is a critical step that underpins the validity of subsequent research. A single analytical result should never be taken as absolute.
-
Always Use Orthogonal Methods: Combine a high-resolution separation technique like HPLC with a structural confirmation method like NMR.
-
Confirm Identity: Use LC-MS to confirm the molecular weight of your main peak and any significant impurities.
-
Validate Your Methods: Ensure your primary quantitative method (HPLC) is validated according to ICH guidelines to be specific, accurate, and precise.
-
Characterize Impurities: When possible, use techniques like MS/MS and 2D NMR to structurally elucidate any unknown impurities present at significant levels (>0.1%).
-
Use Certified Reference Standards: When available, compare your synthesized material against a pharmacopeial or certified reference standard for ultimate confirmation.
By adopting this rigorous, multi-faceted approach, researchers can be confident in the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific findings.
References
-
SynZeal. (n.d.). Sorafenib Impurities. SynZeal. Retrieved from [Link]
-
Gao, C., et al. (2015). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 983-984, 137-142. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sorafenib-impurities. Pharmaffiliates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. Retrieved from [Link]
-
O'Neill, M. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Tahreem, A., Ahmed, O., & Rasheed, A. (n.d.). Force degradation method development and validation of sorafenib in market formulation. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Various Authors. (2022). Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Journal For Basic Sciences. (2025). Development and Validation of RP-HPLC Method Along with Forced Degradation Study for Estimation of Sorafenib in Bulk Drug and Pharmaceutical Dosage Form. Journal For Basic Sciences. Retrieved from [Link]
-
Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 187, 113358. Retrieved from [Link]
-
Sharma, T., et al. (2018). Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. Biomedical Chromatography, 32(5), e4169. Retrieved from [Link]
-
Escudero-Ortiz, V., Pérez-Ruixo, J. J., & Valenzuela, B. (2014). Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice. Therapeutic Drug Monitoring, 36(3), 317-325. Retrieved from [Link]
-
Journal for ReAttach Therapy and Developmental Diversities. (2022). View of Stress Degradation Studies And Development Of Stability Indicating Assay Method For Estimation Of Sorafenib In Bulk And Its Formulation. Retrieved from [Link]
-
G.F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Wang, L., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 971360. Retrieved from [Link]
-
Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21. Retrieved from [Link]
-
ResearchGate. (2025). Sorafenib HPLC research article. ResearchGate. Retrieved from [Link]
-
University of Notre Dame. (2022). NMR of molecules large and small in biomedical research and drug design. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. ResearchGate. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 284461-74-1. ChemWhat. Retrieved from [Link]
-
Veeprho. (n.d.). Sorafenib Aminophenoxy Impurity | CAS 284462-37-9. Veeprho. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Pyridine)-N-oxide | CymitQuimica [cymitquimica.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpls.org [wjpls.org]
- 9. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. veeprho.com [veeprho.com]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Landscape of Sorafenib: A Comparative Guide to the Clinical Significance of N-Desmethyl Sorafenib Levels
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, the multi-kinase inhibitor sorafenib stands as a cornerstone for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][2] Despite its established role, significant inter-individual variability in patient response and toxicity poses a considerable challenge in clinical practice. This has led to a growing interest in Therapeutic Drug Monitoring (TDM) as a strategy to optimize sorafenib therapy. While much of the focus has been on the parent drug, the contribution of its pharmacologically active metabolites, including N-Desmethyl sorafenib, to the overall clinical picture remains an area of active investigation and considerable debate.
This guide provides an in-depth comparison of the available evidence on the correlation of this compound levels with clinical outcomes. We will delve into the metabolic pathways of sorafenib, explore the existing, albeit limited, clinical data, and present the analytical methodologies for the quantification of this metabolite. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape and to highlight the critical knowledge gaps that warrant further exploration.
The Metabolic Journey of Sorafenib: The Genesis of this compound
Sorafenib undergoes extensive metabolism, primarily in the liver, through two main pathways: oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation facilitated by UDP glucuronosyltransferase 1A9 (UGT1A9).[3] This metabolic process gives rise to several metabolites, some of which retain pharmacological activity. Among these, sorafenib N-oxide is the most abundant circulating metabolite.[4] However, other metabolites, including this compound (M4), have also been identified as active, capable of inhibiting key signaling pathways implicated in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.[3]
Caption: Metabolic pathway of sorafenib highlighting the generation of active and inactive metabolites.
Correlation with Clinical Outcomes: An Unfolding Narrative
The core question for clinicians and researchers is whether monitoring this compound levels can provide actionable insights to guide dosing strategies and improve patient outcomes. The available evidence, however, is sparse and not as robust as the data for the parent drug or its N-oxide metabolite.
A prospective study by Elfving et al. (2021) in patients with hepatocellular carcinoma represents one of the few dedicated efforts to explore the clinical relevance of a panel of sorafenib metabolites, including this compound. This study, while comprehensive in its analytical approach, did not find a significant correlation between the trough plasma concentrations of this compound and clinical outcomes, such as overall survival or the incidence of severe adverse events. The authors concluded that toxicity-adjusted dosing remains the standard for sorafenib treatment, as the administered dose and trough levels of sorafenib and its measured metabolites were poorly correlated with clinical outcomes.
In contrast, a significant body of research has focused on the parent drug, sorafenib, and its major metabolite, sorafenib N-oxide. Several studies have suggested a potential link between higher plasma concentrations of sorafenib and an increased incidence of toxicities, such as hand-foot skin reaction (HFSR) and diarrhea.[1][5] For instance, a study in Chinese patients with metastatic renal cell carcinoma reported that plasma concentrations of sorafenib exceeding 10,000 ng/mL were associated with severe adverse drug reactions.[6] However, the correlation with efficacy has been less consistent, with some studies showing a trend towards improved outcomes with higher exposure, while others have failed to establish a clear relationship.[7]
The following table summarizes the findings of key studies that have investigated the relationship between sorafenib and its metabolites' plasma concentrations and clinical outcomes.
| Study (Year) | Patient Population | Analytes Measured | Correlation with Efficacy | Correlation with Toxicity | Key Takeaway |
| Elfving et al. (2021) | Hepatocellular Carcinoma | Sorafenib, Sorafenib N-oxide, this compound, and others | No significant correlation for any analyte. | No significant correlation for any analyte. | Trough levels of sorafenib and its metabolites were poorly correlated with clinical outcomes. |
| Chinese mRCC Study (2016)[6] | Metastatic Renal Cell Carcinoma | Sorafenib | Significant association between higher plasma concentration and better objective response and disease control rates. | Significant association between higher plasma concentration and increased incidence of diarrhea, HFS, and fatigue. | Plasma concentration of sorafenib was associated with both safety and efficacy. |
| Blanchet et al. (2012)[5] | Various Solid Tumors | Sorafenib | Not the primary focus of the analysis. | Higher sorafenib exposure was associated with an increased risk of grade 3-4 toxicities. | A relationship exists between drug exposure and the occurrence of severe adverse events. |
| TDM Feasibility Study (2022)[8] | Liver or Thyroid Cancer | Sorafenib | Not explicitly assessed. | Toxicity often limited dose escalations guided by trough concentrations. | TDM for sorafenib was not found to be of added value in routine clinical practice due to toxicity constraints. |
The Path Forward: Unanswered Questions and Future Directions
The current body of evidence does not support routine therapeutic drug monitoring of this compound to guide sorafenib dosing. The lack of a clear and consistent correlation with either efficacy or toxicity in the limited studies available suggests that other factors likely play a more dominant role in determining patient outcomes. These may include genetic polymorphisms in drug-metabolizing enzymes and transporters, tumor biology, and the host immune response.[9]
However, the pharmacological activity of this compound warrants further investigation. Future research should aim to:
-
Conduct larger, prospective clinical trials specifically designed to evaluate the pharmacokinetic-pharmacodynamic relationship of this compound and other active metabolites.
-
Employ advanced analytical techniques, such as pharmacometabolomics, to gain a more holistic understanding of the metabolic fingerprint of sorafenib and its association with clinical response.
-
Investigate the role of genetic variations in genes encoding for metabolizing enzymes (e.g., CYP3A4) and transporters in influencing the formation and clearance of this compound.
Experimental Protocols: Quantifying this compound
Accurate and reliable quantification of this compound in biological matrices is paramount for any meaningful clinical investigation. The most widely used and validated method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: LC-MS/MS for the Simultaneous Quantification of Sorafenib and its Metabolites
This protocol provides a general framework for the analysis of sorafenib and its metabolites, including this compound, in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., isotopically labeled sorafenib).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A flow rate of approximately 0.4 mL/min is suitable for most UPLC systems.
-
Injection Volume: 2-5 µL.
-
Column Temperature: Maintained at around 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Caption: A typical bioanalytical workflow for the quantification of this compound in plasma.
Conclusion: A Field Ripe for Discovery
For researchers and drug development professionals, this represents a significant opportunity. Well-designed clinical studies that incorporate robust bioanalytical methods and comprehensive pharmacogenomic analyses are crucial to unravel the true clinical significance of this compound and to pave the way for a more personalized approach to sorafenib therapy.
References
- Elfving, P., et al. (2021). Trough plasma concentrations of sorafenib and its main metabolite (M2) were associated with sorafenib-related toxicity and overall survival (OS). Request PDF.
- F1000Research. (2024). Therapeutic Drug Monitoring of Sorafenib and Lenatinib in Hepatocellular Carcinoma Patients – A Key to Personalised Pharmacotherapy. F1000Research.
- van Doorn, L., et al. (2022). Feasibility of therapeutic drug monitoring of sorafenib in patients with liver or thyroid cancer. Biomedicine & Pharmacotherapy, 153, 113393.
- Elfving, P., et al. (2021). Therapeutic Drug Monitoring of Sorafenib and Lenvatinib in Hepatocellular Carcinoma Patients – A Key to Personalised Pharmacotherapy. Request PDF.
- Posocco, B., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113358.
- PharmGKB. (2017). Sorafenib Pharmacokinetics. ClinPGx.
- Blanchet, B., et al. (2012). Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis. The Oncologist, 17(9), 1118-1125.
- ResearchGate. (2025). Quantification of sorafenib, lenvatinib, and apatinib in human plasma for therapeutic drug monitoring by UPLC-MS/MS.
- ResearchGate. (n.d.). Population pharmacokinetic model-estimated sorafenib and metabolite...
- He, X., et al. (2015). A population pharmacokinetic analysis of sorafenib in patients with solid tumours. British Journal of Clinical Pharmacology, 80(3), 483-494.
- Li, J., et al. (2016). In-vivo relation between plasma concentration of sorafenib and its safety in Chinese patients with metastatic renal cell carcinoma: a single-center clinical study. OncoTargets and Therapy, 9, 6667-6674.
- Li, W., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 968805.
- PharmGKB. (2017).
- Pang, Y., et al. (2021). Adverse events of sorafenib in hepatocellular carcinoma treatment.
- Zhu, A. X., et al. (2016). Biomarker Analyses of Clinical Outcomes in Patients with Advanced Hepatocellular Carcinoma Treated with Sorafenib with or without Erlotinib in the SEARCH Trial. Clinical Cancer Research, 22(19), 4847-4855.
- Santoro, A., et al. (2013). Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib. Therapeutic Advances in Medical Oncology, 5(5), 299-307.
- Reig, M., et al. (2020). Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials.
- Autier, J., et al. (2014). Management of common adverse events in patients treated with sorafenib: nurse and pharmacist perspective. Seminars in Oncology Nursing, 30(3), 187-198.
- Jain, L., et al. (2013). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry.
- Pang, Y., et al. (2021).
- Parikh, R., et al. (2022). Trends of Clinical Outcomes of Patients with Advanced Hepatocellular Carcinoma Treated with First-Line Sorafenib in Randomized Controlled Trials. Gastrointestinal Tumors, 9(1), 19-26.
- Molsyns. (n.d.). This compound. molsyns.com.
- ResearchGate. (2025). (PDF) Comparative Metabolomic Profiling of Hepatocellular Carcinoma Cells Treated with Sorafenib Monotherapy vs. Sorafenib-Everolimus Combination Therapy.
Sources
- 1. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of common adverse events in patients treated with sorafenib: nurse and pharmacist perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vivo relation between plasma concentration of sorafenib and its safety in Chinese patients with metastatic renal cell carcinoma: a single-center clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of N-Desmethyl sorafenib
This document provides essential procedural guidance for the safe handling and disposal of N-Desmethyl sorafenib in a laboratory setting. As a primary metabolite and known impurity of the antineoplastic agent Sorafenib, this compound must be managed with the same high degree of caution as its parent compound to ensure the safety of personnel and prevent environmental contamination.[1] The risks associated with handling cytotoxic compounds are significant, stemming from their inherent toxicity and the potential for exposure through inhalation, skin absorption, or ingestion.[2]
This guide is built upon the foundational principles established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for managing hazardous and cytotoxic drugs.[3][4] It is designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing this compound waste streams, from point-of-generation to final disposal.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural and functional relationship to Sorafenib, a potent chemotherapy drug, requires that it be treated as a hazardous substance with a similar risk profile. The parent compound, Sorafenib, is classified with multiple health and environmental hazards.[5][6] Personnel must handle this compound under the assumption that it carries similar risks.
Table 1: Presumed Hazard Profile for this compound (Based on Sorafenib Data)
| Hazard Classification | Description | Supporting Sources |
|---|---|---|
| Suspected Carcinogen | May cause cancer. Many antineoplastic drugs are known carcinogens with no established safe level of exposure. | [6][7] |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | [5][6] |
| Organ Toxicity | Causes damage to organs (e.g., cardiovascular system, liver, kidneys) through prolonged or repeated exposure. | [5][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |[5][8] |
The primary routes of occupational exposure are inhalation of aerosolized powders, absorption through the skin, and accidental ingestion.[9] A thorough risk assessment must be conducted before any handling or disposal activities to ensure appropriate controls are in place.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, a stringent PPE protocol is mandatory. The selection of PPE should be based on the potential for splashing, aerosolization, or direct contact.
Table 2: Required PPE for Handling this compound Waste
| Equipment | Specification | Rationale and Source |
|---|---|---|
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a barrier against chemical permeation. The outer glove is removed immediately after handling, minimizing contamination of lab surfaces.[10][11] |
| Gown | Disposable, solid-front gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Must be discarded as trace chemotherapy waste after use.[10] |
| Eye Protection | Chemical splash goggles or a face shield if splashing is a risk. | Prevents accidental exposure to the eyes, which are a rapid absorption route.[10][11] |
| Respiratory Protection | NIOSH-approved N100 respirator. | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[11] |
Waste Segregation and Containment
Proper segregation of hazardous waste at the point of generation is the most critical step in compliant disposal. The EPA and the Resource Conservation and Recovery Act (RCRA) mandate a distinction between trace-contaminated waste and bulk hazardous waste.[12][13]
Caption: Waste segregation workflow for this compound.
-
Trace Chemotherapy Waste (Yellow Containers): This stream includes items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight.[12][13] This includes used PPE, empty drug vials, tubing, and contaminated wipes.[14] These items must be placed in clearly labeled, leak-proof yellow containers designated for incineration.[12][14]
-
Bulk Hazardous Waste (Black Containers): This stream is for waste that is not "RCRA empty."[13] It includes any unused or expired product, partially full vials or solutions, and materials used to clean up a significant spill.[12] This waste is considered RCRA hazardous and must be collected in a designated, DOT-approved black container, which is managed by a licensed hazardous waste transporter.[12][13]
Step-by-Step Disposal Protocols
Protocol 4.1: Solid Waste (Trace Contamination)
-
Don PPE: Wear all required PPE as detailed in Table 2.
-
Containment: At the end of the procedure, place all contaminated solid items (e.g., gloves, disposable gown, bench paper, wipes) directly into a designated yellow chemotherapy waste bag or container.[14]
-
Seal: Do not overfill the container. When three-quarters full, securely seal the bag or container lid.
-
Storage: Place the sealed container in a designated satellite accumulation area until pickup by waste management personnel.
Protocol 4.2: Sharps Waste
-
Don PPE: Wear all required PPE.
-
Immediate Disposal: Immediately following use, dispose of any contaminated sharps (needles, syringes, scalpels, contaminated glass slides) into a designated yellow sharps container labeled "Chemo Sharps."[14]
-
Handling: Do not recap, bend, or break needles.
-
Seal and Dispose: Once the sharps container is full (to the indicated fill line), lock the lid securely and place the entire container into the yellow trace chemotherapy waste stream for incineration.[14]
Protocol 4.3: Bulk Waste (Unused Product/Solutions)
-
Don PPE: Wear all required PPE.
-
Containment: Carefully place the original vial containing unused powder or any container with a stock solution into a black RCRA hazardous waste container.[12][13] If transferring, do so inside a chemical fume hood to prevent aerosolization.
-
Labeling: Ensure the black container is properly labeled with a hazardous waste tag, identifying the contents, including "this compound."
-
Seal and Store: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[15]
Spill Management Protocol
Accidental spills must be managed immediately by trained personnel to minimize exposure and environmental release. A cytotoxic spill kit must be readily available in any area where this compound is handled.[10]
Caption: Emergency spill response workflow.
Spill Kit Contents: A typical cytotoxic spill kit should include a disposable gown, shoe covers, double nitrile gloves, an N100 respirator, chemical splash goggles, absorbent pads or pillows, a scoop and scraper, and a designated hazardous waste disposal bag.[10]
Cleanup Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[10]
-
Don PPE: Obtain the cytotoxic spill kit and put on all protective gear.[10]
-
Contain the Spill: For liquids, use the absorbent pads to surround and cover the spill. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Spill: Working from the outer edge of the spill inward, carefully collect all contaminated materials. Use the scoop to pick up any broken glass. Place all debris into the hazardous waste bag provided in the kit.[10]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with clean water. All cleaning materials must also be disposed of in the waste bag.
-
Package Waste: Securely seal the waste bag. This bag and all its contents are considered bulk hazardous waste and must be placed in a black RCRA container.[12]
-
Doff PPE: Carefully remove all PPE, placing it in the waste bag before the final seal if possible, or in a separate yellow trace waste container. Wash hands thoroughly with soap and water.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in regular trash, landfill, or discharged into the sewer system.[16] The only acceptable final disposal method for both trace and bulk chemotherapy waste is high-temperature incineration performed by a licensed and regulated hazardous waste management company.[17][18] This process ensures the complete destruction of the cytotoxic compounds, preventing their release into the environment.
References
-
Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. (n.d.). PubMed Central. Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2018). Novus Environmental. Retrieved from [Link]
-
Guide to Cytotoxic Waste Compliance. (2019). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemotherapy Waste Safely & Compliantly. (2026). Triumvirate Environmental. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
How to Dispose of Chemotherapy Waste. (2025). Daniels Health. Retrieved from [Link]
-
EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. (2025). Triumvirate Environmental. Retrieved from [Link]
-
Sorafenib - Exposome-Explorer. (n.d.). Retrieved from [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon OSHA. Retrieved from [Link]
-
Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (2009). The Association for Radiologic & Imaging Nursing. Retrieved from [Link]
-
This compound CAS#: 284461-74-1. (n.d.). ChemWhat. Retrieved from [Link]
-
Chemical Safety Practices Recommendations Sorafenib Tosylate. (2015). NCI at Frederick. Retrieved from [Link]
-
Sorafenib Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]
Sources
- 1. Sorafenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. securewaste.net [securewaste.net]
- 5. biosynth.com [biosynth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. arinursing.org [arinursing.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. danielshealth.com [danielshealth.com]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 18. danielshealth.com [danielshealth.com]
Navigating the Handling of N-Desmethyl Sorafenib: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research and drug development, the meticulous handling of potent pharmaceutical compounds is paramount. N-Desmethyl sorafenib, a primary metabolite of the multi-kinase inhibitor sorafenib, warrants a comprehensive and rigorous safety protocol due to its inherent pharmacological activity and potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Risk: The Rationale for Stringent Controls
Core Defense: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is your most immediate and critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front, back-closing gown- Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)[5]- N95 or higher-rated respirator- Safety goggles and face shield | The handling of powders poses the highest risk of aerosolization and inhalation. A respirator is essential to prevent inhalation of fine particles. Double gloving provides an extra layer of protection against contamination. A full face shield protects the eyes and face from splashes. |
| Dissolving and Solution Handling | - Disposable, solid-front, back-closing gown- Double-gloving with chemotherapy-rated nitrile gloves- Safety goggles | While the risk of aerosolization is lower with solutions, the potential for splashes and skin contact remains. |
| In-vitro and In-vivo Studies | - Disposable lab coat- Nitrile gloves- Safety glasses | Standard laboratory PPE is sufficient when handling diluted solutions in a controlled environment. However, risk assessments should be performed for specific procedures that may generate aerosols. |
The Science of Selection: Why These Materials?
-
Gowns: Disposable, low-permeability, and solid-front gowns that close in the back are critical to prevent frontal splashes from reaching personal clothing and skin.[6][7]
-
Gloves: Nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standards) are recommended due to their resistance to a wide range of chemicals.[5] Double-gloving is a best practice, with the outer glove worn over the gown cuff and the inner glove worn under. This allows for the safe removal of the contaminated outer glove without compromising the inner layer of protection.
-
Respiratory Protection: An N95 respirator is the minimum requirement when handling the powdered form of the compound to filter out airborne particles. For higher-risk procedures or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary.
-
Eye and Face Protection: Safety goggles protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential procedure for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination.
Donning PPE: A Deliberate Sequence
Figure 1: Step-by-step workflow for donning PPE.
Doffing PPE: The Art of Safe Removal
The removal of PPE is a critical control point where contamination can easily occur. The guiding principle is to touch as few contaminated surfaces as possible.
Figure 2: Step-by-step workflow for doffing PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gowns, gloves, shoe covers, respirator), contaminated lab supplies (e.g., weigh paper, pipette tips), and empty stock containers should be disposed of in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Seek medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If you are trained and it is safe to do so, contain the spill using a chemotherapy spill kit.
-
Wear appropriate PPE, including a respirator, during cleanup.
-
Report the spill to your institution's environmental health and safety office.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compounds you are handling.
References
-
TKS Publisher. Potent compound safety in the laboratory. [Link]
-
How to Don and Doff PPE for Chemotherapy Administration. YouTube. [Link]
-
Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026, January 9). [Link]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD. [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
What PPE Should Workers Use for Handling Cytotoxic Drugs? OHS Insider. [Link]
-
Chemical Safety Practices Recommendations Sorafenib Tosylate (Nexavar, BAY-43-9006). NCI at Frederick. [Link]
-
Safe Handling of Hazardous Drugs. Cancer Care Ontario. [Link]
-
Sorafenib. Exposome-Explorer. [Link]
-
What is the appropriate personal protective equipment for administering sorafenib? Brainly.com. [Link]
-
This compound CAS#: 284461-74-1 • ChemWhat | Database of Chemicals & Biologicals. [Link]
-
Sorafenib-impurities. Pharmaffiliates. [Link]
-
Sorafenib. PubChem. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



